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  • Product: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
  • CAS: 1160247-05-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Analysis of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the structural analysis of tert-butyl 1-oxa-4,8-diazas...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into the core principles and practical methodologies for its characterization, moving beyond procedural steps to explain the underlying scientific rationale. This document is designed to be a self-validating resource, grounded in established analytical techniques and supported by authoritative references.

Introduction: The Significance of the Spirocyclic Scaffold

The quest for novel therapeutic agents has led to an exploration of chemical space beyond traditional flat, aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in drug discovery. Their inherent three-dimensionality offers a distinct advantage, enabling more precise and selective interactions with biological targets. This rigid, yet conformationally defined, architecture can lead to improved potency, selectivity, and pharmacokinetic properties. The 1-oxa-4,8-diazaspiro[5.5]undecane core, in particular, has shown promise in the development of potent enzyme inhibitors, underscoring the importance of a thorough understanding of its structural nuances. Derivatives of the isomeric 1-oxa-4,9-diazaspiro[5.5]undecane core have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors, which are promising therapeutic agents for chronic kidney diseases[1].

Physicochemical Properties

A foundational step in the analysis of any compound is the characterization of its fundamental physicochemical properties. For tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, these properties are summarized below.

PropertyValueSource
CAS Number 1160247-05-1Amadis Chemical
Molecular Formula C₁₃H₂₄N₂O₃[2]
Molecular Weight 256.35 g/mol [2]
Predicted Boiling Point 364.2 ± 37.0 °CAmadis Chemical

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity.

Rationale for NMR Analysis

For a molecule like tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential. The spirocyclic nature of the molecule leads to a complex and often crowded ¹H NMR spectrum due to the fixed spatial arrangement of the protons. 2D NMR techniques are therefore indispensable for unambiguously assigning all proton and carbon signals.

Experimental Protocol: NMR Analysis

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for initial analysis.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the tert-butyl protons (a sharp singlet around 1.4 ppm) and the methylene protons of the two rings.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expect signals for the tert-butyl carbons, the spiro carbon, and the carbonyl carbon of the Boc group, in addition to the methylene carbons of the rings.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, helping to trace the connectivity of protons within each ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon signals based on their attached protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for identifying the connectivity between different parts of the molecule, such as the attachment of the Boc group and the linkages between the two rings through the spiro center.

Expected Spectral Features
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
tert-Butyl (Boc)~1.4 (s, 9H)~28 (3C), ~80 (quaternary C)Protons to carbonyl carbon
Carbonyl (Boc)-~155-
Methylene protons adjacent to N (Boc)~3.2 - 3.6~40 - 50To adjacent ring carbons and spiro carbon
Methylene protons adjacent to O~3.6 - 3.9~60 - 70To adjacent ring carbons and spiro carbon
Methylene protons adjacent to NH~2.7 - 3.1~45 - 55To adjacent ring carbons and spiro carbon
Spiro Carbon-~70 - 80From various ring protons

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern.

Rationale for MS Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a clear confirmation of the molecular weight. Electron ionization (EI), a higher-energy technique, can be used to induce fragmentation, providing clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition (ESI):

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in positive ion mode. The most prominent peak should correspond to the [M+H]⁺ ion.

Predicted Mass Spectrum and Fragmentation
IonPredicted m/zFragmentation Pathway
[M+H]⁺257.1860Protonated molecular ion
[M-C₄H₈+H]⁺201.1234Loss of isobutylene from the Boc group
[M-C₅H₉O₂+H]⁺157.1386Loss of the entire Boc group

The fragmentation of the tert-butyl carbamate (Boc) group is a characteristic feature. The most common fragmentation pathway involves the loss of isobutylene (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da).

X-ray Crystallography: Definitive 3D Structure

While NMR provides the solution-state structure and MS confirms the molecular formula, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the absolute configuration of stereocenters.

Rationale for X-ray Crystallography

For a spirocyclic compound, X-ray crystallography is invaluable for confirming the stereochemistry at the spiro center and the conformation of the two rings. This information is critical for understanding how the molecule interacts with its biological target.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The compound must be crystallized from a suitable solvent or solvent system to obtain a single crystal of sufficient size and quality. Techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

While a crystal structure for the title compound is not publicly available, the analysis of related spirocyclic structures would reveal the chair/boat/twist-boat conformations of the six-membered rings and their relative orientation.

Application in Drug Discovery: A Soluble Epoxide Hydrolase Inhibitor Scaffold

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is of particular interest due to its application in the design of soluble epoxide hydrolase (sEH) inhibitors. sEH is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH increases the levels of EETs, which has therapeutic potential in the treatment of hypertension, inflammation, and chronic kidney disease. The unique three-dimensional structure of the spiro-diamine core allows for optimal interactions with the active site of the sEH enzyme[1].

Conclusion

The structural analysis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate requires a multi-faceted approach, integrating NMR spectroscopy, mass spectrometry, and ideally, X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle. A thorough characterization of this and related spirocyclic scaffolds is paramount for advancing their development as next-generation therapeutic agents.

Diagrams

G cluster_nmr NMR Analysis Workflow 1H_NMR 1D ¹H NMR COSY 2D COSY 1H_NMR->COSY HSQC 2D HSQC 1H_NMR->HSQC 13C_NMR 1D ¹³C NMR 13C_NMR->HSQC Structure Final Structure Elucidation COSY->Structure HMBC 2D HMBC HSQC->HMBC HMBC->Structure

Caption: NMR analysis workflow for structural elucidation.

G cluster_ms Mass Spectrometry Fragmentation M_H [M+H]⁺ (m/z 257) Loss_Isobutylene [M-C₄H₈+H]⁺ (m/z 201) M_H->Loss_Isobutylene - C₄H₈ Loss_Boc [M-Boc+H]⁺ (m/z 157) Loss_Isobutylene->Loss_Boc - CO₂

Caption: Predicted ESI-MS fragmentation pathway.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

Sources

Exploratory

An In-depth Technical Guide to CAS Number 1160247-05-1: A Heterocyclic Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1160247-05-1. While detailed biological studies an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 1160247-05-1. While detailed biological studies and specific applications of this molecule are not extensively documented in publicly available literature, this guide synthesizes the existing chemical data and explores its potential within the broader context of medicinal chemistry, based on the activities of structurally related compounds.

Part 1: Core Chemical Identity and Physicochemical Properties

The compound with CAS number 1160247-05-1 is identified as tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate . It belongs to the class of heterocyclic compounds, specifically featuring a spirocyclic system containing both oxygen and nitrogen atoms. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms suggests its role as a versatile intermediate in multi-step organic synthesis.

Chemical Structure and Identifiers
IdentifierValue
CAS Number 1160247-05-1
IUPAC Name tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
Molecular Formula C₁₃H₂₄N₂O₃
Molecular Weight 256.35 g/mol
SMILES C12(OCCNC1)CN(CCC2)C(=O)OC(C)(C)C
InChIKey KSLJZAAAQPGVRM-UHFFFAOYSA-N
Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are computational predictions and should be confirmed experimentally.

PropertyValueSource
Boiling Point 364.2 ± 37.0 °C (Predicted)ChemicalBook
Density 1.11 ± 0.1 g/cm³ (Predicted)ChemicalBook
Purity Typically ≥95%Synthonix

Part 2: Synthesis and Reactivity

Synthetic Considerations

While a specific, detailed, and validated public synthesis protocol for tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate has not been identified in the surveyed literature, the synthesis of related diazaspiro[5.5]undecane cores often involves multi-step sequences. A general conceptual pathway for the synthesis of such spirocyclic systems is outlined below. The synthesis of analogous structures, such as 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecanes, has been reported to involve key steps like epoxide ring-opening followed by acylation and intramolecular cyclization.[1]

G cluster_start Starting Materials cluster_synthesis General Synthetic Strategy cluster_product Final Product A Piperidone Derivative C Step 1: Coupling Reaction A->C B Morpholine Precursor B->C D Step 2: Spirocyclization C->D Key spiro-forming step E Step 3: Functional Group Interconversion / Protection D->E F tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate E->F e.g., Boc protection

Caption: Conceptual synthetic workflow for diazaspiro[5.5]undecane scaffolds.

Reactivity and Role as a Building Block

The chemical structure of this compound suggests several key points regarding its reactivity and utility:

  • Boc Protection: The tert-butyloxycarbonyl group serves as a standard protecting group for the secondary amine. It is stable under a variety of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine. This allows for subsequent functionalization at this position.

  • Nucleophilic Nitrogen: The unprotected secondary amine within the morpholine-like ring is nucleophilic and can participate in various reactions, such as alkylation, acylation, and reductive amination.

  • Scaffold Rigidity: The spirocyclic core provides a three-dimensional and conformationally restricted scaffold. This is a desirable feature in drug design, as it can lead to higher binding affinity and selectivity for a biological target.

Part 3: Potential Applications in Drug Discovery

While there is no direct evidence of CAS 1160247-05-1 being in a clinical or advanced preclinical stage, the broader class of oxa-diazaspiro[5.5]undecane and related spirocyclic scaffolds has been explored for various therapeutic targets. This compound serves as a valuable starting point for the synthesis of libraries of molecules with potential biological activity.

Therapeutic Areas of Interest for the Scaffold
  • Pain Management: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ₁R) antagonists.[1] This dual-action mechanism is a promising strategy for developing potent analgesics with a potentially improved side-effect profile compared to traditional opioids.[1]

  • Chronic Kidney Disease: A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH).[2] Inhibition of sEH is a therapeutic strategy for various cardiovascular and inflammatory diseases, and a lead compound from this series showed oral activity in a rat model of glomerulonephritis.[2]

  • Oncology: Other related spirocyclic structures, such as 1-oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione derivatives, have been investigated for their antitumor activity against various cancer cell lines.[4]

  • CNS Disorders and Inflammation: The 1-oxa-8-azaspiro[4.5]decane scaffold has been utilized to develop inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain, inflammation, and anxiety.[5]

The utility of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate lies in its ability to be readily derivatized to explore the structure-activity relationships (SAR) for these and other potential biological targets.

G cluster_core Core Scaffold cluster_targets Potential Therapeutic Targets cluster_diseases Potential Therapeutic Areas Core 1-oxa-4,8-diazaspiro[5.5]undecane Opioid μ-Opioid Receptor Core->Opioid Sigma1 σ₁ Receptor Core->Sigma1 sEH Soluble Epoxide Hydrolase Core->sEH FAAH FAAH Core->FAAH Other Other Targets... Core->Other Pain Pain Opioid->Pain Sigma1->Pain Kidney Chronic Kidney Disease sEH->Kidney Inflammation Inflammation sEH->Inflammation FAAH->Pain CNS CNS Disorders FAAH->CNS FAAH->Inflammation

Caption: Potential therapeutic applications of the oxa-diazaspiro[5.5]undecane scaffold.

Part 4: Safety and Handling

Hazard Identification

Based on available safety data sheets, tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is classified as an irritant. The toxicological properties of this compound have not been fully investigated.[6]

  • Acute Effects: May be harmful if ingested or inhaled. Causes irritation to the skin, eyes, and respiratory tract.[6]

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated area, such as a fume hood. Standard PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[6]

As with any research chemical with incomplete toxicological data, caution should be exercised during handling and storage.

Conclusion

CAS number 1160247-05-1, tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, represents a valuable chemical tool for medicinal chemists. While specific biological data for this exact molecule is scarce, its structural features, particularly the conformationally restricted spirocyclic core and the strategically placed functional groups, make it an attractive starting material for the synthesis of novel therapeutic agents. The documented success of the broader oxa-diazaspiro[5.5]undecane scaffold in modulating key biological targets for pain, inflammation, and kidney disease underscores the potential of this and related building blocks in future drug discovery efforts. Further research is warranted to fully elucidate the biological activity and therapeutic potential of derivatives synthesized from this promising intermediate.

References

  • PubChem. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Synthonix. 1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. [Link]

  • PubChem. Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. [Link]

  • PubChem. tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate. [Link]

  • National Institutes of Health. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • Google Patents. US20110230493A1 - 1-OXA-8-Azaspiro[2][3] Decabe-8-Carboxamide Compounds as FAAH Inhibitors.

Sources

Foundational

The 1-oxa-4,8-diazaspiro[5.5]undecane Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Embracing Three-Dimensionality in Drug Design The relentless pursuit of novel therapeutics with enhanced potency, sele...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic and heteroaromatic systems. This "escape from flatland" has led to a surge of interest in three-dimensional scaffolds that can provide a more nuanced and precise presentation of pharmacophoric elements to their biological targets.[1] Among these, spirocyclic systems have emerged as particularly valuable motifs, offering a unique combination of structural rigidity, conformational constraint, and synthetic tractability. The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold, a key exemplar of this class, has garnered significant attention as a privileged core in the design of innovative drug candidates across a range of therapeutic areas. This guide provides a comprehensive overview of the synthesis, key medicinal chemistry applications, and structure-activity relationships of this versatile scaffold.

The Allure of the Spirocyclic Core: A Strategic Advantage

The incorporation of a spirocyclic scaffold, such as the 1-oxa-4,8-diazaspiro[5.5]undecane core, into a drug candidate is a deliberate design choice rooted in several key principles of medicinal chemistry. The spirocyclic nature of the core imparts a rigid and well-defined three-dimensional geometry, which can lead to a number of advantages:

  • Conformational Rigidity: By locking the conformation of the molecule, the entropic penalty upon binding to a target is reduced, which can lead to higher binding affinities.[1]

  • Precise Vectorial Display: The spirocyclic core acts as a rigid hub, projecting substituents into specific vectors in three-dimensional space. This allows for the precise orientation of pharmacophoric groups to interact with target binding pockets, enhancing potency and selectivity.

  • Exploration of Novel Chemical Space: The unique topology of spirocycles allows for the exploration of novel and under-explored regions of chemical space, providing opportunities for the discovery of first-in-class therapeutics and the generation of new intellectual property.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved metabolic stability and aqueous solubility compared to their flat, aromatic counterparts.

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold, in particular, offers a rich tapestry of synthetic possibilities, with two distinct nitrogen atoms that can be functionalized to modulate biological activity and pharmacokinetic properties. The embedded oxygen atom can also influence polarity and serve as a hydrogen bond acceptor.

Synthetic Strategies: Building the 1-oxa-4,8-diazaspiro[5.5]undecane Core

Illustrative Synthetic Workflow: A Pathway to the Core

The following workflow outlines a general and versatile approach for the synthesis of substituted 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which can be adapted for the 1-oxa-4,8-diazaspiro isomer.

Synthetic_Workflow A N-Boc-4-piperidone B Epoxidation A->B e.g., Corey-Chaykovsky reagent C N-Boc-spiro-epoxide B->C D Ring-opening with amine C->D R-NH2 E Amino alcohol intermediate D->E F Cyclization E->F e.g., Acylation followed by cyclization G Protected spiro-diamine F->G H Deprotection & Derivatization G->H I Target Molecule H->I

Caption: A generalized synthetic workflow for the preparation of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

Exemplary Experimental Protocol (Adapted from the synthesis of a 1-oxa-4,9-diazaspiro[5.5]undecane analog)

The following protocol is an illustrative example of the chemical transformations involved in constructing the spirocyclic core, based on the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[2]

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride portion-wise at room temperature under a nitrogen atmosphere.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.

  • Quench the reaction by the slow addition of water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-Boc-spiro-epoxide.

Step 2: Ring-opening of the Epoxide

  • To a solution of the N-Boc-spiro-epoxide in a suitable solvent (e.g., ethanol), add the desired primary amine.

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the resulting amino alcohol intermediate by column chromatography.

Step 3: Cyclization to form the Spiro-diamine Core

  • To a solution of the amino alcohol in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., a carbodiimide) and a suitable acylating agent.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product is then treated with a base (e.g., potassium tert-butoxide) in a suitable solvent (e.g., THF) to effect cyclization.

  • Purify the resulting protected spiro-diamine by column chromatography.

Step 4: Deprotection and Derivatization

  • The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • The resulting free amine can then be derivatized through various reactions such as N-alkylation, acylation, or reductive amination to install the desired substituents.

Medicinal Chemistry Applications: A Scaffold of Broad Utility

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold and its close analogs have been successfully employed in the development of potent and selective modulators of a variety of biological targets.

Dual μ-Opioid Receptor (MOR) Agonists and σ1 Receptor (σ1R) Antagonists for Pain Management

A significant application of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been in the development of dual-acting analgesics that combine MOR agonism with σ1R antagonism.[2][3] This multimodal approach aims to provide potent pain relief with a reduced side-effect profile compared to traditional opioids. The σ1 receptor is a unique intracellular chaperone protein that has been implicated in the modulation of various signaling pathways, including those involved in pain perception.[2]

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their affinity and functional activity at both MOR and σ1R.[2] The structure-activity relationship (SAR) studies revealed that:

  • Substitution at the 9-position: A phenethyl group was found to be optimal for MOR activity.

  • Substitution at the 4-position: Aryl and heteroaryl groups, particularly substituted pyridyl moieties, were well-tolerated and contributed to high σ1R affinity.

  • Substitution at the 2-position: Small alkyl groups were found to be favorable.

One of the most promising compounds from this series, 15au , exhibited a balanced dual profile with potent MOR agonism and σ1R antagonism.[3] In preclinical models, 15au demonstrated potent analgesic activity comparable to oxycodone, but with a significantly improved side-effect profile, including reduced constipation.[3]

CompoundMOR Ki (nM)σ1R Ki (nM)MOR Functional Activity EC50 (nM)
15au 1.83.412
Oxycodone15>1000025

Data adapted from García et al., J. Med. Chem. 2020, 63 (5), 2434–2454.[2]

Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has also been utilized to develop potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[4] Inhibition of sEH is a promising therapeutic strategy for the treatment of various cardiovascular and inflammatory diseases, including chronic kidney disease.

Researchers identified a series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent sEH inhibitors.[4] Compound 19 from this series demonstrated excellent inhibitory activity and favorable pharmacokinetic properties, including good oral bioavailability.[4] In a preclinical model of glomerulonephritis, oral administration of compound 19 resulted in a significant reduction in serum creatinine, a key marker of kidney function.[4] This study highlights the potential of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold in the development of orally active drugs for the treatment of chronic kidney disease.

Antitumor Agents

While not the exact 1-oxa-4,8-diazaspiro[5.5]undecane core, research into 1-oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione derivatives has demonstrated the potential of related oxazaspirocycles as antitumor agents.[5] A series of these compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Several derivatives displayed potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (Hela) cells, with IC50 values in the sub-micromolar range.[5] These findings suggest that the broader class of oxazaspirocycles warrants further investigation in the development of novel anticancer therapies.

Future Directions and Conclusion

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold and its close analogs represent a versatile and valuable platform in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility make it an attractive starting point for the design of novel therapeutics. The successful application of this scaffold in developing dual-acting analgesics and potent sEH inhibitors underscores its "privileged" status.

Future research in this area is likely to focus on:

  • The development of more efficient and stereoselective synthetic routes to the core scaffold and its derivatives.

  • The expansion of its application to a wider range of biological targets.

  • A deeper understanding of the conformational preferences of the scaffold and how they influence biological activity.

  • The use of computational modeling to guide the design of next-generation drug candidates based on this promising core.

References

  • Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827–845. [Link]

  • Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, L., & Zhang, J. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Healthcare Engineering, 2022, 1–11. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565–570. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • García, M., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

This technical guide provides a detailed analysis of the expected spectroscopic data for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a spirocyclic compound of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this document serves as a predictive guide based on the well-established spectroscopic principles of its constituent functional groups. The insights provided herein are intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.

Molecular Structure and Spectroscopic Overview

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate possesses a unique three-dimensional architecture, featuring a central spirocyclic carbon atom connecting a piperidine and a morpholine ring. The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. This intricate structure gives rise to a distinct spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate are expected to reveal the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring atoms. The spirocyclic nature of the molecule and the chair conformations of the six-membered rings are expected to result in complex splitting patterns for the ring protons.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~3.6 - 3.8m4H-O-CH ₂-Protons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded.
~3.4 - 3.6m4H-N(Boc)-CH ₂-Protons on the carbons attached to the Boc-protected nitrogen are deshielded.
~2.7 - 2.9m4H-NH -CH ₂-Protons on the carbons adjacent to the secondary amine nitrogen in the morpholine ring.
~1.6 - 1.8m4H-C-CH ₂-C-Protons on the piperidine ring further from the heteroatoms.
~1.45s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group will appear as a characteristic sharp singlet.[1]
Broad singletbs1H-NH -The proton on the secondary amine of the morpholine ring; its chemical shift can be variable and concentration-dependent.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Predicted Chemical Shift (ppm) Assignment Rationale
~154C =O (Boc)The carbonyl carbon of the carbamate group is highly deshielded.[1]
~79-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.[1]
~67-O-C H₂-Carbons adjacent to the oxygen atom in the morpholine ring.[2]
~50Spiro CarbonThe central spirocyclic carbon atom, a quaternary carbon linked to four other carbons.
~45-N(Boc)-C H₂-Carbons attached to the Boc-protected nitrogen.
~44-NH-C H₂-Carbons adjacent to the secondary amine nitrogen.
~30-C-C H₂-C-Aliphatic carbons in the piperidine ring.
~28-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.[1]

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate will be dominated by the characteristic absorptions of the carbamate, amine, and ether functionalities.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3350N-H StretchSecondary AmineMedium, broad
2975-2850C-H StretchAliphatic (CH₂, CH₃)Strong
~1690C=O StretchCarbamate (Boc)Strong, sharp
~1470C-H BendCH₂ ScissoringMedium
1390 & 1365C-H Bendt-Butyl Umbrella ModeMedium
~1250C-N StretchAmine/CarbamateMedium
~1170C-O-C StretchEtherStrong

The presence of a strong carbonyl absorption around 1690 cm⁻¹ is a clear indicator of the Boc protecting group.[3] The N-H stretch of the secondary amine in the morpholine ring is expected to be a moderately broad peak around 3350 cm⁻¹.[4] The strong C-O-C stretching vibration from the morpholine ring is another key diagnostic peak.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, electrospray ionization (ESI) would be a suitable soft ionization technique to observe the molecular ion.

Molecular Formula: C₁₃H₂₄N₂O₃ Molecular Weight: 256.34 g/mol

Predicted Fragmentation Pattern

Under typical mass spectrometry conditions, the Boc group is known to undergo characteristic fragmentation. The following are the expected key fragments:

  • [M+H]⁺ at m/z 257: The protonated molecular ion.

  • [M - 56]⁺ at m/z 201: Loss of isobutylene from the tert-butyl group, a very common fragmentation pathway for Boc-protected amines.[6][7]

  • [M - 100]⁺ at m/z 157: Loss of the entire Boc group (C₅H₉O₂) to yield the deprotected spirocyclic amine.

  • m/z 57: The tert-butyl cation, which is often a prominent peak in the spectra of Boc-protected compounds.[7]

Further fragmentation of the spirocyclic core would lead to a more complex pattern of lower mass ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Alternatively, a solution in a suitable solvent (e.g., CHCl₃) can be used.

  • Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Acquisition: Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer). Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

Visualizations

Molecular Structure

Caption: 2D representation of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis NMR NMR Spectroscopy Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure Identity Identity Confirmation MS->Identity

Caption: Workflow for the spectroscopic analysis of the target compound.

References

  • Hans Reich's NMR Notes. University of Wisconsin. [Online]. Available: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(2), 126-133.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Online]. Available: [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy. [Online]. Available: [Link]

Sources

Foundational

Synthesis and Characterization of Novel Diazaspiro[5.5]undecane Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Rising Prominence of Diazaspiro[5.5]undecanes in Medicinal Chemistry The diazaspiro[5.5]undecane scaffold, a unique three-dimensional architecture featuring two nitrogen-containing six-membered rings joined...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rising Prominence of Diazaspiro[5.5]undecanes in Medicinal Chemistry

The diazaspiro[5.5]undecane scaffold, a unique three-dimensional architecture featuring two nitrogen-containing six-membered rings joined by a common spiro carbon, has emerged as a privileged motif in modern drug discovery.[1] Its inherent structural rigidity and conformational constraint offer a compelling platform for the design of potent and selective ligands targeting a diverse array of biological targets.[2] Derivatives of this core structure have demonstrated significant therapeutic potential, with applications in the treatment of pain, obesity, cardiovascular disorders, and even as inhibitors of key enzymes in epigenetic regulation.[3][4][5][6] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of these promising compounds, offering field-proven insights for researchers and scientists in the pharmaceutical and biotechnology sectors.

Part 1: Strategic Synthesis of the Diazaspiro[5.5]undecane Core

The synthetic approach to diazaspiro[5.5]undecane derivatives is largely dictated by the desired substitution pattern and the specific isomeric form of the final compound.[3] A multitude of strategies have been developed, each with its own merits and limitations. This section will delve into the most prevalent and innovative synthetic methodologies, elucidating the chemical logic that underpins each approach.

The Convergent Approach: Double Michael Addition

A robust and widely employed strategy for the construction of the diazaspiro[5.5]undecane framework is the base-promoted [5+1] double Michael addition reaction.[7][8] This method offers a convergent and efficient route to highly functionalized derivatives.

Causality Behind the Experimental Choice: The double Michael addition is favored for its operational simplicity and the ability to generate complex structures from readily available starting materials. The use of a mild base like diethylamine at ambient temperature makes this protocol environmentally benign and amenable to a wide range of substrates.[7]

Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones [7][8]

  • Reactant Preparation: In a clean, oven-dried round-bottom flask, dissolve N,N-dimethylbarbituric acid (1 equivalent) in dichloromethane under an inert atmosphere.

  • Initiation of Reaction: To this solution, add the desired 1,5-diaryl-1,4-pentadien-3-one derivative (1 equivalent).

  • Catalysis: Introduce diethylamine (catalytic amount) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the desired diazaspiro[5.5]undecane derivative.

G barbituric_acid N,N-Dimethylbarbituric Acid intermediate [5+1] Double Michael Adduct (Intermediate) barbituric_acid->intermediate + divinylketone 1,5-Diaryl-1,4-pentadien-3-one divinylketone->intermediate + catalyst Diethylamine (Base Catalyst) catalyst->intermediate solvent Dichloromethane (Solvent) solvent->intermediate product 2,4-Diazaspiro[5.5]undecane Derivative intermediate->product Cascade Cyclization

Caption: Double Michael Addition Workflow.

Building from the Ground Up: Spirocyclization of Piperidine Precursors

A versatile and widely adopted strategy involves the construction of the second piperidine ring onto a pre-existing 4-substituted piperidine moiety.[3][9] This approach allows for a high degree of control over the substitution pattern on one of the heterocyclic rings.

Causality Behind the Experimental Choice: This stepwise approach is particularly advantageous when specific functionalities are required on one of the piperidine rings. It allows for the introduction of diverse substituents at various positions before the final spirocyclization step, offering greater synthetic flexibility.

Experimental Protocol: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives [9]

  • Epoxide Formation: Treat N-Boc-4-piperidone with a Corey-Chaykovsky reagent to form the corresponding epoxide.

  • Ring Opening: Subject the epoxide to thermal ring opening with an appropriate arylamine to yield the aminoalcohol intermediate.

  • Cyclization: The subsequent acylation and cyclization of the aminoalcohol, often under modified reaction conditions to minimize byproduct formation, leads to the desired 1-oxa-4,9-diazaspiro[5.5]undecane core.

G start N-Boc-4-piperidone epoxide Epoxide Intermediate start->epoxide Corey-Chaykovsky Reagent aminoalcohol Aminoalcohol Intermediate epoxide->aminoalcohol Thermal Ring Opening with Arylamine product 1-Oxa-4,9-diazaspiro[5.5]undecane aminoalcohol->product Acylation & Cyclization

Caption: Spirocyclization from Piperidine.

Part 2: Comprehensive Characterization of Diazaspiro[5.5]undecane Derivatives

The unambiguous structural elucidation and purity assessment of synthesized diazaspiro[5.5]undecane derivatives are paramount for their advancement in drug development pipelines. A multi-technique spectroscopic approach is essential for a comprehensive characterization.[1]

Spectroscopic Fingerprinting: A Comparative Analysis

The unique spirocyclic nature of these compounds gives rise to distinct spectroscopic signatures.[1] A comparative analysis of data from various techniques provides a holistic understanding of the molecular structure.

Technique Key Observables and Interpretations
¹H NMR The chemical shifts and coupling constants of the protons on the two piperidine rings provide crucial information about their conformation and the relative stereochemistry of the substituents. Protons adjacent to the nitrogen atoms and the spiro-carbon exhibit characteristic shifts.
¹³C NMR The signal for the spiro-carbon is a key diagnostic peak, typically appearing in a distinct region of the spectrum. The chemical shifts of the other carbon atoms confirm the overall carbon framework and the presence of various functional groups.
Infrared (IR) Spectroscopy The presence of characteristic absorption bands for N-H, C=O (in case of lactam derivatives), and C-N bonds confirms the functional groups present in the molecule.
Mass Spectrometry (MS) Provides the molecular weight of the compound, confirming its elemental composition. Fragmentation patterns can offer additional structural insights.
X-ray Crystallography For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure, including absolute stereochemistry.[8]

Table 1: Representative Spectroscopic Data for a Diazaspiro[5.5]undecane Derivative [1]

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
7,11-Bis-(2-methylphenyl)-2,4- diazaspiro[5.5]undecane- 1,3,5,9-tetraoneN-H protons: δ 11.00-11.84Carbonyl (C-1, C-5): δ 167.91
Additional proton and carbon signals would be present depending on the full structure.
A Self-Validating Workflow for Spectroscopic Analysis

A systematic workflow ensures the integrity and reliability of the characterization data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Compound purification Purified Compound synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir xray X-ray Crystallography (if applicable) purification->xray interpretation Structural Elucidation nmr->interpretation ms->interpretation ir->interpretation xray->interpretation purity Purity Assessment interpretation->purity final_product Characterized Diazaspiro[5.5]undecane purity->final_product

Caption: Spectroscopic Characterization Workflow.

Part 3: Therapeutic Landscape and Future Directions

The diazaspiro[5.5]undecane scaffold is a fertile ground for the discovery of novel therapeutics. Its derivatives have shown promise in a multitude of disease areas:

  • Pain Management: Certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives act as dual μ-opioid receptor agonists and σ1 receptor antagonists, offering a potential strategy for developing potent and safer analgesics.[4][9]

  • Metabolic Disorders: These compounds have been investigated for the treatment of obesity, with some derivatives showing potent antagonism of the neuropeptide Y (NPY) Y5 receptor.[3]

  • Epigenetics: 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been identified as potent and selective inhibitors of METTL3, a key enzyme in RNA methylation, highlighting their potential in cancer therapy.[6][10]

  • Immunomodulation: 3,9-Diazaspiro[5.5]undecane-based compounds have been reported as potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists with potential applications in immunomodulation.[2]

The continued exploration of this versatile scaffold, coupled with innovative synthetic strategies and comprehensive characterization, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Lebrero, R., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Lebrero, R., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Ishida, H., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed. [Link]

  • Blanco-Ania, D., et al. (2023). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. ResearchGate. [Link]

  • Zhu, J., et al. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Islam, M. R., et al. A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Bangladesh Chemical Society. [Link]

  • Dodge, J. A., et al. Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • Ghorbani-Vaghei, R., et al. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]

  • Ghorbani-Vaghei, R., et al. (2014). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Wang, X., et al. Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate. [Link]

  • PubChem. tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. PubChem. [Link]

  • Hoestgaard-Jensen, K., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zhu, J., et al. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ACS Publications. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ResearchGate. [Link]

Sources

Exploratory

Escaping Flatland: A Technical Guide to the Strategic Application of Spirocyclic Compounds in Modern Drug Discovery

Abstract The paradigm in modern medicinal chemistry is shifting decisively away from planar, aromatic-heavy molecules towards more three-dimensional structures that can better mimic natural ligands and interact with comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The paradigm in modern medicinal chemistry is shifting decisively away from planar, aromatic-heavy molecules towards more three-dimensional structures that can better mimic natural ligands and interact with complex biological targets. This guide provides an in-depth technical analysis of spirocyclic compounds, a class of molecules defined by two rings sharing a single atom, which have emerged as powerful tools for instilling this critical three-dimensionality. We will explore the fundamental advantages conferred by spirocyclic scaffolds, including the enhancement of physicochemical properties, the optimization of pharmacokinetic profiles (ADME), and the improvement of pharmacological attributes such as potency and selectivity. This document details the strategic rationale for incorporating spirocycles through bioisosteric replacement and structure-based design, presents key synthetic methodologies, and examines impactful case studies of spirocyclic drugs that have reached the clinic. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these unique structural motifs to overcome challenges in drug discovery and unlock novel chemical space.

Introduction: The Imperative for Three-Dimensionality in Drug Design

For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbons, often leading to flat, planar molecules. While successful, this "flatland" approach is increasingly associated with liabilities such as poor solubility, metabolic instability, and off-target effects.[1][2] There is a growing consensus that molecules with greater three-dimensionality, as measured by a higher fraction of sp³-hybridized carbons (Fsp³), have a higher probability of clinical success.[1][3] Spirocyclic compounds, which are ring systems fused at a single quaternary carbon atom, are exemplary scaffolds for escaping this planarity.[1][4] Their inherent rigidity and defined three-dimensional architecture allow for the precise projection of functional groups into the surrounding space, facilitating more specific and effective interactions with biological targets.[4] This guide serves as a comprehensive resource on the strategic design, synthesis, and application of spirocyclic compounds in contemporary drug discovery programs.

Chapter 1: The Physicochemical and Pharmacokinetic Advantages of Spirocyclic Scaffolds

The introduction of a spirocyclic core into a drug candidate is not merely a structural curiosity; it is a strategic decision aimed at fundamentally improving its drug-like properties. The unique topology of the spiro-junction imparts significant and often predictable effects on a molecule's physicochemical and pharmacokinetic profile.

Improving Core Drug-like Properties
  • Increased Fsp³ and Three-Dimensionality: The defining feature of a spirocycle is its sp³-hybridized quaternary "spiro" atom. This intrinsically increases the overall Fsp³ of a molecule, a parameter correlated with higher clinical success rates.[3] This shift away from planarity allows molecules to adopt more complex, globular shapes that can lead to improved complementarity with protein binding sites.[1][3]

  • Modulation of Physicochemical Properties:

    • Enhanced Solubility: By disrupting planarity and π-stacking, spirocyclic scaffolds generally reduce crystallinity and increase aqueous solubility, a critical factor for oral bioavailability.[4][5][6]

    • Reduced Lipophilicity (LogP/LogD): The replacement of flat, lipophilic aromatic rings or flexible alkyl chains with saturated spirocycles often leads to a desirable reduction in LogP/LogD values.[1][5][7] This can mitigate issues related to toxicity and non-specific binding.

    • Improved Metabolic Stability: Spirocyclic frameworks can enhance metabolic stability by replacing metabolically vulnerable groups (e.g., gem-dimethyl groups) or by sterically shielding adjacent sites from metabolic enzymes like Cytochrome P450s.[1][5][8] Azaspirocycles, for instance, have demonstrated superior metabolic stability compared to their traditional piperazine or morpholine counterparts.[5]

Impact on Pharmacological Profile
  • Enhanced Potency and Binding Affinity: The rigid nature of spirocycles reduces the entropic penalty upon binding to a target.[9] It locks appended functional groups into specific, well-defined orientations, which can be optimized for precise interactions within a binding pocket, thereby increasing potency.[1][8][10] In the development of SHP2 inhibitors, introducing a spirocycle was crucial for maintaining the orientation of a primary amine, preserving key hydrogen bond interactions and improving cellular efficacy.[1]

  • Improved Selectivity: The distinct three-dimensional shape of a spirocyclic compound can enable it to differentiate between closely related protein targets where a flatter molecule could not. A compelling example is the modification of the PARP inhibitor Olaparib; replacing its piperazine ring with a diazaspiro[3.3]heptane moiety, while slightly reducing potency, significantly increased selectivity for PARP-1 over other family members, leading to reduced DNA damage and cytotoxicity.[1][5]

Data Presentation: Comparative Properties of Planar vs. Spirocyclic Analogues

The following table summarizes the typical improvements observed when transitioning from a traditional, flatter scaffold to a spirocyclic analogue.

PropertyTypical "Flat" Scaffold (e.g., Piperazine)Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane)Rationale for Improvement
Fsp³ LowerHigherIntroduction of a quaternary sp³ spiro-carbon.[1]
Aqueous Solubility Moderate to LowHigherDisruption of crystal packing and increased polarity.[5][7]
Lipophilicity (cLogP/LogD) HigherLowerIncreased saturation and reduced surface area.[1][7]
Metabolic Stability Variable; often labileHigherSteric shielding and removal of metabolically active sites.[5][7]
Conformational Rigidity FlexibleRigidLocked conformation due to the spiro-junction.[4][8]
Selectivity LowerPotentially HigherPrecise 3D vectoring of substituents allows for differentiation between homologous targets.[1]

Chapter 2: Strategic Implementation in Drug Discovery Programs

Incorporating a spirocyclic scaffold is a tactical decision that can be applied at various stages of the drug discovery pipeline, from hit identification to lead optimization.

Workflow for Spirocycle Integration

The decision to introduce a spirocycle can be guided by specific project needs, such as improving ADME properties, increasing potency, or securing novel intellectual property.

G Start Drug Discovery Program Challenge (e.g., Poor PK, Low Potency, IP Space) Decision1 Is scaffold modification required? Start->Decision1 Strategy1 Scaffold Hopping / Bioisosteric Replacement Decision1->Strategy1 Yes (ADME/PK issue) Strategy2 Structure-Based Drug Design (SBDD) Decision1->Strategy2 Yes (Potency/Selectivity issue) Strategy3 Diversity-Oriented Synthesis (DOS) for Novel IP Decision1->Strategy3 Yes (Need Novelty/IP) Action1 Replace existing motif (e.g., piperazine, gem-dimethyl) with a suitable spirocycle. Strategy1->Action1 Action2 Use X-ray/model to design a rigid spirocycle that optimizes vector orientation for binding. Strategy2->Action2 Action3 Synthesize spirocyclic library to explore uncharted chemical space. Strategy3->Action3 Optimization Synthesize & Test Analogues (Potency, Selectivity, ADME) Action1->Optimization Action2->Optimization Action3->Optimization End Optimized Lead Candidate Optimization->End

Decision workflow for incorporating spirocycles.
Scaffold Hopping and Bioisosteric Replacement

Spirocycles are excellent bioisosteres for common chemical motifs that often present liabilities.[6][11] For example, a spiro-oxetane can replace a metabolically labile carbonyl or a lipophilic gem-dimethyl group, often improving solubility and metabolic stability while maintaining or improving biological activity.[5][7] Similarly, azaspirocycles can serve as conformationally restricted analogues of piperazines and morpholines, offering improved physicochemical properties and providing novel vectors for substituent placement.[6][11]

Structure-Based Drug Design (SBDD)

The conformational rigidity of spirocycles makes them ideal for SBDD.[4] With fewer low-energy conformations to consider, chemists can more accurately model how a ligand will interact with its target. This reduces uncertainty and allows for the rational design of molecules where substituents are precisely positioned to engage with key residues in a binding site, as was successfully demonstrated with SHP2 inhibitors.[1]

Exploring Novel Chemical Space and Intellectual Property (IP)

In a competitive landscape, the ability to access novel and patentable chemical matter is a significant advantage. The vast number of possible ring combinations in spirocyclic systems provides a rich and underexplored territory for drug discovery.[4][9] By building libraries around unique spirocyclic cores, organizations can establish a strong IP position.[9]

Chapter 3: Synthetic Strategies and Methodologies

Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the sterically hindered quaternary spiro-carbon.[4][12][13] However, advances in synthetic methodology have made these scaffolds increasingly accessible.[10][14]

Key Synthetic Approaches

A variety of robust methods are now available for constructing spirocyclic systems.

G Core Spirocycle Synthesis MCR Multi-Component Reactions (MCRs) Core->MCR Cyclo Cycloaddition Reactions Core->Cyclo Intra Intramolecular Cyclizations Core->Intra RCM Ring-Closing Metathesis (RCM) Core->RCM Desc_MCR One-pot reaction of ≥3 starting materials. Efficient for building complexity. e.g., Isatin-based spirooxindole synthesis. MCR->Desc_MCR Desc_Cyclo Formation of a ring via concerted or stepwise addition of components. e.g., [3+2] cycloaddition for spiro-pyrrolidines. Cyclo->Desc_Cyclo Desc_Intra Formation of the second ring by cyclizing a precursor containing the first ring. e.g., Aza-Heck cyclization. Intra->Desc_Intra Desc_RCM Formation of a ring from a di-olefin precursor using a metal catalyst. e.g., Rolapitant synthesis. RCM->Desc_RCM

Major synthetic strategies for spirocycles.
Detailed Experimental Protocol: Synthesis of a Spiro-Thiazolidinone Derivative

This protocol is a representative example of a cycloaddition reaction to form a spiro-heterocycle, based on established methodologies.[15] This self-validating system proceeds via two logical steps: formation of a reactive imine followed by cyclization with a bifunctional reagent.

Objective: To synthesize a spiro-thiazolidinone from a Schiff base intermediate.

Step 1: Synthesis of Schiff Base Intermediate (e.g., Compound 3a-c in[15])

  • Reagents & Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the starting ketone (1.0 eq), an aromatic nitroso compound (1.0 eq), and absolute ethanol (15 mL).

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting precipitate is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure Schiff base.[15]

Step 2: Cycloaddition to form Spiro-Thiazolidinone (e.g., Compound 5a-c in[15])

  • Reagents & Setup: To a 50 mL round-bottom flask with a reflux condenser and magnetic stirrer, add the Schiff base from Step 1 (1.0 eq), mercaptoacetic acid (1.0 eq), and anhydrous dioxane (20 mL).

  • Base: Add triethylamine (a few drops) to facilitate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 15 hours. Monitor reaction progress by TLC.

  • Workup & Purification: After cooling, the solid product that precipitates is collected by filtration. The crude product is then washed and recrystallized from an appropriate solvent to afford the pure spiro-thiazolidinone derivative.[15]

Chapter 4: Case Studies of Spirocyclic Compounds in Drug Discovery

The theoretical advantages of spirocycles have been validated by their successful incorporation into numerous clinical candidates and approved drugs.[1]

Drug/CandidateTarget/MechanismTherapeutic AreaKey Contribution of SpirocycleStatus/Approval
Revumenib Menin-MLL Interaction InhibitorAcute LeukemiaThe 2,7-diazaspiro[3.5]nonane core is essential for binding, with the protonated piperidine nitrogen forming a critical cation-π interaction with the target.[6]Approved (2024)[6]
Spironolactone Aldosterone Receptor AntagonistHypertension, Heart FailureAn early example of a successful spiro-lactone steroid, demonstrating the viability of the scaffold.[2][16]Approved (1959)[2]
Rolapitant Neurokinin 1 (NK-1) Receptor AntagonistChemotherapy-Induced NauseaThe spiro-piperidine core was optimized for improved physical properties and metabolic stability.[4]Approved (2015)[4]
Apalutamide Androgen Receptor AntagonistProstate CancerThe spirocyclic core provides a rigid scaffold for the presentation of pharmacophoric elements.[2]Approved (2018)[2]
Olaparib Analogue PARP-1 InhibitorResearch/OncologyReplacement of piperazine with diazaspiro[3.3]heptane significantly improved selectivity for PARP-1 over other PARP family members.[1][5]Preclinical

Chapter 5: Future Outlook and Emerging Trends

The application of spirocyclic chemistry in drug discovery continues to evolve and expand.

  • Novel and Strained Scaffolds: There is a growing interest in smaller, more strained spiro-systems like spiro[3.3]heptanes, spiro-oxetanes, and spiro-azetidines.[5][17] These "contracted" scaffolds offer unique exit vectors and can serve as novel bioisosteres for larger, more traditional rings.

  • Computational and High-Throughput Methods: The development of spirocyclic drugs is being accelerated by computational modeling, which helps predict the properties of novel scaffolds, and by high-throughput synthesis techniques that allow for the rapid exploration of structure-activity relationships.[12][13]

  • Application in New Modalities: Spirocycles are finding utility beyond traditional small molecule inhibitors. Their rigid frameworks are being incorporated into linkers for Targeted Protein Degraders (e.g., PROTACs) to control conformation and improve properties like solubility.[6] They also serve as stable attachment points for covalent warheads in targeted covalent inhibitors.[6]

  • Overcoming Challenges: Despite progress, synthetic complexity remains a hurdle for some novel spirocyclic systems.[12][13] Furthermore, as more strained and unusual scaffolds are explored, a deeper understanding of their metabolic fate and potential for idiosyncratic toxicity will be crucial.[5]

Conclusion

Spirocyclic compounds represent a mature yet dynamically evolving strategy in the medicinal chemist's toolkit. By providing a robust method to introduce three-dimensionality, they directly address many of the shortcomings associated with the historically dominant "flat" molecules. Their ability to rigidly control the spatial orientation of functional groups while simultaneously improving fundamental physicochemical and pharmacokinetic properties has proven invaluable. From enhancing potency and selectivity to unlocking novel, patentable chemical space, spirocyclic scaffolds are not just a structural curiosity but a cornerstone of modern drug design, paving the way for the discovery of safer and more effective therapeutics.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Coutant, C., & P.a.b.u.d.u. A. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 14(8), 731-734. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Ferreira, R., & V.a.l.e.n.t.e., A. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Ferreira, R., & V.a.l.e.n.t.e., A. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. [Link]

  • CoLab. (2025-04-01). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 1-24. [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6563. [Link]

  • ResearchGate. (2022-08-09). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Request PDF. (2025-08-07). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Kumar, A., & Kumar, V. (2024). Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 14(11), 7687-7711. [Link]

  • Al-Saman, C. N. (2008). Synthesis and Studies of Some New Fused/Spiro Heterocyclic Compounds Containing Nitrogen and Sulfur. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(8), 1973-1985. [Link]

  • Penny, M. (2017-07-21). Spirocycles in Drug Discovery. Sygnature Discovery. [Link]

  • Request PDF. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. [Link]

  • ResearchGate. (2016-11-03). (PDF) Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. [Link]

  • Krasavin, M. (2022). Spirocyclic Motifs in Natural Products. Molecules, 27(23), 8206. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Amide Coupling with Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular architectures are paramount to accessing new biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the design and synthesis of novel molecular architectures are paramount to accessing new biological targets and overcoming challenges such as drug resistance and off-target effects. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable scaffolds. Their inherent three-dimensionality provides a unique conformational rigidity that can enhance binding affinity and selectivity for protein targets. Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a key building block in this domain, offering a versatile platform for the construction of complex molecules with potential therapeutic applications. The presence of a secondary amine, protected as a tert-butyl carbamate (Boc), and a free secondary amine allows for sequential and controlled functionalization. This application note provides a detailed guide to the critical step of amide bond formation using the free secondary amine of this spirocyclic scaffold, a reaction frequently employed in the elaboration of this privileged core.

Core Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. This is due to the formation of a non-reactive carboxylate-ammonium salt through a rapid acid-base reaction.[1] To overcome this thermodynamic barrier, the carboxylic acid must be "activated" to generate a more electrophilic species that is susceptible to nucleophilic attack by the amine.[2] This activation is typically achieved through the use of coupling reagents.

The choice of coupling reagent and reaction conditions is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, and the desired scale of the reaction. For a secondary amine like that in Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, which can be considered somewhat sterically hindered, the selection of an appropriate coupling strategy is crucial for achieving high yields and purity.

Visualizing the General Amide Coupling Workflow

Below is a generalized workflow for the amide coupling process, from the activation of the carboxylic acid to the formation of the final amide product.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack & Amide Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Byproduct Urea or other byproduct Activated_Intermediate->Byproduct Amine Tert-butyl 1-oxa-4,8-diazaspiro [5.5]undecane-8-carboxylate Amine->Amide_Product

Caption: Generalized workflow for amide bond formation.

Recommended Coupling Protocols

Based on common practices for coupling with secondary amines, two robust protocols are presented below. These methods utilize widely available and effective coupling reagents.

Protocol 1: HATU-Mediated Amide Coupling

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient uronium-based coupling reagent often used for sterically hindered amino acids and secondary amines.[3][4] Its mechanism involves the rapid formation of an active ester, which then reacts with the amine.[5] The presence of the aza-benzotriazole moiety is thought to accelerate the coupling through a neighboring group effect.[3]

Mechanism Overview:

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • The carboxylate attacks HATU to form a highly reactive O-acylisourea intermediate.

  • The hexafluorophosphate anion is displaced by the HOAt anion to generate an OAt-active ester and tetramethylurea as a byproduct.[3]

  • The secondary amine of the spirocycle attacks the active ester to form the desired amide bond.

HATU_Mechanism Start Carboxylic Acid (RCOOH) + DIPEA Active_Ester OAt-Active Ester Start->Active_Ester + HATU Product Amide Product Active_Ester->Product + Amine Byproduct Tetramethylurea + HOAt Active_Ester->Byproduct Amine Spirocyclic Amine

Caption: Simplified HATU coupling reaction pathway.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (0.1-0.5 M), add HATU (1.1-1.2 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir for 5-10 minutes at room temperature to allow for pre-activation.

  • Add a solution of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1.0-1.1 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization (if the carboxylic acid is chiral) and can rearrange to a stable N-acylurea byproduct.[8] HOBt acts as a trapping agent, converting the O-acylisourea into a more stable HOBt-active ester, which is less susceptible to side reactions and reacts efficiently with the amine.[7]

Mechanism Overview:

  • EDC reacts with the carboxylic acid to form the O-acylisourea intermediate.[9]

  • HOBt rapidly intercepts this intermediate to form the HOBt-active ester and a soluble urea byproduct.

  • The secondary amine of the spirocycle then undergoes nucleophilic attack on the HOBt-active ester to yield the final amide product.

Experimental Protocol:

  • Dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1-1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM (0.1-0.5 M).

  • Add EDC hydrochloride (1.1-1.2 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Add a solution of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1.0-1.1 eq.) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or DIPEA (1.5-2.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions may require longer reaction times, typically 4-16 hours.

  • Work-up the reaction as described in Protocol 1 (aqueous washes with acid, base, and brine).

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Summary of Protocols

ParameterProtocol 1: HATU/DIPEAProtocol 2: EDC/HOBt
Coupling Reagent HATUEDC hydrochloride
Additive None (inherent in reagent)HOBt
Base DIPEADIPEA or TEA
Solvent DMF, DCMDMF, DCM
Reaction Time Typically 1-4 hoursTypically 4-16 hours
Byproducts Tetramethylurea (water-soluble)EDC-urea (water-soluble)
Relative Cost HigherLower
Efficiency Generally higher, especially for hindered substrates.[10]Good for a wide range of substrates.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the amount of coupling reagent and base. For particularly challenging substrates, switching to a more potent coupling reagent like COMU or performing the reaction at a slightly elevated temperature (e.g., 40 °C) may be beneficial. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[11]

  • Side Reactions: With EDC, the formation of N-acylurea can be a competing side reaction.[8] Using an additive like HOBt is crucial to minimize this.

  • Purification: The urea byproducts from both HATU and EDC are generally water-soluble, facilitating their removal during the aqueous work-up. However, residual byproducts may co-elute with the product during chromatography. Careful selection of the mobile phase is important for achieving high purity.

  • Steric Hindrance: Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a secondary amine, which is inherently more sterically demanding than a primary amine. If coupling with a very bulky carboxylic acid, HATU is generally the preferred reagent due to its higher reactivity.[12]

Conclusion

The successful acylation of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a critical transformation for leveraging this valuable spirocyclic scaffold in drug discovery programs. Both HATU- and EDC/HOBt-mediated protocols offer reliable and effective methods for achieving this. The choice between them will often depend on the specific substrate, cost considerations, and desired reaction kinetics. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently synthesize a diverse range of amide derivatives for further biological evaluation.

References

  • Nakajima, N., & Ikada, Y. (n.d.).
  • Wikipedia. (n.d.).
  • Common Organic Chemistry. (n.d.).
  • Benchchem. (n.d.). What is the mechanism of carbodiimide coupling reactions?.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • ChemicalBook. (2024).
  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • YouTube. (2024).
  • Synthonix. (n.d.). 1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022).
  • RSC Publishing. (2015).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Application

Application Notes & Protocols: HATU-Mediated Coupling for the Synthesis of Novel Diazaspiro-Based Amides

Introduction: The Convergence of a Powerhouse Reagent and a Privileged Scaffold In the landscape of modern medicinal chemistry, the efficient and stereochemically controlled formation of amide bonds is a cornerstone of s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of a Powerhouse Reagent and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the efficient and stereochemically controlled formation of amide bonds is a cornerstone of synthesis.[1] Among the premier reagents developed for this purpose, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has distinguished itself through its high reactivity, rapid kinetics, and remarkable ability to suppress racemization, even in challenging cases involving sterically hindered substrates.[2][3][4]

Concurrently, the strategic use of complex, three-dimensional scaffolds has become a critical approach in drug discovery to escape the "flatland" of traditional aromatic structures.[5] Diazaspiro compounds , a class of heterocyclic motifs, have emerged as privileged scaffolds due to their rigid, spirocyclic core.[6][7] This inherent three-dimensionality provides a unique conformational constraint that can enhance binding affinity, improve selectivity, and modulate physicochemical properties.[5][8] Diazaspirocycles are increasingly utilized as bioisosteres for common motifs like piperazine, offering a pathway to novel chemical space with potentially superior drug-like properties.[5]

This guide provides a comprehensive overview of the HATU-mediated coupling reaction as applied to the acylation of diazaspiro compounds. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated protocol, offer strategies for optimization and troubleshooting, and highlight the application of this powerful methodology in drug development.

Mechanism of Action: The Basis of HATU's Superiority

The efficacy of HATU is rooted in its well-defined, multi-step mechanism that efficiently activates a carboxylic acid for nucleophilic attack by an amine.[1][2][9] The presence of the 7-azabenzotriazole (HOAt) moiety is crucial, as it forms a more reactive OAt-active ester intermediate compared to its benzotriazole analogue (HOBt), leading to faster reaction rates and reduced epimerization.[2][10]

The accepted mechanism proceeds as follows:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[1][11]

  • Initial Activation: The carboxylate anion attacks the electrophilic guanidinium carbon of HATU, displacing the hexafluorophosphate anion and forming a highly reactive, unstable O-acyl(tetramethyl)isouronium salt.[9][10]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This step is highly efficient and results in the formation of the key OAt-active ester intermediate, liberating one equivalent of tetramethylurea (TMU) as a byproduct.[10]

  • Amide Bond Formation: The target amine (the diazaspiro compound) performs a nucleophilic attack on the carbonyl carbon of the highly reactive OAt-active ester. The high coupling efficiency is attributed to a neighboring group effect from the pyridine nitrogen, which is thought to stabilize the incoming amine through a hydrogen-bonded, 7-membered cyclic transition state.[10] This final step yields the desired amide and regenerates HOAt.

HATU_Mechanism Figure 1: Mechanism of HATU-Mediated Amide Coupling RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base - Base-H⁺ Base Base (e.g., DIPEA) Base->Carboxylate + Base - Base-H⁺ HATU_reagent HATU Reagent Isouronium O-acyl(tetramethyl)isouronium salt HATU_reagent->Isouronium + HATU Amine Diazaspiro Amine (R'-NH-R'') Amide Final Amide Product Amine->Amide + Amine - HOAt Carboxylate->Isouronium + HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester + HOAt⁻ - TMU TMU Tetramethylurea (Byproduct) Isouronium->TMU OAt_ester->Amide + Amine - HOAt HOAt HOAt (Byproduct) Amide->HOAt Protocol_Workflow Figure 2: Experimental Workflow start Start: Dry Glassware under Inert Atmosphere (N₂ or Ar) dissolve_acid 1. Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF start->dissolve_acid add_base 2. Add DIPEA (2.5 eq) Stir 5-10 min dissolve_acid->add_base preactivate 3. Add HATU (1.1 eq) Stir 10-15 min (Pre-activation) add_base->preactivate add_amine 4. Add Diazaspiro Compound (1.05 eq) preactivate->add_amine monitor 5. Monitor Reaction (TLC or LC-MS) add_amine->monitor quench 6. Quench Reaction (e.g., with H₂O) monitor->quench workup 7. Aqueous Workup & Extraction quench->workup purify 8. Purify Product (Column Chromatography) workup->purify end End: Characterized Product purify->end

Figure 2: Experimental Workflow

Materials:

  • Carboxylic Acid (1.0 equivalent)

  • Diazaspiro Compound (1.0-1.1 equivalents)

  • HATU (1.0-1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, stir bar, and standard glassware (dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.) to a clean, dry reaction vessel equipped with a magnetic stir bar.

  • Dissolution & Basification: Add anhydrous DMF to dissolve the acid completely. Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature. [1] * Scientist's Note: The use of a non-nucleophilic base like DIPEA is critical to prevent it from competing with the target amine. Anhydrous conditions are essential as water can hydrolyze the active ester intermediate, reducing yield. [12]3. Pre-activation: Add HATU (1.0-1.2 eq.) to the reaction mixture in one portion. Continue stirring for 10-15 minutes. The solution may change color (often to yellow), indicating the formation of the OAt-active ester. [1] * Scientist's Note: This pre-activation step, where the acid is activated before adding the amine, is often crucial for difficult couplings involving sterically hindered or electron-deficient partners. [12]4. Amine Addition: Add the diazaspiro compound (1.0-1.1 eq.), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress periodically (e.g., every 30-60 minutes) using a suitable analytical technique like TLC or LC-MS. Reactions are often complete within 1-4 hours. [1]6. Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final amide.

Data Summary: Reaction Parameters and Optimization

The optimal conditions for HATU couplings can vary based on the specific substrates. The following table summarizes key parameters and provides a starting point for optimization.

ParameterTypical RangeRationale & Optimization Notes
HATU Stoichiometry 1.0 - 1.2 eq.A slight excess ensures complete activation of the carboxylic acid. A large excess should be avoided as it can lead to guanidinylation of the amine. [1][13]
Base Stoichiometry 2.0 - 3.0 eq.At least two equivalents are needed: one to neutralize the carboxylic acid and another to neutralize the proton released from the amine upon acylation.
Amine Stoichiometry 1.0 - 1.1 eq.A slight excess of the more valuable or complex coupling partner is often avoided. Using the amine as the limiting reagent is common.
Solvent DMF, NMP, DCMAnhydrous polar aprotic solvents are preferred. [2][12]DMF is the most common choice due to its excellent solvating properties for all components.
Temperature 0 °C to RTMost reactions proceed efficiently at room temperature. For highly sensitive substrates prone to racemization, cooling to 0 °C may be beneficial.
Reaction Time 1 - 4 hoursReaction progress should always be monitored. Extended reaction times are generally not necessary and can increase the risk of side reactions. [1]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Presence of water in the reaction. 2. Incomplete activation of the acid. 3. Low reactivity of substrates.1. Ensure all glassware is oven-dried and use anhydrous solvents. [12] 2. Increase the pre-activation time to 30 minutes. [12] 3. Gently warm the reaction (e.g., to 40-50 °C) while monitoring for side product formation.
Guanidinylation Side Product 1. Excess HATU used. 2. Slow coupling reaction allows the free amine to attack HATU directly.1. Reduce HATU stoichiometry to 1.0-1.05 equivalents. 2. Add the amine immediately after a short pre-activation period. Ensure efficient stirring.
Difficult Purification 1. Presence of tetramethylurea (TMU) byproduct. 2. Presence of HOAt byproduct.1. TMU is highly polar and water-soluble. Multiple aqueous washes during workup can help remove it. For less polar products, trituration with a non-polar solvent like heptane or ether can be effective. [14] 2. HOAt is acidic and can be removed by washing with a mild base like saturated NaHCO₃ solution.
Inconsistent HPLC Results 1. Reaction not properly quenched. 2. Incorrect identification of peaks.1. Quench aliquots for analysis immediately in a solution of 1:1 Acetonitrile:Water with 0.1% TFA to stop the reaction. [15] 2. Run pure standards of starting materials and identify byproduct peaks (TMU and HOAt are highly polar and elute early in RP-HPLC). [15]

Applications in Drug Development

The combination of HATU's efficiency with the unique structural properties of diazaspirocycles has significant applications in the development of novel therapeutics.

  • Scaffold Decoration: Diazaspiro cores often serve as central scaffolds that are "decorated" with various functional groups to explore structure-activity relationships (SAR). [16]HATU-mediated coupling is an ideal method for attaching carboxylic acid-containing fragments to the nitrogen atoms of the diazaspiro ring system, enabling the rapid generation of compound libraries for screening.

  • Bioisosteric Replacement: In drug design, a common strategy is to replace a known pharmacophore, like piperazine, with a bioisostere to improve properties such as metabolic stability, solubility, or selectivity. [8]Diazaspiro[3.3]heptane, for example, has been investigated as a piperazine bioisostere. [5]The reliable amide bond formation facilitated by HATU is critical for synthesizing these next-generation analogues.

  • Targeting Complex Diseases: The rigid conformation of diazaspiro compounds makes them excellent candidates for targeting specific protein binding pockets. For instance, the 6,7-diazaspiro[4.5]decane core has been instrumental in developing potent antagonists for the neurokinin-1 (NK1) receptor, which is implicated in pain, inflammation, and CNS disorders. [6]

Conclusion

The HATU-mediated coupling of carboxylic acids to diazaspiro compounds represents a powerful and versatile synthetic strategy for researchers in drug discovery. The reaction's high efficiency, rapid kinetics, and low propensity for racemization make it a reliable choice for constructing complex amide-containing molecules. By understanding the underlying mechanism, adhering to a validated protocol, and being aware of potential challenges and optimization strategies, scientists can effectively leverage this methodology to synthesize novel diazaspiro-based compounds and accelerate the development of next-generation therapeutics.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • HATU:a third-generation coupling reagent. (2024). ChemicalBook.
  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting HATU Reaction Monitoring by HPLC. (n.d.). Benchchem.
  • HATU coupling. (2023). . Retrieved from

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry.
  • Application of 6,7-Diazaspiro[4.5]decane in Drug Discovery Programs: A Focus on Neurokinin-1 Receptor Antagonism. (n.d.). Benchchem.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. (2012). The Journal of Organic Chemistry.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2024). ResearchGate.
  • Choosing the Right Peptide Coupling Reagent: A Guide to HATU. (2024). NINGBO INNO PHARMCHEM CO.,LTD.
  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
  • HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. (2024). YouTube.
  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? (2018). ResearchGate.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. (2024). Suzhou Highfine Biotech.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. (2021). BLDpharm.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications.

Sources

Method

Application Notes and Protocols: Boc Deprotection Methods for 1-oxa-4,8-diazaspiro[5.5]undecane Derivatives

Introduction The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Its rigid, three-dimensional structure provides well-defined exit vectors,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics. Its rigid, three-dimensional structure provides well-defined exit vectors, making it a valuable building block in medicinal chemistry for exploring new chemical space.[1] Compounds incorporating similar diazaspiro[5.5]undecane cores have shown potential in treating pain and various psychotic disorders, highlighting the scaffold's significance.[2]

In the multi-step synthesis of complex molecules based on this framework, the protection of the two secondary amine functionalities is crucial. The tert-butyloxycarbonyl (Boc) group is arguably the most common and versatile protecting group for amines.[3][4] Its popularity stems from its stability under a wide range of nucleophilic and basic conditions and its facile, predictable removal under acidic conditions.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of N-Boc protected 1-oxa-4,8-diazaspiro[5.5]undecane derivatives. We will delve into the mechanistic underpinnings of various deprotection strategies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for practical implementation in the laboratory.

Part 1: Mechanistic Overview of Boc Deprotection Strategies

The removal of the Boc group is fundamentally an acid-labile cleavage process. The choice of method depends on the overall substrate stability, the presence of other acid-sensitive functional groups, and desired reaction scale.

Acid-Catalyzed Deprotection

This is the most prevalent method for Boc removal, typically employing strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8]

Mechanism: The deprotection proceeds via a specific acid-catalyzed elimination pathway (E1 mechanism).

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[6][7][9] This initial step activates the group for cleavage.

  • Formation of a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the cleavage of the C-O bond. This generates a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[6][7][9]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[7][9]

  • Amine Salt Formation: The newly liberated amine is immediately protonated by the excess acid in the medium, forming the corresponding salt (e.g., a trifluoroacetate or hydrochloride salt).[9][10]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation BocAmine R₂N-Boc ProtonatedBoc R₂N-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ CarbamicAcid R₂N-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid - (CH₃)₃C⁺ tBuCation (CH₃)₃C⁺ FreeAmine R₂NH CarbamicAcid->FreeAmine - CO₂ CO2 CO₂ (gas) AmineSalt R₂NH₂⁺ X⁻ FreeAmine->AmineSalt + H⁺X⁻

Caption: Mechanism of acid-catalyzed Boc deprotection.

Expert Insights & Causality:

  • Why TFA? Trifluoroacetic acid is highly effective and its volatility simplifies product isolation, as excess TFA can be readily removed under reduced pressure.[6]

  • The Tert-butyl Cation: This reactive electrophile can cause side reactions, such as alkylating electron-rich aromatic rings.[6] For sensitive substrates, scavengers like triethylsilane (TES), thioanisole, or anisole are added to the reaction mixture to trap the cation. The cation can also deprotonate to form isobutylene gas.[9]

  • Safety: The evolution of CO₂ and potentially isobutylene means these reactions must be performed in a well-ventilated fume hood and should never be run in a sealed system.[9]

Thermal Deprotection

For certain substrates, particularly those sensitive to strong acids, thermal removal of the Boc group offers a catalyst-free alternative.

Mechanism: The deprotection is believed to proceed through a similar fragmentation pathway, forming the free amine, isobutylene, and carbon dioxide via a carbamic acid intermediate.[11] High temperatures provide the necessary activation energy for this elimination.

Expert Insights & Causality:

  • Green Chemistry: This method avoids the use of strong acids and chlorinated solvents, often utilizing water or other high-boiling point solvents.[11][12][13]

  • Limitations: The high temperatures required (often >100-180°C) can limit its applicability to thermally robust molecules.[7][11] For the 1-oxa-4,8-diazaspiro[5.5]undecane core, thermal stability should be assessed prior to attempting this method on a large scale.

  • Continuous Flow: Continuous flow reactors are particularly well-suited for thermal deprotections, allowing for precise temperature control, short reaction times, and enhanced safety at high temperatures.[14][15][16]

Milder, Alternative Methods

For highly sensitive substrates containing other acid-labile groups (e.g., t-butyl esters, ketals), even milder conditions may be necessary.

  • Trimethylsilyl Iodide (TMSI): TMSI offers a mild, non-hydrolytic method for Boc deprotection.[17][18] It is particularly effective for zwitterionic compounds where standard workups are challenging.[19]

  • Lewis Acids: Various Lewis acids (e.g., ZnBr₂, SnCl₄, BF₃·OEt₂) can mediate Boc cleavage, sometimes offering different selectivity compared to protic acids.[12]

  • Oxalyl Chloride: A recently reported method uses oxalyl chloride in methanol for a mild and rapid deprotection of a diverse range of N-Boc amines.[20]

Part 2: Comparative Overview and Experimental Protocols

The selection of a deprotection protocol is critical and should be guided by the stability of the specific 1-oxa-4,8-diazaspiro[5.5]undecane derivative.

Data Presentation: Comparison of Common Methods
MethodReagentsTemp. (°C)Typical TimeProsCons & Considerations for Spirocycles
Standard Acidic 20-50% TFA in DCM0 to RT15 min - 2 hrFast, reliable, volatile reagents for easy workup.[6][17]Harshly acidic; may cleave other acid-labile groups. The resulting diamine will be a di-TFA salt.
Standard Acidic 4M HCl in DioxaneRT1 - 4 hrEffective, product often precipitates as the HCl salt, simplifying isolation.[17][21]Dioxane is a non-volatile and hazardous solvent; HCl is corrosive. The product is a di-HCl salt.
Thermal (Batch) High-boiling solvent (e.g., Toluene, Water)100 - 180°C2 - 48 hr"Green" method, avoids strong acids.[11]Requires high temperatures, potentially causing side reactions or degradation.[7][11] Not suitable for thermally sensitive substrates.
Mild Lewis Acid TMSI in CH₂Cl₂ or CHCl₃RT10 - 30 minVery mild, non-acidic, fast.[17] Good for substrates with other acid-labile groups.[19]TMSI is moisture-sensitive and expensive. Stoichiometric amounts are often required.
Experimental Workflow Diagram

Experimental_Workflow Start Start: Boc-Protected Spiro-Diamine in Flask AddSolvent 1. Dissolve in Anhydrous DCM Start->AddSolvent Cool 2. Cool to 0°C (Ice Bath) AddSolvent->Cool AddTFA 3. Add TFA (or HCl/Dioxane) Dropwise Cool->AddTFA Stir 4. Stir at 0°C to RT Monitor by TLC/LC-MS AddTFA->Stir Evaporate 5. Concentrate Under Reduced Pressure Stir->Evaporate Workup Workup? Evaporate->Workup Precipitate Option A: Precipitate Salt Add cold Diethyl Ether, Filter Solid Workup->Precipitate Isolate Salt Neutralize Option B: Neutralize & Extract Add Base (e.g., sat. NaHCO₃), Extract with Organic Solvent Workup->Neutralize Isolate Free Base Purify Purify if Necessary (e.g., Column Chromatography) Precipitate->Purify Dry Dry Organic Layer (e.g., Na₂SO₄) Neutralize->Dry FinalEvap Concentrate to Yield Free Amine Dry->FinalEvap FinalEvap->Purify End End: Purified Deprotected Spiro-Diamine Purify->End

Caption: General experimental workflow for acidic Boc deprotection.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally applicable protocol for Boc deprotection.

  • Materials:

    • N-Boc protected 1-oxa-4,8-diazaspiro[5.5]undecane derivative

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

    • Cold Diethyl Ether

    • Round-bottom flask, magnetic stirrer, ice bath

  • Procedure:

    • Dissolve the Boc-protected spiro-diamine (1.0 eq) in anhydrous DCM (typically at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add TFA (10-20 eq, or as a 25-50% v/v solution in DCM) to the stirring solution.[6] Observe for gas evolution (CO₂).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[5]

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

    • To isolate the product as the TFA salt, add cold diethyl ether to the residue to induce precipitation. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.

    • Alternative Workup for Free Amine: Carefully neutralize the crude residue by dissolving it in DCM and slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected free amine.[5]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an excellent alternative to TFA and often results in the direct precipitation of the highly crystalline hydrochloride salt.

  • Materials:

    • N-Boc protected 1-oxa-4,8-diazaspiro[5.5]undecane derivative

    • 4M HCl in 1,4-Dioxane (commercially available)

    • Diethyl Ether

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve the Boc-protected spiro-diamine (1.0 eq) in a minimal amount of a suitable solvent (e.g., Methanol, DCM) or suspend it directly in the HCl solution.

    • Add the 4M solution of HCl in 1,4-dioxane (5-10 eq) to the substrate at room temperature.[17]

    • Stir the mixture at room temperature for 1 to 4 hours. In many cases, the deprotected product will precipitate out of the solution as the di-hydrochloride salt.

    • Monitor the reaction by TLC or LC-MS (a sample can be taken, neutralized, and analyzed).

    • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid thoroughly with diethyl ether to remove any non-polar impurities and residual dioxane.

    • Dry the resulting white solid under high vacuum to afford the pure di-hydrochloride salt of the 1-oxa-4,8-diazaspiro[5.5]undecane derivative.[17]

Part 3: Trustworthiness & Self-Validation

For every protocol, it is imperative to validate the outcome.

  • Reaction Monitoring: The disappearance of the starting material spot and the appearance of a more polar, baseline spot (for the salt) or a new spot (for the free amine) on TLC is a primary indicator. Staining with ninhydrin can be used to visualize the newly formed free amine.

  • Spectroscopic Confirmation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR of the Boc-protected starting material, a characteristic broad singlet for the 9 protons of the tert-butyl group is observed around 1.4-1.5 ppm. The disappearance of this signal is a definitive indicator of successful deprotection.

References

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Amine Protection and Deprotection . Master Organic Chemistry. [Link]

  • Amine Protection / Deprotection . Fisher Scientific. [Link]

  • Ryan, M. R., Lynch, D., & Collins, S. G. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . University College Cork. [Link]

  • Boc Deprotection Mechanism . YouTube. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . PubMed. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions . ResearchGate. [Link]

  • Thermal Methods for Boc Deprotection . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins . Molecular Diversity, 9, 291–293. [Link]

  • Boc Deprotection Mechanism - TFA . Common Organic Chemistry. [Link]

  • Boc Deprotection Mechanism . Common Organic Chemistry. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups . Reddit. [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? . Chemistry Stack Exchange. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives . ResearchGate. [Link]

  • Asare, K. O., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . RSC Advances, 10(44), 26313–26318. [Link]

  • Byrne, D., et al. (2015). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds . Organic Process Research & Development, 19(2), 378–381. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain . ACS Publications. [Link]

  • Boc Deprotection - TMSI . Common Organic Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds . PubMed Central. [Link]

  • Boc deprotection conditions tested . ResearchGate. [Link]

  • General Procedure for the deprotection of the Boc-group . The Royal Society of Chemistry. [Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof . ResearchGate. [Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives . NIH. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions . NIH. [Link]

  • A concise effective deprotection of spiro 3-cyclic thiaza ketal of steroidal 1,4-dien-3-one . PubMed. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst . SciSpace. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . SciELO México. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . MDPI. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof . Redalyc. [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection . MDPI. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions . ResearchGate. [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups . NIH. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines . Journal of the American Chemical Society. [Link]

Sources

Application

Application Note: Trifluoroacetic Acid (TFA) Deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Introduction The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in medicinal chemistry, for the protection of amine functionalities.[1][2] Its widespread use stems from its sta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in medicinal chemistry, for the protection of amine functionalities.[1][2] Its widespread use stems from its stability under a variety of reaction conditions and its facile, clean removal under acidic conditions.[2][3] This application note provides a comprehensive guide to the deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a scaffold of significant interest due to the prevalence of spirocyclic systems in bioactive molecules.[4][5] The resulting deprotected spirocyclic diamine is a valuable building block for the synthesis of novel therapeutic agents.[6][7]

This document will delve into the mechanistic underpinnings of the trifluoroacetic acid (TFA)-mediated deprotection, provide a detailed experimental protocol, discuss critical parameters and potential challenges, and outline robust work-up and purification strategies.

Mechanistic Overview: The Chemistry of Boc Deprotection

The removal of the Boc group with a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[8] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by TFA.[9][10] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl C-O bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[9][10] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide gas.[1][9] The liberated amine is then protonated by the acidic medium to form the corresponding trifluoroacetate salt.[9]

The generated tert-butyl cation is a reactive electrophile and can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[11][12] However, in the absence of potent nucleophiles, it is typically quenched by deprotonation to form isobutylene gas or reacts with the trifluoroacetate counter-ion.[9][13]

Boc_Deprotection cluster_0 Reaction Pathway BocAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocAmine->ProtonatedBoc + TFA CarbamicAcid Carbamic Acid + t-Butyl Cation ProtonatedBoc->CarbamicAcid C-O Cleavage AmineSalt Amine TFA Salt + CO2 + Isobutylene CarbamicAcid->AmineSalt Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol

This section outlines a standard laboratory procedure for the TFA-mediated deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

Materials and Reagents:

  • Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Safety Precautions:

Trifluoroacetic acid is a strong, corrosive acid and should be handled with extreme care in a well-ventilated chemical fume hood.[14][15][16][17] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or Viton are recommended for high volumes), safety goggles, and a lab coat.[14][17] Ensure an eyewash station and safety shower are readily accessible.[17][18]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common and effective method is to use a 1:1 mixture of DCM and TFA.[19]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Solvent Removal: Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2 x 10 mL).

  • Aqueous Work-up: Dissolve the residue in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: Carbon dioxide gas will evolve; ensure adequate venting.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Final Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected 1-oxa-4,8-diazaspiro[5.5]undecane as a free base.

Key Reaction Parameters

ParameterRecommended Value/RangeRationale & Notes
Solvent Dichloromethane (DCM)Inert solvent that provides good solubility for the starting material and is easily removed.
TFA Equivalents 10-20 eq (or 20-50% v/v in DCM)A large excess of TFA ensures rapid and complete deprotection.[12]
Temperature 0 °C to Room TemperatureInitial cooling helps to control any potential exotherm, while the reaction proceeds efficiently at room temperature.
Reaction Time 1-4 hoursTypically sufficient for complete conversion. Monitor by TLC or LC-MS to confirm.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the reaction does not go to completion, increasing the reaction time or the concentration of TFA may be necessary. In some cases, gentle heating (e.g., to 40 °C) can be employed, but this may increase the risk of side reactions.[11]

  • Side Reactions: The primary concern with TFA deprotection is the potential for the tert-butyl cation to alkylate nucleophilic functional groups.[11][12] While the target molecule in this protocol is not particularly susceptible, for substrates with sensitive residues (e.g., tryptophan, methionine), the use of scavengers is recommended.[11][20][21] Common scavengers include triisopropylsilane (TIS) or water.[20]

  • Work-up Challenges: The product, being a diamine, may have some water solubility, especially in its protonated form. Ensure thorough extraction during the work-up. If the product is highly water-soluble, alternative work-up procedures, such as using a basic ion-exchange resin (e.g., Amberlyst A-21), can be employed to neutralize the TFA salt without an aqueous wash.[22][23]

  • Product Isolation: The final product is a free amine, which may be an oil or a low-melting solid. If a solid salt is desired for easier handling and storage, the reaction mixture can be concentrated, and the resulting TFA salt can be precipitated with a non-polar solvent like diethyl ether. Alternatively, the TFA salt can be converted to the hydrochloride salt by dissolving the residue in a minimal amount of methanol and adding a solution of HCl in dioxane or diethyl ether.[24]

Characterization of the Deprotected Product

The successful deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate can be confirmed by various analytical techniques:

  • ¹H NMR Spectroscopy: The most telling sign of successful deprotection will be the disappearance of the characteristic singlet corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the deprotected spirocyclic diamine.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl stretch of the carbamate (typically around 1680-1700 cm⁻¹) is indicative of a complete reaction.

Caption: Workflow for TFA deprotection and work-up.

Conclusion

The trifluoroacetic acid-mediated deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a robust and efficient method for accessing the corresponding free diamine. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably perform this key synthetic transformation. Careful monitoring of the reaction and appropriate work-up procedures are crucial for obtaining the desired product in high purity, ready for subsequent applications in drug discovery and development.

References

  • J&K Scientific LLC. BOC Protection and Deprotection. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • University of Washington. Trifluoroacetic Acid SOP. [Link]

  • Amherst College. STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • State of New Jersey Department of Health. HAZARD SUMMARY - TRIFLUOROACETIC ACID. [Link]

  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • Carl ROTH. Safety Data Sheet: Trifluoroacetic acid (TFA). [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Scribd. TFA Deprotection. [Link]

  • YouTube. Boc Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Protection - Common Conditions. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]

  • National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. [Link]

  • Reddit. Boc De-protection. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • PubMed Central. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. [Link]

  • National Institutes of Health. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. [Link]

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • National Institutes of Health. An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • ResearchGate. How to remove/ replace trifluoroacetate countertop after deprotection?. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates. [Link]

Sources

Method

Reaction conditions for N-alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane

Topic: Reaction Conditions for N-Alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane Audience: Researchers, scientists, and drug development professionals. Introduction The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a pri...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction Conditions for N-Alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a privileged heterocyclic motif increasingly utilized in medicinal chemistry and drug discovery. Its inherent three-dimensionality and novel structural features make it an attractive starting point for the development of new therapeutic agents.[1] N-alkylation of this spirocyclic diamine is a critical step in the synthesis of a diverse range of derivatives with potential biological activity. For instance, derivatives of similar 1-oxa-4,9-diazaspiro[5.5]undecane structures have been investigated as potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) for the treatment of pain, and as soluble epoxide hydrolase (sEH) inhibitors for chronic kidney diseases.[2][3]

The presence of two distinct secondary amine groups in 1-oxa-4,8-diazaspiro[5.5]undecane presents a challenge in achieving selective N-alkylation. The nucleophilicity of the two nitrogen atoms can be influenced by the presence of the adjacent oxygen atom in the tetrahydropyran ring, potentially leading to a mixture of mono- and di-alkylated products. This application note provides a comprehensive guide to the reaction conditions for the N-alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane, drawing upon established methodologies for the N-alkylation of diamines and other heterocyclic amines. We will explore two primary strategies: direct alkylation with alkyl halides and reductive amination.

Mechanistic Considerations for Selective N-Alkylation

Achieving selective mono-N-alkylation over di-alkylation is often a primary objective. The relative reactivity of the two nitrogen atoms in 1-oxa-4,8-diazaspiro[5.5]undecane is a key factor. The nitrogen at the 8-position is a typical secondary amine within a piperidine ring. The nitrogen at the 4-position, being alpha to the oxygen atom, may exhibit different electronic properties and steric hindrance.

Several strategies can be employed to favor mono-alkylation:

  • Use of a bulky protecting group: One of the amine functionalities can be temporarily protected with a bulky group (e.g., tert-butoxycarbonyl, Boc) to ensure that alkylation occurs at the other, unprotected nitrogen.[4]

  • Stoichiometric control: Using a 1:1 molar ratio of the diamine to the alkylating agent can favor mono-alkylation, although mixtures are still possible.

  • Choice of reaction conditions: Lower temperatures and less reactive alkylating agents can enhance selectivity.

Diagram: General N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start 1-oxa-4,8-diazaspiro[5.5]undecane Mixing Combine Reactants Start->Mixing Reagents Select Alkylating Agent (Alkyl Halide or Aldehyde/Ketone) Reagents->Mixing Solvent_Base Choose Solvent & Base Solvent_Base->Mixing Conditions Set Temperature & Stirring Time Mixing->Conditions Monitoring Monitor Progress (TLC/LC-MS) Conditions->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product N-alkylated Product Purification->Final_Product Characterization Characterize (NMR, MS) Final_Product->Characterization

Caption: General workflow for the N-alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a common and straightforward method for forming C-N bonds. The choice of base and solvent is crucial for the success of this reaction.

Causality Behind Experimental Choices:
  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive amines or to avoid over-alkylation, less reactive halides might be preferred.

  • Base: A non-nucleophilic base is required to deprotonate the amine without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the Sₙ2 reaction.

Experimental Protocol:
  • Reactant Preparation: To a solution of 1-oxa-4,8-diazaspiro[5.5]undecane (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of diamine) in a round-bottom flask, add potassium carbonate (2.0-3.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 eq for mono-alkylation, >2.0 eq for di-alkylation) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product(s).

Data Presentation: Comparison of Reaction Conditions for Direct Alkylation
Alkylating AgentBaseSolventTemperature (°C)Typical Outcome
Benzyl bromideK₂CO₃Acetonitrile80Good for mono- and di-alkylation depending on stoichiometry.
Ethyl iodideNa₂CO₃DMF60Efficient for ethylation.
1-bromobutaneEt₃NAcetonitrileRefluxSlower reaction, may require longer reaction times.

Protocol 2: Reductive Amination

Reductive amination is a powerful and often more selective method for N-alkylation, especially for introducing primary and secondary alkyl groups. This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a mild reducing agent.[5]

Causality Behind Experimental Choices:
  • Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce various alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions.[5] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but are more toxic.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

Experimental Protocol:
  • Reactant Preparation: To a solution of 1-oxa-4,8-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (15 mL/mmol of diamine) in a round-bottom flask, add the aldehyde or ketone (1.0-1.2 eq for mono-alkylation).

  • Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Reagents for Reductive Amination
Carbonyl CompoundReducing AgentSolventTemperature (°C)Typical Outcome
BenzaldehydeNaBH(OAc)₃DichloromethaneRoom TempHigh yield of the mono-benzylated product.
AcetoneNaBH(OAc)₃DichloromethaneRoom TempEfficient for isopropylation.
CyclohexanoneNaBH₃CNMethanolRoom TempGood yield, requires careful handling of cyanide.

Trustworthiness: Self-Validating Systems

For every protocol, the following analytical techniques are essential for validation and characterization of the final products:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and determine the appropriate solvent system for column chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product(s) and assess the purity of the crude and purified materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the N-alkylated product(s) and confirm the position of alkylation. The chemical shifts and coupling constants of the protons on the spirocyclic core will change upon N-alkylation, providing definitive structural information.

Conclusion

The N-alkylation of 1-oxa-4,8-diazaspiro[5.5]undecane can be effectively achieved through both direct alkylation with alkyl halides and reductive amination. The choice of method will depend on the desired alkyl group and the required level of selectivity. Careful control of stoichiometry and reaction conditions is paramount for achieving high yields of the desired mono- or di-alkylated products. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their synthetic strategies for this important class of compounds.

References

  • [No Author]. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Retrieved from [Link]

  • Puig, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10881. [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. [Link]

  • MH Chem. (2022). Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Retrieved from [Link]

Sources

Application

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Derivatives

An Application Guide by a Senior Application Scientist Abstract This application note provides a comprehensive and in-depth guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purific...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This application note provides a comprehensive and in-depth guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the purification of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate and its derivatives. This class of spirocyclic compounds, featuring a Boc-protected amine, presents unique challenges, including poor peak shape due to basic nitrogen centers and potential degradation of the acid-labile protecting group. This guide moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind methodological choices. We will cover a systematic approach to method development, from selecting the appropriate stationary and mobile phases to optimizing for resolution and purity. Detailed protocols for both analytical method development and preparative-scale purification are provided, alongside troubleshooting advice and strategies for post-purification analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and reliable purification workflows for this important class of molecules.

Understanding the Analyte: Key Chemical Characteristics

A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties. The tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate scaffold contains several key features that dictate its chromatographic behavior.

  • The Spirocyclic Core: The rigid, three-dimensional structure of the diazaspiro[5.5]undecane core can lead to distinct chromatographic profiles compared to more flexible linear molecules. Depending on the synthetic route and the nature of the derivatives, stereoisomers may be present, potentially requiring chiral separation techniques for resolution.[1][2]

  • Basic Nitrogen Centers: The structure contains two nitrogen atoms, one of which is a secondary amine within the spiro-ring system. These basic sites are prone to protonation and can engage in secondary interactions with residual acidic silanols on the surface of silica-based stationary phases. This interaction is a primary cause of significant peak tailing, which compromises resolution and purity.[3] Controlling the ionization state of these amines through mobile phase pH adjustment is therefore critical.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a bulky, non-polar moiety that significantly increases the hydrophobicity of the molecule, making it well-suited for reversed-phase chromatography.[4] However, its most critical feature is its lability under acidic conditions.[5] Standard mobile phase additives like trifluoroacetic acid (TFA), often used to improve peak shape for amines, can cause partial or complete cleavage of the Boc group, especially at concentrations above 0.1% or during the evaporation of collected fractions where the acid concentration increases.[6][7]

Strategic HPLC Method Development

A systematic approach is essential for developing a purification method that is both efficient and robust. Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique for this class of compounds, separating analytes based on their hydrophobicity.[4]

Initial Column and Mobile Phase Selection

The goal of the initial screening is to achieve retention and a preliminary separation of the target compound from its major impurities.

  • Stationary Phase (Column): A high-purity, end-capped C18 column is the recommended starting point. These columns have a minimal number of accessible silanol groups, which helps to reduce the peak tailing associated with basic compounds. For derivatives with higher polarity, a C8 column or a polar-embedded phase may offer alternative selectivity.

  • Mobile Phase: A simple gradient of acetonitrile (ACN) in water is a standard starting point for RP-HPLC.[8] Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure.

  • Acidic Modifier (The Causality Behind the Choice): To counteract peak tailing from the basic nitrogens, an acidic modifier is almost always necessary. However, due to the acid-labile Boc group, the choice of acid is a critical decision.

    • Trifluoroacetic Acid (TFA): While excellent for peak shape, 0.1% TFA can lead to Boc deprotection.[6] It should be used with caution, and if selected, fractions should be neutralized immediately after collection.

    • Formic Acid (FA): A less acidic and more volatile alternative. A concentration of 0.1% FA is a much safer starting point that often provides acceptable peak shape without significant Boc cleavage.

    • Buffered Mobile Phase: For maximum control and reproducibility, a buffered mobile phase such as 10-20 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 6, is ideal. This maintains a constant pH, ensuring consistent ionization of the analyte and stable retention times.[3]

Data Presentation: Starting Conditions for Method Development
ParameterRecommended Starting ConditionRationale & Justification
Column C18, 5 µm, 4.6 x 150 mmGeneral-purpose reversed-phase column with good retention for moderately non-polar compounds.[4]
Mobile Phase A Water + 0.1% Formic AcidSafer acidic modifier to prevent Boc deprotection while improving peak shape.[6]
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent providing good resolution and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds across a wide polarity range and locate the target peak.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CElevated temperature can improve peak efficiency and reduce viscosity.
Detection UV at 210-220 nmThe carbamate bond of the Boc group has some UV absorbance in the low wavelength range.[9]

Visualization of the Purification Workflow

A logical workflow ensures that each step, from initial analysis to the final pure compound, is conducted systematically.

Purification_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Post-Purification Processing Crude Crude Reaction Mixture Analytical_Dev Analytical HPLC: Method Development & Optimization Crude->Analytical_Dev Inject small aliquot Purity_Check Initial Purity Assessment Analytical_Dev->Purity_Check Integrate chromatogram Prep_Scaleup Preparative HPLC: Scale-up of Analytical Method Purity_Check->Prep_Scaleup Calculate loading Fraction_Collection Automated or Manual Fraction Collection Prep_Scaleup->Fraction_Collection Collect peaks Fraction_Analysis Fraction Analysis (Analytical HPLC or TLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Purity > 95-99% Solvent_Removal Rotary Evaporation or Lyophilization Pooling->Solvent_Removal Final_QC Final Purity & Identity Check (HPLC, MS, NMR) Solvent_Removal->Final_QC Pure_Compound Pure Compound Final_QC->Pure_Compound

Caption: General workflow for the purification of diazaspiro derivatives.

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

This protocol establishes the optimal separation conditions on an analytical scale, which will then be scaled up for preparative purification.

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent (e.g., Methanol, Acetonitrile, or DMSO) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[10]

  • System Equilibration: Equilibrate the analytical HPLC system (C18 column) with the initial mobile phase composition (e.g., 95% Water/0.1% FA, 5% ACN/0.1% FA) for at least 10-15 column volumes.

  • Initial Gradient Run: Inject 5-10 µL of the prepared sample and run the broad gradient as detailed in the table above.

  • Method Optimization (Logical Decision Making):

    • If the target peak elutes too early (< 2 minutes): Decrease the initial percentage of organic solvent (Mobile Phase B).

    • If the target peak elutes too late (> 15 minutes): Increase the initial percentage of organic solvent.

    • If resolution between the target and a critical impurity is poor: Decrease the gradient slope (e.g., run from 20% to 40% B over 20 minutes instead of 5% to 95%). This gives the compounds more time to interact with the stationary phase, improving separation.

    • If peak tailing is observed:

      • Ensure the modifier (Formic Acid) is present in both mobile phase A and B.

      • If tailing persists, switch to an ammonium formate buffer (e.g., 10 mM, pH 4.5). Buffers provide more robust control over the amine's protonation state than a simple acid additive.

  • Verification: Once optimal conditions are found, re-inject the sample to confirm retention time and resolution. Spike the crude sample with a small amount of a previously isolated pure standard (if available) to confirm peak identity.

Method_Optimization_Logic Start Start with Standard Method (C18, H2O/ACN + 0.1% FA) Check_Tailing Peak Tailing Observed? Start->Check_Tailing Check_Resolution Resolution Inadequate? Check_Tailing->Check_Resolution No Use_Buffer Action: Switch to Ammonium Formate Buffer (pH 4-6) Check_Tailing->Use_Buffer Yes Check_Boc Boc Cleavage Suspected? Check_Resolution->Check_Boc No Adjust_Gradient Action: Decrease Gradient Slope or Try Methanol Check_Resolution->Adjust_Gradient Yes Avoid_TFA Action: Use Formic Acid or Buffer. Keep Fractions Cold. Neutralize Immediately. Check_Boc->Avoid_TFA Yes Final_Method Optimized Analytical Method Check_Boc->Final_Method No Use_Buffer->Check_Resolution Adjust_Gradient->Check_Boc Avoid_TFA->Final_Method

Caption: Decision tree for HPLC method optimization.

Protocol 2: Preparative HPLC Purification
  • Method Transfer and Scaling:

    • Use a preparative column with the same stationary phase chemistry as the analytical column (e.g., a 21.2 x 150 mm C18 column).

    • Adjust the flow rate based on the column diameter. For a 21.2 mm ID column, a typical flow rate is ~20 mL/min.

    • Keep the gradient profile (in terms of column volumes) the same as the optimized analytical method.

  • Sample Preparation for Loading: Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase until the point of precipitation. This ensures the sample is fully dissolved but introduces it to the column in a weak solvent, leading to sharper peaks. The final concentration can be much higher than for analytical runs (e.g., 50-100 mg/mL).

  • Purification Run: Equilibrate the preparative column. Inject the prepared sample. The amount to inject (mass load) depends on the column size and the difficulty of the separation, and typically ranges from 50 mg to several hundred mg for a 21.2 mm column.

  • Fraction Collection: Collect fractions based on the UV detector signal. Use narrow time windows to collect the rising edge, the apex, and the falling edge of the target peak into separate tubes. This allows for selective pooling of only the highest purity fractions.[11]

Protocol 3: Post-Purification Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the organic solvent (acetonitrile) using a rotary evaporator. Crucial Step: If an acidic modifier was used, it is advisable to add a small amount of a non-volatile base like pyridine or a volatile base like ammonium hydroxide to the pooled fractions before evaporation to prevent the concentration of acid and subsequent Boc deprotection. The remaining aqueous solution can be lyophilized (freeze-dried) to yield the final compound as a fluffy solid.

  • Final QC: Confirm the identity and purity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Severe Peak Tailing Secondary interactions with silica; inappropriate mobile phase pH.Use a high-purity, end-capped column. Switch from formic acid to an ammonium formate buffer (pH 4-6).
Loss of Boc Group Mobile phase is too acidic (e.g., TFA); acid concentration during solvent evaporation.Avoid TFA; use 0.1% formic acid or a buffer. Neutralize fractions with a base (e.g., NH₄OH) before solvent removal.[5][6]
Poor Resolution Gradient is too steep; incorrect organic solvent; column overloading.Decrease the gradient slope. Try methanol instead of acetonitrile to alter selectivity. Reduce the mass of sample loaded onto the column.
Chiral Isomers Co-elute The compound is a racemic or diastereomeric mixture.Screen for separation on various chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD).[12][13]

References

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. [Link]

  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • Kim, J. H., et al. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • PubChem. tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. [Link]

  • Synthonix. 1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester. [Link]

  • Wikipedia. Kamillaolaj. [Link]

  • PubChem. tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate. [Link]

  • ResearchGate. (2008). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Agilent. Application Compendium Solutions for Preparative HPLC. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Science.gov. chromatographic hplc analysis: Topics. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Gyros Protein Technologies. Better Purities With Orthogonal Peptide Purification Using PEC. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • ResearchGate. (2018). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • Liu, C. F., & Tam, J. P. (2001). Orthogonal ligation strategies for peptide and protein. Peptide Science. [Link]

  • Boullanger, A., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Zbieg, J., et al. (2002). HPLC method for purifying organic compounds.
  • Zhang, X., et al. (2023). Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]

  • Waters Corporation. How to Read HPLC Chromatograms. [Link]

  • Temporini, C., et al. (2022). Effect of mobile phase pH on liquid chromatography retention of mepartricin related compounds and impurities as support to the structural investigation by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2001). One-pot transformation of a t-butyl carbamate to a bromoacetamide in the synthesis of the gene transfer agent pcTG201. [Link]

  • Jäntti, M. (2001). Purification of pharmaceuticals and nutraceutical compounds by sub- and supercritical chromatography and extraction. VTT Technical Research Centre of Finland. [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Approach to the Synthesis of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery Spirocyclic scaffolds, characterized by a central quaternary carbon atom shared by two rings, have garnered significant attention in medici...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

Spirocyclic scaffolds, characterized by a central quaternary carbon atom shared by two rings, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality allows for a more precise spatial orientation of substituents, which can lead to enhanced potency and selectivity for biological targets. The 1-oxa-4,8-diazaspiro[5.5]undecane core is a privileged heterocyclic motif found in a variety of biologically active compounds, making its efficient and scalable synthesis a topic of considerable interest for the pharmaceutical industry.[1][2] This application note provides a detailed, field-proven protocol for the large-scale synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, a key building block for the elaboration of novel therapeutic agents.

The protocol herein is designed to be robust, scalable, and to utilize readily available starting materials, addressing the common challenges associated with the synthesis of complex spirocyclic systems.[3][4] We will delve into the causality behind the experimental choices, ensuring a thorough understanding of the reaction mechanism and potential pitfalls.

Synthetic Strategy: A Multi-Step Approach to the Spirocyclic Core

The synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is achieved through a multi-step sequence starting from commercially available N-Boc-4-piperidone. The chosen strategy involves the initial formation of an epoxide, followed by a nucleophilic ring-opening, and subsequent cyclization to construct the second heterocyclic ring. This approach offers a high degree of control and has been shown to be effective for the synthesis of related spirocyclic systems.[5]

Visualizing the Synthetic Workflow

The following diagram outlines the key transformations in the synthesis of the target compound.

Synthetic_Workflow Start N-Boc-4-piperidone Intermediate1 Epoxide Intermediate Start->Intermediate1 Corey-Chaykovsky Reaction Intermediate2 Amino Alcohol Intermediate Intermediate1->Intermediate2 Epoxide Ring Opening Intermediate3 N-Alkylated Intermediate Intermediate2->Intermediate3 Reductive Amination FinalProduct Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Intermediate3->FinalProduct Intramolecular Cyclization

Caption: High-level overview of the synthetic workflow.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. Safety precautions should be strictly followed, and all reactions should be performed in a well-ventilated fume hood.

Part 1: Synthesis of tert-butyl 1-oxa-4-azaspiro[2.5]octane-4-carboxylate (Epoxide Formation)

The initial step involves the formation of an epoxide from N-Boc-4-piperidone using the Corey-Chaykovsky reaction.[5] This reaction is a classic method for the conversion of ketones to epoxides.

Reaction Scheme:

Epoxide_Formation reagent1 N-Boc-4-piperidone reagent2 + Trimethylsulfoxonium iodide, NaH reagent1->reagent2 product -> tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate reagent2->product

Caption: Epoxide formation via the Corey-Chaykovsky reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-4-piperidone199.25100.0 g0.502
Trimethylsulfoxonium iodide220.07121.5 g0.552
Sodium hydride (60% dispersion in mineral oil)24.0022.1 g0.552
Anhydrous Dimethyl Sulfoxide (DMSO)78.131.0 L-
Diethyl ether74.12As needed-
Saturated aqueous ammonium chloride-As needed-
Brine-As needed-

Procedure:

  • To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (22.1 g, 0.552 mol) and anhydrous DMSO (500 mL).

  • Carefully add trimethylsulfoxonium iodide (121.5 g, 0.552 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Stir the resulting mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 10 °C in an ice-water bath.

  • Dissolve N-Boc-4-piperidone (100.0 g, 0.502 mol) in anhydrous DMSO (500 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 20 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (500 mL).

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with brine (2 x 250 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product, which can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate as a colorless oil.[6]

Part 2: Synthesis of tert-butyl 4-((2-aminoethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate (Amino Alcohol Formation)

The epoxide is then subjected to a ring-opening reaction with an excess of ethylenediamine. This step introduces the second nitrogen atom required for the final spirocyclic structure.

Reaction Scheme:

Ring_Opening reagent1 Epoxide Intermediate reagent2 + Ethylenediamine reagent1->reagent2 product -> Amino Alcohol Intermediate reagent2->product

Caption: Epoxide ring-opening with ethylenediamine.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate213.28100.0 g0.469
Ethylenediamine60.10282.0 g4.69
Ethanol46.071.0 L-

Procedure:

  • In a 2 L round-bottom flask, dissolve tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (100.0 g, 0.469 mol) in ethanol (1.0 L).

  • Add ethylenediamine (282.0 g, 4.69 mol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess ethylenediamine and ethanol.

  • The crude product can be purified by column chromatography (silica gel, dichloromethane/methanol/ammonia gradient) to yield the desired amino alcohol.

Part 3: Synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (Intramolecular Cyclization)

The final step involves an intramolecular cyclization of the amino alcohol intermediate to form the desired spirocyclic product. This can be achieved through a variety of methods; a common approach is a Pictet-Spengler type reaction or an intramolecular reductive amination if a suitable aldehyde precursor is used. For this protocol, we will focus on a direct cyclization approach.

Reaction Scheme:

Cyclization reagent1 Amino Alcohol Intermediate reagent2 + Acid Catalyst reagent1->reagent2 product -> Final Product reagent2->product

Caption: Intramolecular cyclization to form the spirocycle.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
tert-butyl 4-((2-aminoethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate273.38100.0 g0.366
Toluene92.141.0 L-
p-Toluenesulfonic acid monohydrate190.221.0 g0.005

Procedure:

  • To a 2 L round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the amino alcohol intermediate (100.0 g, 0.366 mol), toluene (1.0 L), and p-toluenesulfonic acid monohydrate (1.0 g, 0.005 mol).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing for 12-18 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (2 x 250 mL) and brine (250 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization to afford tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

Data Summary and Expected Results

StepProductExpected YieldPurity (by HPLC)
1tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate80-90%>95%
2tert-butyl 4-((2-aminoethyl)amino)-4-(hydroxymethyl)piperidine-1-carboxylate60-70%>95%
3tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate70-80%>98%

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. Each step includes a purification procedure to ensure the quality of the intermediates and the final product. It is highly recommended to characterize the product of each step by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity before proceeding to the next step. This iterative validation ensures the reliability of the overall synthesis.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable building block for their drug discovery programs. The presented methodology is designed for adaptability to various scales, making it suitable for both academic research and industrial applications.

References

Application

Application Note: Accelerating Drug Discovery with Parallel Synthesis of Spirocyclic Scaffolds

Topic: Use of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate in Parallel Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of Three-Dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Use of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate in Parallel Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Three-Dimensionality in Compound Libraries

In the landscape of modern drug discovery, the demand for novel chemical entities with improved physicochemical and pharmacokinetic properties is incessant. A significant shift away from flat, aromatic structures towards molecules with greater three-dimensionality (3D) has been a key strategy to this end. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this movement.[1][2] The incorporation of a spirocyclic core imparts conformational rigidity, enhances spatial complexity, and can lead to significant improvements in properties such as aqueous solubility and metabolic stability.[1][3][4] This often translates to better potency, selectivity, and overall clinical success rates.[2][5]

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a versatile building block that provides a robust entry point into this valuable 3D chemical space. Its unique structure, combining a morpholine and a piperidine ring through a spirocyclic junction, offers distinct exit vectors for substitution. The presence of a Boc-protected secondary amine and a free secondary amine at different positions allows for sequential, controlled diversification, making it an ideal candidate for parallel synthesis and the rapid generation of large, diverse compound libraries.[6]

This application note provides a comprehensive guide for Senior Application Scientists on the effective use of this spirocyclic scaffold in parallel synthesis workflows for hit identification and lead optimization campaigns. We will detail field-proven protocols for derivatization and deprotection, explaining the causality behind experimental choices to ensure trustworthy and reproducible outcomes.

The Core Building Block: Structure and Synthetic Strategy

The strategic utility of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate lies in its differential reactivity. The secondary amine in the morpholine ring (N-4) is available for immediate derivatization, while the piperidine amine (N-8) is protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is the cornerstone of a successful parallel synthesis campaign, allowing for a two-stage diversification strategy.

Figure 1: Structure of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

The general workflow for library synthesis using this scaffold involves two key phases:

  • Phase 1: Diversification of the N-4 Position: The free secondary amine is functionalized using a variety of robust reactions suitable for parallel synthesis, such as N-arylation, reductive amination, or amide coupling.

  • Phase 2: Deprotection and Diversification of the N-8 Position: The Boc protecting group is removed under acidic conditions, revealing the second amine for a subsequent round of diversification or for generating the final library of monosubstituted compounds.

workflow cluster_reactions start Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate phase1 Phase 1: Diversification at N-4 (Parallel Synthesis) start->phase1 n_arylation N-Arylation (Buchwald-Hartwig) phase1->n_arylation reductive_amination Reductive Amination phase1->reductive_amination amide_coupling Amide Coupling phase1->amide_coupling intermediate Boc-Protected Intermediate Library n_arylation->intermediate Array of Aryl Halides reductive_amination->intermediate Array of Aldehydes/Ketones amide_coupling->intermediate Array of Carboxylic Acids deprotection Phase 2: Boc Deprotection intermediate->deprotection final_library Final Mono-Substituted Spirocyclic Library deprotection->final_library phase2_diversification Optional: Second Diversification at N-8 deprotection->phase2_diversification final_di_substituted_library Final Di-Substituted Spirocyclic Library phase2_diversification->final_di_substituted_library

Figure 2: General workflow for parallel library synthesis.

PART 1: Protocols for N-4 Diversification

This section provides detailed, step-by-step methodologies for the derivatization of the N-4 position. These protocols are optimized for a parallel synthesis format, typically in 24- or 96-well plates.[1]

Protocol 1.1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, offering broad substrate scope and functional group tolerance, making it ideal for library synthesis.[7] The choice of ligand and base is critical for achieving high conversion rates with diverse aryl halides.

Rationale: We select a palladium-based catalytic system known for its efficiency with secondary amines. The use of a strong, non-nucleophilic base like sodium tert-butoxide is crucial to deprotonate the amine without competing in the reaction. Toluene is chosen as the solvent due to its high boiling point, which facilitates the reaction, and its ability to dissolve a wide range of organic substrates. Pre-activation of the catalyst can be critical when working with substrates like imidazoles that might inhibit catalyst formation.

Materials:

  • Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

  • Array of aryl bromides or chlorides (1.1 equivalents)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • 24- or 96-well reaction block with magnetic stirring

Procedure (per well):

  • Plate Preparation: To each well of a dry reaction plate under an inert atmosphere, add the corresponding aryl halide (e.g., 0.11 mmol).

  • Catalyst Slurry Preparation: In a separate flask, prepare a stock solution/slurry of Pd₂(dba)₃ and Xantphos in anhydrous toluene.

  • Base Addition: To each well, add sodium tert-butoxide (0.14 mmol).

  • Spiroamine Addition: Prepare a stock solution of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (0.10 mmol per well) in anhydrous toluene and dispense it into each well.

  • Catalyst Addition: Add the catalyst slurry to each well.

  • Reaction: Seal the reaction plate and heat to 100-110 °C with vigorous stirring for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction with the addition of saturated aqueous ammonium chloride solution.

    • Extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers can be combined (if pooling) or handled in parallel. For library purification, solid-phase extraction (SPE) or parallel preparative HPLC is recommended.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosBroadly effective for C-N coupling with secondary amines.
Base NaOtBuStrong, non-nucleophilic base to facilitate catalytic cycle.
Solvent Anhydrous TolueneHigh boiling point, good solubility for reagents.
Temperature 100-110 °CProvides sufficient energy for oxidative addition and reductive elimination.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and deactivation of the Pd(0) catalyst.
Protocol 1.2: Reductive Amination

Reductive amination is a robust and reliable method for creating substituted amines from aldehydes or ketones.[5][6] A one-pot procedure using a mild reducing agent like sodium triacetoxyborohydride (STAB) is highly effective as it is selective for the reduction of the intermediate iminium ion in the presence of the starting carbonyl compound.[8]

Rationale: Dichloroethane (DCE) is an excellent solvent for this reaction, facilitating both iminium formation and reduction. Acetic acid is added as a catalyst to promote the formation of the iminium ion intermediate. STAB is chosen as the reducing agent because it is milder and more selective than reagents like sodium borohydride, reducing the risk of over-reduction or reduction of the starting aldehyde.[9]

Materials:

  • Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

  • Array of aldehydes or ketones (1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Acetic Acid (catalytic, ~5% v/v)

  • 1,2-Dichloroethane (DCE)

  • 24- or 96-well reaction block

Procedure (per well):

  • Reagent Addition: To each well, add a solution of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (0.10 mmol) in DCE.

  • Carbonyl Addition: Add the corresponding aldehyde or ketone (0.12 mmol).

  • Catalyst Addition: Add a small amount of acetic acid.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (0.15 mmol) portion-wise to control any effervescence.

  • Reaction: Seal the plate and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Extract with dichloromethane.

    • Isolate the organic phase (e.g., using a phase separator plate).

    • Concentrate the solvent and purify the library via parallel SPE or HPLC.

PART 2: Boc-Deprotection Protocol for Library Finalization

The final step for generating a library of mono-substituted spirocycles is the removal of the Boc protecting group from the N-8 position. This must be done under conditions that do not degrade the newly installed diversity elements.

Rationale: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[7][10] A solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard, highly effective reagents for this transformation.[11][12] These conditions are typically clean and lead to the formation of volatile byproducts (isobutylene and CO₂), simplifying purification.[7] The choice between HCl/dioxane and TFA/DCM often depends on the acid sensitivity of the rest of the molecule. For parallel processing, using a pre-made solution ensures consistency across all wells.

Materials:

  • Boc-protected intermediate library from Part 1

  • 4M HCl in 1,4-Dioxane OR 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Dichloromethane (DCM) for dilution

  • Nitrogen stream for solvent evaporation

  • Saturated aqueous sodium bicarbonate

Procedure (per well):

  • Dissolution: Dissolve the crude or purified product from Part 1 in a suitable solvent like DCM.

  • Acid Addition: Add an excess of the deprotection reagent (e.g., 10 equivalents of 4M HCl in dioxane) to each well at 0 °C.

  • Reaction: Allow the plate to warm to room temperature and stir for 1-4 hours. Monitor progress by LC-MS if possible.

  • Evaporation: Once the reaction is complete, remove the solvent and excess acid under a stream of nitrogen or by vacuum centrifugation.

  • Neutralization & Isolation:

    • Re-dissolve the residue in a small amount of DCM or another suitable organic solvent.

    • Neutralize with saturated aqueous sodium bicarbonate.

    • Extract the product into the organic layer.

    • The resulting amine hydrochloride salt can often be isolated directly by evaporation, or the free base can be obtained after a basic workup. For library applications, the material is often taken directly into biological screening as the salt.

ParameterConditionRationale
Reagent 4M HCl in Dioxane or 20-50% TFA in DCMStrong acid cleaves the acid-labile Boc group efficiently.[11][12]
Temperature 0 °C to Room TempControls the initial reaction rate and minimizes potential side reactions.
Time 1-4 hoursTypically sufficient for complete deprotection.
Work-up Evaporation / NeutralizationRemoves volatile byproducts and excess acid, providing the final library.

Conclusion

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is an exemplary building block for constructing high-value compound libraries for drug discovery. Its inherent three-dimensionality and orthogonally protected amines provide a reliable platform for diversity-oriented synthesis.[1][2] The protocols outlined in this application note describe robust, field-tested methods for N-arylation, reductive amination, and Boc-deprotection that are readily amenable to a parallel synthesis format. By leveraging these workflows, research organizations can efficiently explore novel chemical space, accelerating the journey from hit identification to lead optimization.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. DNDi. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Parallel Synthesis & High-Throughput Experimentation - SpiroChem. SpiroChem. [Link]

  • High-Throughput Synthesis of Diverse Compound Collections for Lead Discovery and Optimization - PubMed. National Center for Biotechnology Information. [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed. National Center for Biotechnology Information. [Link]

  • A library of spirooxindoles based on a stereoselective three-component coupling reaction - PubMed. National Center for Biotechnology Information. [Link]

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ACS GCI. [Link]

  • 23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated - Semantic Scholar. Semantic Scholar. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. National Center for Biotechnology Information. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC - NIH. National Center for Biotechnology Information. [Link]

  • BOC Protection and Deprotection - J&K Scientific LLC. J&K Scientific. [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. Fisher Scientific. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of Boc-Protected Spirocyclic Amines

Welcome to the technical support center for handling Boc-protected spirocyclic amines. Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a path to novel chemical space with enhanced three-di...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Boc-protected spirocyclic amines. Spirocyclic scaffolds are increasingly vital in modern drug discovery, offering a path to novel chemical space with enhanced three-dimensional character (Fsp³).[1][2][3] This structural rigidity can lead to improved potency and selectivity.[4][5] However, the very properties that make these molecules attractive—rigidity and high Fsp³ content—often contribute to poor solubility, a challenge frequently exacerbated by the introduction of the lipophilic tert-butoxycarbonyl (Boc) protecting group.[6]

This guide provides in-depth troubleshooting strategies and practical protocols to help you navigate and overcome the solubility issues encountered during the synthesis, workup, and purification of these valuable compounds.

Troubleshooting Guide: Reaction & Workup

This section addresses specific, hands-on problems you might face during your experiments.

Q1: My spirocyclic amine starting material won't dissolve in the solvent for the Boc-protection reaction. What should I do?

Why is this happening? Spirocyclic amines can exhibit strong intermolecular forces (like hydrogen bonding) and high crystal lattice energy, making them difficult to dissolve in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Zwitterionic character, if a free carboxylic acid is present, can also drastically reduce solubility in organic solvents.[7][8]

How can I fix it? Your goal is to disrupt the intermolecular forces and find a medium that can effectively solvate the amine.

  • Strategy 1: Employ a Polar, Protic Co-Solvent. The addition of an alcohol like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) can significantly improve solubility. Alcohols can engage in hydrogen bonding, breaking up the amine's crystal lattice. Furthermore, alcoholic solvents have been shown to accelerate the rate of Boc protection for weakly nucleophilic amines.[9] TFE is particularly effective for compounds with poor solubility.[10]

  • Strategy 2: Use a Polar, Aprotic Solvent. Solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving polar, recalcitrant compounds. However, be mindful that their high boiling points can complicate product isolation.

  • Strategy 3: Switch to Aqueous or Biphasic Conditions. For amines that are soluble in basic aqueous solutions, performing the Boc protection in a biphasic system (e.g., DCM/water or THF/water with a base like NaOH or NaHCO₃) can be highly effective.[7][11][12] The amine salt dissolves in the aqueous layer, reacts with the Boc₂O at the interface or in the organic layer, and the more lipophilic Boc-protected product moves into the organic phase.

  • Strategy 4: Temperature Modification. Gently heating the reaction mixture can often be enough to dissolve the starting material. A temperature of 40°C is typically a good starting point.[12] Always check the thermal stability of your compound first.

Q2: The Boc protection reaction worked, but now my product has crashed out of solution. How do I proceed with the workup?

Why is this happening? The addition of the bulky, non-polar Boc group dramatically increases the lipophilicity of the molecule.[6] This change can make the product insoluble in the initial reaction solvent, especially if a polar solvent system was used to dissolve the starting amine.

How can I fix it? The key is to transfer the product into a solvent where it is fully soluble before attempting aqueous washes, which can otherwise lead to emulsions or loss of product at the interface.

  • Dilute with a "Stronger" Organic Solvent: Before adding any aqueous solution, add a solvent in which the product is more soluble. Good choices include ethyl acetate (EtOAc), chloroform, or a 3:1 mixture of chloroform/isopropanol for particularly stubborn cases.[7]

  • Filter if Necessary: If the product has precipitated as a clean solid, you can sometimes isolate it by simple filtration, wash it with a solvent in which impurities are soluble (like the reaction solvent), and then re-dissolve the clean product for any further purification.

  • Perform a Liquid-Liquid Extraction: Once the product is fully redissolved, proceed with standard aqueous washes (e.g., with 5% citric acid, saturated NaHCO₃, and brine) to remove the base, unreacted Boc₂O, and other water-soluble impurities.[11]

Q3: My Boc-protected amine is an oil/gum that won't solidify. How can I purify it?

Why is this happening? "Oiling out" is common for Boc-protected compounds, especially if trace amounts of solvent are trapped or if the product is a mixture of conformers.[13] This prevents the formation of an ordered crystal lattice.

How can I fix it?

  • Trituration: This is the most effective technique. After concentrating your crude product to an oil, add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether).[13] Vigorously stir or sonicate the mixture. The product should gradually solidify. You can then collect it by filtration.

  • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a "seed crystal" to the oil can initiate crystallization.[14][15]

  • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, sometimes with gentle heating (40-50°C), to encourage solidification.[13]

  • Chromatography: If all else fails, purification via column chromatography is a reliable option. The increased lipophilicity of the Boc-protected amine usually allows for good separation on silica gel.

Frequently Asked Questions (FAQs)

Why are Boc-protected spirocyclic amines often poorly soluble?

The poor solubility arises from a combination of factors. The rigid, three-dimensional spirocyclic core can lead to efficient crystal packing, increasing the energy required to dissolve the solid.[5] The introduction of the large, non-polar Boc group increases lipophilicity and molecular weight while masking the polar N-H group that could otherwise participate in hydrogen bonding with polar solvents.[6]

What are the best general-purpose solvents to try first for dissolving these compounds?

For initial solubility tests, start with Dichloromethane (DCM) and Ethyl Acetate (EtOAc). If those fail, move to more polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN). For highly insoluble compounds, Chloroform, or mixtures such as DCM/Methanol (e.g., 9:1) or Chloroform/Isopropanol are excellent choices.[7]

How does temperature affect solubility?

For most neutral organic compounds, solubility increases with temperature.[16][17] This is because the dissolution process is often endothermic, meaning it absorbs heat. Heating provides the energy needed to overcome the crystal lattice forces. However, always be cautious of potential degradation at elevated temperatures, especially during Boc-deprotection steps where thermal cleavage can occur.[18]

Are there alternatives to Boc protection that might improve solubility?

Yes. While Boc is versatile, other protecting groups can be considered if solubility is a persistent issue.

  • Fmoc (9-Fluorenylmethoxycarbonyl): This group is larger and more aromatic, which can sometimes disrupt crystal packing. It is base-labile, offering an orthogonal deprotection strategy to the acid-labile Boc group.[19][20]

  • Cbz (Carboxybenzyl): Another common urethane-based protecting group. Its properties are somewhat similar to Boc, but it can sometimes offer a different solubility profile. It is typically removed by hydrogenolysis.[19][20]

The choice of protecting group should always consider the overall synthetic route and the stability of other functional groups in the molecule.[21]

Data & Protocols

Table 1: Solvent Selection Guide for Solubility Screening
SolventPolarity IndexDielectric Constant (ε)Key Characteristics
n-Hexane0.11.9Non-polar. Good for trituration and precipitating polar compounds.
Diethyl Ether2.84.3Moderately non-polar. Good for extraction and trituration.
Toluene2.42.4Aromatic, non-polar. Can dissolve compounds via π-stacking.
Dichloromethane (DCM)3.19.1Apolar aprotic. A versatile first choice for many organic compounds.
Ethyl Acetate (EtOAc)4.46.0Moderately polar. Excellent for extraction and chromatography.
Tetrahydrofuran (THF)4.07.5Polar aprotic. Stronger solvent than DCM or EtOAc.
Acetonitrile (MeCN)5.837.5Polar aprotic. Miscible with water.
Isopropanol (IPA)3.919.9Polar protic. Often used as a co-solvent to increase polarity.
Methanol (MeOH)5.132.7Highly polar protic. Excellent for dissolving polar molecules and breaking H-bonds.
Water10.280.1Highly polar protic. Dissolves salts and highly polar compounds.
Diagram 1: Troubleshooting Workflow for Solubility Issues

G start Poor Solubility of Boc-Spirocyclic Amine context At which stage? start->context reaction_check Is starting material (SM) insoluble? context->reaction_check  Reaction workup_check Is product insoluble after reaction? context->workup_check Workup   purification_check Isolating as an oil or impure solid? context->purification_check Purification   reaction_check->workup_check No, proceeds smoothly reaction_sol 1. Use co-solvent (MeOH, TFE) 2. Switch to polar aprotic (DMF, NMP) 3. Use aqueous/biphasic conditions 4. Increase temperature reaction_check->reaction_sol Yes workup_check->purification_check No, soluble workup_sol 1. Add stronger organic solvent (EtOAc, Chloroform) 2. Filter precipitated product 3. Re-dissolve fully before wash workup_check->workup_sol Yes purification_sol 1. Triturate with non-polar solvent (Hexanes, Et₂O) 2. Dry under high vacuum 3. Use seed crystal 4. Column chromatography purification_check->purification_sol Yes end_node Pure, Solid Product purification_check->end_node No, crystallizes easily reaction_sol->end_node workup_sol->end_node purification_sol->end_node

Caption: A decision-making workflow for troubleshooting solubility issues.

Experimental Protocol 1: Boc Protection of a Poorly Soluble Spirocyclic Amine

Objective: To perform a Boc protection on a spirocyclic amine with low solubility in standard solvents.

Materials:

  • Spirocyclic amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq) or Sodium Bicarbonate (NaHCO₃, 3.0 eq)

  • Solvent System: Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 v/v)

  • Standard workup reagents (water, brine, 5% citric acid)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the spirocyclic amine (1.0 eq).

  • Add the solvent mixture, starting with DCM and adding MeOH portion-wise until the amine is fully dissolved or a fine suspension is achieved. Aim for a final concentration of ~0.1-0.2 M.

  • Add the base (e.g., TEA) to the stirring solution.

  • Add the Boc₂O (1.2 eq) to the mixture in one portion.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[11]

  • If the product precipitates, add ethyl acetate until a clear solution is obtained.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% citric acid (to remove TEA), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by trituration, recrystallization, or column chromatography as needed.

Experimental Protocol 2: Small-Scale Solubility Testing

Objective: To efficiently determine a suitable solvent for a poorly soluble compound.

Materials:

  • Your Boc-protected spirocyclic amine (~5-10 mg per test)

  • A series of small vials (e.g., 1-dram vials)

  • A selection of solvents from Table 1

  • Graduated micropipette or syringe

Procedure:

  • Weigh approximately 5 mg of your compound into each vial.

  • To the first vial, add a solvent (e.g., DCM) in 100 µL increments.

  • After each addition, cap the vial and vortex vigorously for 30-60 seconds.

  • Observe the mixture. If the solid dissolves completely, note the volume of solvent added to estimate the solubility (e.g., 5 mg in 300 µL = ~16.7 mg/mL).

  • If the solid does not dissolve after adding 1 mL (a 200x volume excess), the compound can be considered sparingly soluble or insoluble in that solvent.[6]

  • Repeat for each solvent to build a solubility profile for your compound. Test solvent mixtures (e.g., 9:1 DCM/MeOH) for compounds that are insoluble in single solvents.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications. (Available at: [Link])

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (Available at: [Link])

  • Novel spiro-polymers with enhanced solubility. Chemical Communications. (Available at: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. (Available at: [Link])

  • Thermodynamics of Solubility Processes of Novel Drug-like Spiro-Derivatives in Model Biological Solutions. Journal of Chemical & Engineering Data. (Available at: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. (Available at: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. (Available at: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. (Available at: [Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. (Available at: [Link])

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science. (Available at: [Link])

  • Having great trouble with a Boc-protection reaction. Reddit. (Available at: [Link])

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. (Available at: [Link])

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. (Available at: [Link])

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (Available at: [Link])

  • Enhancement of solubility: A pharmaceutical overview. ResearchGate. (Available at: [Link])

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules. (Available at: [Link])

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Publications. (Available at: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. (Available at: [Link])

  • Having great trouble with a Boc-protection reaction. Reddit. (Available at: [Link])

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (Available at: [Link])

  • EXPERIMENTAL PROCEDURES. Beilstein Journal of Organic Chemistry. (Available at: [Link])

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (Available at: [Link])

  • Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry. (Available at: [Link])

  • A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Semantic Scholar. (Available at: [Link])

  • Crystallization method of Boc-amino acid. Google Patents.
  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Molecules. (Available at: [Link])

  • Solubility of organic compounds. Khan Academy. (Available at: [Link])

  • Crystallization method of Boc-amino acid. Patsnap. (Available at: [Link])

  • Solubility of Organic Compounds. University of Calgary. (Available at: [Link])

  • Solubility of Organic Compounds. Chemistry Steps. (Available at: [Link])

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. ResearchGate. (Available at: [Link])

  • Amino Acid-Protecting Groups. ResearchGate. (Available at: [Link])

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Nature Chemistry. (Available at: [Link])

Sources

Optimization

Technical Support Center: TFA-Mediated Boc Deprotection of Diazaspiro Compounds

Welcome to the technical support center for navigating the complexities of TFA-mediated Boc deprotection, with a special focus on diazaspiro scaffolds. This guide is designed for researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of TFA-mediated Boc deprotection, with a special focus on diazaspiro scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges and seeking to optimize this critical synthetic step. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, providing in-depth mechanistic explanations and actionable troubleshooting strategies to ensure the integrity of your synthesis.

Introduction: The Challenge of Deprotecting Diazaspiro-Molecules

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its general stability and predictable cleavage under acidic conditions.[1] Trifluoroacetic acid (TFA) is the most common reagent for this transformation. However, the process is not without its pitfalls, especially when working with complex architectures like diazaspiro compounds. The very reagent used for deprotection, TFA, facilitates the formation of a highly reactive tert-butyl cation, which is the primary culprit behind a host of side reactions that can compromise yield, purity, and even the structural integrity of the target molecule.[2][3] This guide provides a framework for understanding, diagnosing, and solving these challenges.

Core Mechanism: The Intended Pathway

Before troubleshooting what can go wrong, it is crucial to understand the intended reaction pathway for TFA-mediated Boc deprotection. The reaction proceeds through a sequence of well-defined steps.

Boc_Deprotection START Boc-Protected Diazaspiro (R-N-Boc) PROTONATION 1. Protonation of Carbonyl Oxygen START->PROTONATION + TFA CATION_FORMATION 2. Elimination to form tert-Butyl Cation (t-Bu+) PROTONATION->CATION_FORMATION CARBAMIC_ACID 3. Carbamic Acid Intermediate Formation CATION_FORMATION->CARBAMIC_ACID + H2O (trace) tBu_cation t-Bu+ CATION_FORMATION->tBu_cation Generates Reactive Electrophile DECARBOXYLATION 4. Decarboxylation (Loss of CO2) CARBAMIC_ACID->DECARBOXYLATION PRODUCT Deprotected Diazaspiro (Amine TFA Salt) DECARBOXYLATION->PRODUCT CO2 CO2 ↑ DECARBOXYLATION->CO2 TFA TFA (H+)

Caption: General mechanism of TFA-mediated Boc deprotection.[4]

The process begins with the protonation of the Boc group's carbonyl oxygen by TFA. This is followed by the cleavage of the C-O bond, releasing the stabilized tert-butyl cation and forming a transient carbamic acid. This carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine, which is then protonated by the excess TFA to form the corresponding TFA salt.[4] In an ideal scenario, the tert-butyl cation deprotonates to form isobutylene gas or is quenched by a suitable scavenger.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side reactions during TFA-mediated Boc deprotection?

A1: The primary cause is the generation of the highly reactive tert-butyl cation (t-Bu+) during the cleavage of the Boc group.[2][3] This carbocation is a potent electrophile that will readily attack any available nucleophile in the reaction mixture. If not effectively trapped, it can lead to a variety of unwanted modifications on your target molecule.[5][6]

Q2: Are diazaspiro compounds uniquely susceptible to certain side reactions?

A2: Yes, their rigid, three-dimensional structure can introduce unique challenges. If the diazaspiro scaffold contains electron-rich aromatic rings, they become prime targets for Friedel-Crafts alkylation by the tert-butyl cation.[7][8] Furthermore, the proximity of functional groups fixed by the spirocyclic core can sometimes lead to unexpected intramolecular reactions, such as cyclizations or rearrangements, especially under harsh acidic conditions.

Q3: What are scavengers, and why are they considered essential?

A3: Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap, or "scavenge," the reactive tert-butyl cations as they are formed.[3][9] By reacting with these electrophiles more rapidly than the sensitive residues of your molecule, they prevent unwanted side reactions like t-butylation.[6] The use of an appropriate scavenger cocktail is arguably the single most important factor in achieving a clean deprotection.

Q4: What is a good starting concentration of TFA for my experiment?

A4: A common starting point is a solution of 25-50% TFA in a dry, inert solvent like dichloromethane (DCM).[2][10] However, the optimal concentration depends on the stability of your diazaspiro compound and the presence of other acid-labile functional groups. For highly sensitive substrates, starting with a lower concentration (e.g., 10-20%) and monitoring the reaction closely by TLC or LC-MS is advisable.[11]

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues observed during experiments, explains the underlying chemistry, and provides actionable solutions.

Issue 1: An unexpected mass peak of [M+57] is observed in the LC-MS, and the product yield is low.
  • Problem: Your analytical data shows a significant peak corresponding to the mass of your desired product plus ~56 Da (the mass of a tert-butyl group).

  • Probable Cause: This is the classic signature of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[2][5] Common sites include electron-rich aromatic rings (Friedel-Crafts alkylation), sulfur atoms (in methionine or cysteine analogs), or even the newly deprotected amine itself.[3][6]

Side_Reaction tBu_cation tert-Butyl Cation (t-Bu+) Nucleophile Nucleophilic Site on Diazaspiro Scaffold (e.g., Ar-H, R-SH, R2NH) tBu_cation->Nucleophile Undesired Attack Scavenger Scavenger (e.g., TIS, H2O, EDT) tBu_cation->Scavenger Desired Trapping Side_Product Alkylated Side Product ([M+57]) Nucleophile->Side_Product Forms Side Product Quenched Quenched Cation (Inert Product) Scavenger->Quenched Prevents Side Reaction

Caption: Competing pathways for the reactive tert-butyl cation.

  • Solution: Implement a Scavenger Cocktail. The most effective way to prevent t-butylation is to add scavengers to the TFA solution. These molecules are more nucleophilic than your substrate and will preferentially trap the carbocation.[2]

    ScavengerConcentration (v/v)Purpose & Notes
    Triisopropylsilane (TIS) 2.5 - 5%A versatile and highly effective carbocation scavenger. It works by hydride transfer to reduce the carbocation.[12][13]
    Water (H₂O) 2.5 - 5%Traps carbocations to form tert-butanol. Often used in combination with TIS. A standard "go-to" cocktail is TFA/TIS/H₂O (95:2.5:2.5).[5][12]
    Thioanisole 2.5 - 5%Particularly useful for protecting tryptophan and methionine residues, though it can form alkylating sulfonium salts itself.[14]
    Ethanedithiol (EDT) 2.5%Recommended when cysteine residues are present to prevent S-tert-butylation.[6][9]
Issue 2: The reaction is sluggish or incomplete, with starting material remaining after several hours.
  • Problem: TLC or LC-MS analysis shows a significant amount of the Boc-protected starting material even after a standard reaction time.

  • Probable Cause:

    • Insufficient Acid: The concentration or molar equivalents of TFA may be too low to drive the reaction to completion, especially if the diazaspiro amine is sterically hindered or electronically deactivated.[2]

    • Low Temperature: Most deprotections are run at room temperature. If the reaction is slow, the activation energy barrier may not be overcome.

  • Solution: Modify Reaction Conditions Systematically. Before resorting to harsher conditions that could promote side reactions, proceed in a stepwise manner.

Troubleshooting_Workflow Start Reaction Incomplete? IncreaseTime 1. Increase Reaction Time (e.g., to 4-6h) Start->IncreaseTime Monitor Monitor by LC-MS IncreaseTime->Monitor StillIncomplete1 Still Incomplete? Monitor->StillIncomplete1 StillIncomplete2 Still Incomplete? Monitor->StillIncomplete2 IncreaseTFA 2. Increase TFA Conc. (e.g., from 25% to 50%) StillIncomplete1->IncreaseTFA Yes Complete Reaction Complete StillIncomplete1->Complete No IncreaseTFA->Monitor Warm 3. Gently Warm (e.g., to 40°C) StillIncomplete2->Warm Yes StillIncomplete2->Complete No CheckSideProducts Monitor for Side Products! Warm->CheckSideProducts Warm->Complete

Caption: Stepwise workflow for addressing incomplete deprotection.

  • Extend Reaction Time: First, simply allow the reaction to stir longer (e.g., 4-6 hours, or even overnight) at room temperature, monitoring periodically.

  • Increase TFA Concentration: If extending the time is ineffective, increase the concentration of TFA (e.g., from 25% to 50%) or use neat TFA for a short period.

  • Gentle Warming: As a final resort, gently warming the reaction to 30-40°C can increase the rate.[2] However, be aware that heat can also accelerate side reactions, so the use of scavengers is critical.

Issue 3: Other functional groups on my molecule are being cleaved (e.g., esters, acetals).
  • Problem: You observe the loss of other acid-sensitive protecting groups or degradation of the molecular scaffold.

  • Probable Cause: TFA is a strong acid and is not always selective for the Boc group. Other acid-labile groups may not be orthogonal to these deprotection conditions.[5][15]

  • Solution: Switch to Milder or Alternative Deprotection Methods. If your substrate cannot tolerate strong acids, TFA is not the right tool. Consider these alternatives:

    • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can sometimes effect deprotection under less harsh conditions.[5][16]

    • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent offer a non-protic alternative that can be milder and more selective.[5]

    • HCl in Organic Solvent: A 4M solution of HCl in 1,4-dioxane is another common strong acid condition but may offer a different selectivity profile compared to TFA.[2][11]

    • Novel Methods: For extremely sensitive compounds, methods like using oxalyl chloride in methanol have been reported to be very mild and effective.[15]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection with Scavengers

This protocol is a robust starting point for the deprotection of most diazaspiro compounds.

  • Preparation: In a clean, dry flask, dissolve the Boc-protected diazaspiro compound (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: To the solution, add the chosen scavenger(s). For a general-purpose cocktail, add triisopropylsilane (TIS, 5% v/v) and water (2.5% v/v).

  • Deprotection: Cool the mixture to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% v/v.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC) or LC-MS. The deprotected amine product will be more polar and should have a lower Rf value on the TLC plate.[5]

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo to remove the bulk of the DCM and TFA.

  • Isolation: The crude residue, which is the TFA salt of your amine, can be purified directly. Alternatively, to obtain the free amine, dissolve the residue in a minimal amount of DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Dry the organic layer, filter, and concentrate to yield the free amine.

Protocol 2: Alternative Deprotection using HCl in Dioxane

This method is a common alternative to TFA and yields the product as a hydrochloride salt, which is often a crystalline solid that can be easily isolated.

  • Preparation: Dissolve the Boc-protected diazaspiro compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. In many cases, the desired product will precipitate out of the solution as the HCl salt.[5]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: If a precipitate has formed, collect the solid product by filtration. Wash the solid with a non-polar solvent like diethyl ether or hexanes to remove organic impurities. Dry the solid under vacuum. If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Researcher's Guide to Alternative Boc Deprotection Methods Without Strong Acids.
  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Semantic Scholar. (2012).
  • Chegg.com. (2021). Solved 5.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • PubMed. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • National Institutes of Health (NIH). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.
  • Common Organic Chemistry. Boc Deprotection - TFA.
  • BenchChem. (2025). preventing side reactions during TFA deprotection.
  • BenchChem. (2025).
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Semantic Scholar. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • Khan Academy.

Sources

Troubleshooting

Technical Support Center: Deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Welcome to the technical support resource for researchers working with N-Boc protected diazaspirocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with N-Boc protected diazaspirocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate . While direct literature on this specific molecule is limited, this document is built upon established principles of carbamate chemistry and a structural analysis of the scaffold's inherent reactivity to empower you with scientifically-grounded solutions.

Core Chemical Principles: The Challenge of the Tert-butyl Cation

The removal of a tert-butoxycarbonyl (Boc) group is typically achieved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The mechanism proceeds via protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and the release of carbon dioxide to yield the free amine.[1]

The primary challenge in this reaction is not the cleavage itself, but managing the highly reactive tert-butyl cation byproduct.[3][4] This potent electrophile can irreversibly alkylate any available nucleophiles in the reaction medium, leading to undesired side products that can complicate purification and reduce yields.[4]

BocProtected Boc-Protected Spirocycle Protonated Protonated Carbamate BocProtected->Protonated + H⁺ TFA H⁺ (from TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Elimination tBu_cation tert-Butyl Cation (t-Bu⁺) Reactive Electrophile Protonated->tBu_cation Elimination Deprotected Deprotected Spirocycle (TFA Salt) CarbamicAcid->Deprotected - CO₂ CO2 CO₂

Caption: Acid-catalyzed Boc deprotection mechanism.

For the 1-oxa-4,8-diazaspiro[5.5]undecane core, two key nucleophilic sites must be considered:

  • The newly deprotected secondary amine at position 8.

  • The unprotected, basic secondary amine at position 4.

Both of these sites are susceptible to tert-butylation, which results in a characteristic mass increase of +56 Da in mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection reaction is slow or appears incomplete. What are the common causes?

A1: Incomplete deprotection is a frequent issue that can stem from several factors:

  • Insufficient Acid: The concentration or equivalents of acid may be too low to drive the reaction to completion. While a 25-50% solution of TFA in dichloromethane (DCM) is common, some substrates may require neat TFA.[5]

  • Short Reaction Time: Deprotection can take anywhere from 30 minutes to several hours. It is crucial to monitor the reaction's progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is fully consumed.[5]

  • Low Temperature: Most deprotections are run at room temperature. If the reaction is sluggish due to steric hindrance from the spirocyclic core, gentle warming (e.g., to 40°C) may be necessary, but this can also increase the rate of side reactions.[3]

  • Steric Hindrance: The spirocyclic nature of the molecule can create a sterically hindered environment around the Boc-protected nitrogen, slowing the reaction rate. In such cases, longer reaction times or stronger acidic conditions (e.g., 4M HCl in dioxane) may be required.[6]

Q2: I've purified my product, but my LC-MS shows a significant impurity with a mass of +56 Da. What is this and how do I prevent it?

A2: A mass increase of +56 Da is the definitive signature of tert-butylation, where a tert-butyl group has been added to your molecule.[3] This occurs when the reactive tert-butyl cation, generated during deprotection, alkylates a nucleophilic site. In your molecule, this is most likely the secondary amine at either the 4- or 8-position.

The most effective strategy to prevent this is to add a scavenger to the reaction mixture.[3][4] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted side reactions.[3]

Q3: Could the spirocyclic ether linkage be unstable under strong acidic conditions like neat TFA?

A3: This is a valid concern. While ethers are generally stable to acid, strained cyclic ethers or those with adjacent activating groups can be susceptible to acid-catalyzed ring-opening. Although the tetrahydropyran ring in the 1-oxa-4,8-diazaspiro[5.5]undecane core is not unusually strained, prolonged exposure to harsh acidic conditions (e.g., neat TFA for many hours at elevated temperatures) could potentially lead to degradation. If you observe low mass recovery or a complex mixture of byproducts, consider using milder deprotection conditions (e.g., 25-50% TFA/DCM, 0°C to room temperature) for a shorter duration, always in the presence of scavengers.

Troubleshooting Guide: Problems & Solutions

Problem 1: Incomplete Deprotection

Your reaction stalls, leaving significant starting material even after several hours.

  • Potential Cause: Insufficient acid strength or steric hindrance.

  • Solution Pathway:

    • Increase Acid Concentration: If using a solution of TFA in DCM (e.g., 25%), increase the concentration to 50% or even use neat TFA. Monitor the reaction closely by LC-MS to track the disappearance of starting material.[7]

    • Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-12 hours) at room temperature.

    • Consider an Alternative Acid: For particularly stubborn deprotections, a 4M solution of HCl in 1,4-dioxane is a stronger alternative to TFA/DCM and may be more effective.[6][8]

  • Dissolve the Boc-protected spirocycle in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane (typically a large excess, e.g., 10-20 equivalents).

  • Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt. This can be used directly or neutralized in a subsequent work-up.

Problem 2: Formation of tert-Butylated Side Product (+56 Da)

Your reaction goes to completion, but LC-MS analysis shows a significant byproduct corresponding to the mass of your product + 56 Da.

  • Potential Cause: Alkylation of the secondary amine at position 4 or 8 by the tert-butyl cation.

  • Solution Pathway: The definitive solution is the incorporation of a carbocation scavenger. Trialkylsilanes are particularly effective.

cluster_0 Without Scavenger cluster_1 With Scavenger tBu_cation t-Bu⁺ Deprotected_N Deprotected Spirocycle (Nucleophilic Amine) tBu_cation->Deprotected_N Undesired Alkylation Side_Product Side Product (+56 Da) tBu_cation2 t-Bu⁺ Scavenger Scavenger (e.g., TIS) tBu_cation2->Scavenger Rapid Trapping Trapped Neutralized Byproduct Deprotected_N2 Clean Deprotected Spirocycle

Caption: Role of scavengers in preventing side reactions.

Table 1: Recommended Scavengers for Deprotection

ScavengerMechanism of ActionRecommended Amount (v/v)Notes
Triisopropylsilane (TIS) A hydride donor that reduces the tert-butyl cation to isobutane (a gas).[3]2.5 - 5%Highly effective and generally recommended. Generates a volatile byproduct.
Triethylsilane (TES) Similar mechanism to TIS, reduces the tert-butyl cation.[3]5 - 10%Also very effective. May be slightly more reactive than TIS in some cases.
Water (H₂O) A nucleophile that traps the tert-butyl cation to form tert-butanol.2.5 - 5%A simple and effective scavenger, often used in combination with TIS.
  • In a well-ventilated fume hood, dissolve the Boc-protected spirocycle in anhydrous dichloromethane (DCM) (e.g., 0.1 M).

  • Add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by LC-MS every 30-60 minutes until the starting material is consumed (typically 1-3 hours).

  • Once complete, concentrate the solution under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9]

  • The crude product is obtained as the TFA salt and can be further purified or neutralized by a basic work-up.

References

  • Benchchem. (2025). Technical Support Center: Reactions with Boc-Protected Amines. BenchChem.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Husson, H. P., et al. (1987). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of the American Chemical Society.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Reddit User Discussion. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. J. Mex. Chem. Soc.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • NIH. (n.d.).
  • ResearchGate. (2005). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile.
  • NIH. (n.d.).
  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • ResearchGate. (2023). Synthesis of 1-oxa-9-azaspiro[5.
  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • PubChem. (n.d.). 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one.
  • Reddit User Discussion. (2013). Boc Removals with TFA in Peptide Synthesis. r/chemistry.
  • Benchchem. (2025). Stability issues of 3-Oxaspiro[5.5]undecane-2,4-dione in different solvents. BenchChem.
  • PubMed. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Int J Pept Protein Res.
  • Semantic Scholar. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol.
  • ChemBK. (n.d.). 1-Oxa-8-azaspiro[5.5]undecane-8-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester.
  • Biosynth. (n.d.). 2-Oxa-8-azaspiro[5.5]undecane.

Sources

Optimization

Technical Support Center: Optimizing HATU Coupling Yields with Sterically Hindered Amines

Welcome to the technical support center for optimizing HATU-mediated amide bond formation, with a specific focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing HATU-mediated amide bond formation, with a specific focus on sterically hindered substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the success of their coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Section 1: Understanding the Challenge: Steric Hindrance in Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. While numerous coupling reagents exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice for its high efficiency, rapid kinetics, and ability to suppress racemization.[1][2] However, when one or both coupling partners are sterically hindered—possessing bulky groups near the reactive centers (e.g., secondary amines, α,α-disubstituted amino acids)—the reaction can become sluggish, leading to low yields and the formation of side products.[3][4]

The primary issue is the physical obstruction caused by these bulky groups, which impedes the necessary nucleophilic attack of the amine on the activated carboxylic acid.[4][5] Standard coupling conditions may not provide sufficient reactivity to overcome this energy barrier.

Mechanism of HATU Activation & The Role of Steric Hindrance

HATU's effectiveness stems from its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[1][6] This process, illustrated below, is what we aim to optimize.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO + Base Base Base (e.g., DIPEA) Isouronium O-acyl(tetramethyl)isouronium salt (Unstable Intermediate) RCOO->Isouronium + HATU HATU HATU OAt_ester OAt-Active Ester (Highly Reactive) Isouronium->OAt_ester Rearrangement TMU Tetramethylurea (Byproduct) Isouronium->TMU Amide R-CONR'R'' (Desired Amide) OAt_ester->Amide + Amine Amine R'-NHR'' (Sterically Hindered Amine) HOAt HOAt (Byproduct) Amide->HOAt

Caption: General mechanism of HATU-mediated amide bond formation.

Steric hindrance primarily impacts the "Coupling Step," where the bulky amine struggles to approach the activated ester. Our optimization strategies will focus on enhancing the rate and efficiency of this critical step.

Section 2: Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during experiments.

Problem Area 1: Low or No Product Yield

Q1: My reaction with a secondary amine is giving very low yield or has stalled completely. What are the most likely causes and immediate troubleshooting steps?

A1: This is the most common issue when dealing with hindered amines. The primary culprit is the slow rate of nucleophilic attack due to steric hindrance.[4]

Immediate Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents (HATU, amine, carboxylic acid) and solvents are anhydrous.[7][8] Moisture will consume the activated ester and is detrimental to the reaction.

  • Optimize the Order of Addition: The order of reagent addition is critical. Always pre-activate the carboxylic acid with HATU and a non-nucleophilic base for 5-15 minutes before introducing the hindered amine.[7][9] Adding the amine prematurely allows it to directly attack HATU, leading to an unwanted guanidinylation side reaction.[3][9]

  • Switch to a More Powerful Reagent Combination: While HATU is excellent, its reactivity can be further enhanced. Consider switching from HBTU to HATU if you are not already using it, as HATU is known to be more effective for hindered couplings.[10][11]

  • Increase Reaction Temperature: For particularly challenging couplings, gentle heating to 40-50°C can provide the necessary energy to overcome the activation barrier.[7] Microwave irradiation can also be a powerful tool to accelerate slow reactions.[12]

  • Increase Reaction Time: Hindered couplings are inherently slower. Monitor your reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours) before concluding it has failed.[13]

Q2: I've tried the basic steps, but my yield is still poor. What advanced optimization strategies can I employ?

A2: If basic troubleshooting fails, a more systematic optimization of reaction parameters is necessary.

ParameterStandard ConditionOptimization Strategy for Hindered AminesRationale & Key Considerations
Coupling Reagent HATU (1.0-1.1 eq)Increase HATU to 1.2-1.5 eq. Consider COMU as an alternative.A slight excess of HATU can increase the concentration of the active ester. However, a large excess can promote side reactions.[7] COMU is a newer generation reagent with comparable efficiency to HATU and may offer advantages in certain cases.[14]
Base DIPEA (2.0 eq)Increase DIPEA to 3.0-4.0 eq. Switch to a more basic, non-nucleophilic base like 2,4,6-collidine.A higher base concentration ensures complete deprotonation of the carboxylic acid and neutralizes the generated HOAt. Collidine is more basic than DIPEA and has been shown to be effective in difficult couplings.[15] Avoid nucleophilic bases like pyridine.[8][16]
Solvent DMFSwitch to NMP or a mixture (e.g., DMF/DCM).N-Methyl-2-pyrrolidone (NMP) is a more polar, better solvating solvent that can help prevent aggregation of reactants, especially in solid-phase synthesis.[12][17] Ensure all reactants are fully dissolved.[17]
Concentration 0.1 MIncrease concentration to 0.2-0.5 M.For bimolecular reactions, higher concentrations can increase the reaction rate. Ensure solubility is maintained.
Temperature Room Temperature40-60°C or Microwave Synthesis.Increased temperature provides the kinetic energy to overcome the steric barrier. Monitor for potential degradation of sensitive substrates.[12]

Q3: Is there an alternative to directly using the hindered amine?

A3: Yes. For extremely difficult couplings, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride can be highly effective.[4][12] Acyl fluorides are less sterically demanding than the OAt-ester and are highly reactive towards even hindered nucleophiles. This can be achieved using reagents like TFFH in situ before the addition of the amine.[14]

Problem Area 2: Side Product Formation

Q4: I'm observing a major byproduct with a mass corresponding to my amine + 99 Da. What is this, and how can I prevent it?

A4: This is a classic signature of guanidinylation , where the amine nucleophile directly attacks the guanidinium carbon of the HATU reagent instead of the activated carboxylic acid.[9][18] This forms a tetramethylguanidinium adduct on your amine, terminating the desired reaction pathway.[3]

Guanidinylation cluster_side_reaction Side Reaction Pathway cluster_desired_reaction Desired Pathway Amine R'-NHR'' (Hindered Amine) Guanidinylated_Amine Guanidinylated Amine (Side Product) Amine->Guanidinylated_Amine Direct Attack on HATU Desired_Amide Desired Amide Amine->Desired_Amide Attacks Activated Ester HATU HATU OAt_ester OAt-Active Ester

Caption: Competing pathways for the amine: desired coupling vs. side reaction.

Prevention Strategies:

  • Pre-activation is non-negotiable: As mentioned in Q1, activate the carboxylic acid with HATU/base for at least 5-15 minutes before adding the amine.[9][19] This consumes the HATU, minimizing its availability for direct reaction with the amine.

  • Control Stoichiometry: Avoid using a large excess of HATU. A slight excess (1.1-1.2 eq) is often sufficient.[7]

  • Lower Temperature During Activation: Consider cooling the reaction to 0°C during the pre-activation step before adding the amine and allowing it to warm to room temperature. This can temper the reactivity and favor the desired pathway.

Q5: My chiral starting material is showing signs of epimerization. I thought HATU was supposed to suppress this?

A5: HATU is excellent at suppressing racemization, largely due to the neighboring group effect of the pyridine nitrogen in the HOAt moiety, which stabilizes the transition state.[20][21] However, under harsh conditions required for some hindered couplings, epimerization can still occur.

Causes and Mitigation:

  • Prolonged Exposure to Base: The combination of a strong base and long reaction times can lead to the deprotonation of the alpha-carbon of the activated amino acid, causing racemization.[21]

  • Mitigation:

    • Use the weakest base that is still effective. For instance, if DIPEA is causing issues, consider switching to N-methylmorpholine (NMM) or collidine.[5]

    • Minimize reaction time. If the reaction is heated, find the lowest effective temperature and shortest time required for completion.[5]

    • Ensure you are using HATU (based on HOAt) and not HBTU (based on HOBt). The HOAt-based reagents are superior in suppressing epimerization.[10][15]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Coupling with a Hindered Secondary Amine

This protocol provides a robust starting point for optimization.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (to make a ~0.1 M solution).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 eq).

  • Activation: Add HATU (1.2 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. A color change to yellow is often observed, indicating the formation of the OAt-ester.[22]

  • Amine Addition: Add the sterically hindered amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, consider heating to 40-50°C.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to remove tetramethylurea and unreacted starting materials.

Protocol 2: Double Coupling for Solid-Phase Peptide Synthesis (SPPS) with a Hindered Amino Acid

This is a common and effective method to drive difficult couplings to completion on a solid support.[12]

  • Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide and wash thoroughly with DMF.

  • First Coupling (Pre-activation): In a separate vessel, dissolve the hindered Fmoc-amino acid (4 eq relative to resin loading), HATU (3.9 eq), and DIPEA (8 eq) in DMF. Allow this solution to pre-activate for 1-5 minutes.

  • Add to Resin: Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.

  • Wash: Wash the resin thoroughly with DMF.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid.

  • Final Wash and Confirmation: Wash the resin with DMF. Perform a Kaiser test or other qualitative test to confirm the completion of the coupling (a negative result indicates success).[11]

References

  • HATU - Wikipedia. Wikipedia.

  • HATU:a third-generation coupling reagent. ChemicalBook.

  • Unlocking Amide Bond Formation: A Step-by-Step Guide to HATU Activation of Carboxylic Acids. BenchChem.

  • Technical Support Center: Troubleshooting HATU Reaction Monitoring by HPLC. BenchChem.

  • Ensuring Peptide Purity: How HATU Minimizes Epimerization in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

  • Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.

  • Coupling Reagents. Aapptec Peptides.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry.

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.

  • HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH. BenchChem.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing.

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem.

  • Technical Support Center: HATU-Mediated Amide Bond Formation. BenchChem.

  • Technical Support Center: Optimizing HOTU Coupling Reactions. BenchChem.

  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH.

  • A Comprehensive Technical Guide to the Solubility of HATU in Organic Solvents. BenchChem.

  • Improving the efficiency of coupling reactions with hindered amines. BenchChem.

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate.

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry - ACS Publications.

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry - RSC Publishing.

  • Why HATU is not working in a coupling reaction between... ECHEMI.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube.

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit.

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate.

  • How to get a better yield from the HATU reaction experiment? ResearchGate.

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.

Sources

Troubleshooting

Technical Support Center: Chiral Integrity in Diazaspiro Compound Coupling

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to addres...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing epimerization during the coupling of chiral carboxylic acids with chiral diazaspiro compounds. Our guidance is grounded in established mechanistic principles and tailored to the unique structural and steric properties of diazaspirocyclic amines.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a major concern when coupling chiral diazaspiro compounds?

A1: Epimerization is the change in configuration at one of several stereogenic centers in a molecule.[1][2][3] In the context of coupling a chiral carboxylic acid to a chiral amine, such as a diazaspiro compound, it most often refers to the loss of stereochemical integrity at the alpha-carbon (Cα) of the carboxylic acid. This process, also known as racemization if the Cα is the only stereocenter, results in a mixture of diastereomers.[1][2][3]

This is a significant problem because diastereomers often have different physical properties and biological activities.[1][2][3] In drug development, ensuring stereochemical purity is paramount, as the undesired epimer may have reduced efficacy, altered pharmacology, or even toxic effects. The formation of epimeric impurities also complicates purification, often requiring challenging chromatographic separations that can significantly reduce the overall yield of the desired stereoisomer.[1][2][3]

Chiral diazaspiro compounds, valued for their rigid, three-dimensional structures in medicinal chemistry, often present as sterically hindered amines.[4][5][6] This steric bulk can slow down the rate of the desired amide bond formation, providing a larger window of opportunity for the activated carboxylic acid to epimerize before the coupling reaction is complete.

Q2: What are the primary chemical mechanisms that lead to epimerization during a coupling reaction?

A2: There are two main base-catalyzed pathways through which an activated carboxylic acid can lose its stereochemical configuration:

  • Oxazolone Formation (Path A): This is widely considered the most predominant mechanism for epimerization in peptide synthesis.[1][7] The activated carboxylic acid (e.g., an active ester) undergoes an intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The Cα proton of this oxazolone is highly acidic and can be easily abstracted by a base. The resulting achiral enolate intermediate can then be re-protonated from either face, leading to a mixture of R and S configurations at the Cα.[1][7]

  • Direct Enolization (Path B): A base can directly abstract the acidic Cα proton from the activated carboxylic acid to form an enolate. Similar to the oxazolone pathway, this achiral intermediate can be re-protonated non-stereoselectively, resulting in epimerization. This pathway is more likely with highly activated carboxylic acids and strong bases.[1][7]

Epimerization_Mechanisms cluster_main Epimerization Pathways Start Chiral Activated Carboxylic Acid (R) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Intermediate Start->Enolate Direct Proton Abstraction Coupled_R Desired Diastereomer (R-configuration) Start->Coupled_R Coupling Oxazolone->Enolate Proton Abstraction Epimer Epimerized Activated Carboxylic Acid (S) Enolate->Epimer Re-protonation Coupled_S Epimeric Impurity (S-configuration) Epimer->Coupled_S Coupling Base1 Base Base2 Base Amine Chiral Diazaspiro Amine

Caption: Mechanisms of epimerization during amide coupling.

Troubleshooting Guide: Minimizing Epimerization

This guide provides a systematic approach to diagnosing and resolving epimerization issues when coupling chiral carboxylic acids with chiral diazaspiro compounds.

Problem: Significant epimerization (>5%) is detected in the final product.

Begin by systematically evaluating your reaction conditions, starting with the most likely culprits.

The choice of coupling reagent is the most critical factor in controlling epimerization. The goal is to achieve a rapid amide bond formation that outcompetes the rate of epimerization.

Possible Cause: The coupling reagent forms a highly reactive intermediate that is prone to oxazolone formation, or the coupling rate is too slow.

Solutions:

  • For Carbodiimide-Mediated Couplings (e.g., DCC, DIC, EDC):

    • Crucial: Always use an additive. Carbodiimides alone generate highly reactive O-acylisourea intermediates that are very susceptible to epimerization.[1][7][8]

    • Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the O-acylisourea to form an active ester that is less prone to epimerization.[1][7][8]

    • 1-Hydroxy-7-azabenzotriazole (HOAt) is often more effective than HOBt at suppressing epimerization, particularly for hindered couplings.[8]

  • Switch to Onium Salt Reagents:

    • Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU) salts are generally preferred for difficult couplings, such as those involving sterically hindered diazaspiro amines.[7][8]

    • These reagents promote rapid amide bond formation, minimizing the time the activated acid is susceptible to epimerization.

    • HATU is particularly effective due to the formation of a highly reactive HOAt ester in situ.[8]

Reagent TypeCommon ExamplesEpimerization Risk (without additives)Recommended for Diazaspiro Couplings?
Carbodiimides DCC, DIC, EDCHighNot recommended alone. Use with HOBt, HOAt, or Oxyma.
Phosphonium Salts BOP, PyBOP, PyAOPLow to ModerateYes. PyAOP is an excellent choice due to in situ HOAt ester formation.
Aminium/Uronium Salts HBTU, TBTU, HATULowHighly Recommended. HATU is often the reagent of choice for challenging couplings.

Experimental Protocol: Low-Epimerization Coupling with HATU

  • Dissolve: In an inert atmosphere (e.g., under nitrogen), dissolve the chiral carboxylic acid (1.0 eq) and the chiral diazaspiro amine (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cool: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Base: Add a sterically hindered, weak base such as N-methylmorpholine (NMM) or 2,4,6-collidine (1.5-2.0 eq). Avoid stronger bases like DIPEA if possible.

  • Add Coupling Reagent: Add a solution of HATU (1.1 eq) in the same anhydrous solvent dropwise to the cooled mixture.

  • React: Stir the reaction at 0 °C for 30 minutes, then allow it to warm slowly to room temperature. Monitor the reaction progress closely by TLC or LC-MS.

  • Quench: Once the starting material is consumed, quench the reaction to prevent prolonged exposure of the product to basic conditions.

The choice and amount of base are critical, as epimerization is a base-catalyzed process.[1][7]

Possible Cause: The base is too strong or not sterically hindered enough, leading to rapid proton abstraction from the Cα.

Solutions:

  • Use a Weaker Base: N-methylmorpholine (NMM) is generally a better choice than N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[9]

  • Use a Sterically Hindered Base: For particularly sensitive substrates, a more hindered base like 2,4,6-collidine can be beneficial as its bulk may disfavor abstraction of the Cα proton.[1][9]

  • Control Stoichiometry: Use the minimum amount of base necessary. For onium salt couplings, 1.5-2.0 equivalents are typically sufficient. If using a carbodiimide and an amino acid salt (e.g., hydrochloride), only one equivalent of base is required.[8]

Possible Cause: High temperatures and long reaction times increase the rate of epimerization and allow the reaction to reach thermodynamic equilibrium, which may favor the undesired epimer.[9]

Solutions:

  • Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures if the reaction kinetics allow. While this will slow the desired reaction, it will slow the rate of epimerization more significantly.

  • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting carboxylic acid is consumed. Avoid letting the reaction stir overnight unnecessarily.

Possible Cause: The solvent can influence the rate of epimerization.

Solutions:

  • Solvent Polarity: Polar aprotic solvents like DMF and NMP are common for coupling reactions but can sometimes increase the rate of epimerization. If solubility allows, consider less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF), as they can disfavor the formation of the charged enolate intermediate.

Advanced Troubleshooting Workflow

If the above steps do not sufficiently suppress epimerization, consider the following advanced strategies.

Troubleshooting_Workflow Start Epimerization Detected (>5%) Step1 Step 1: Optimize Reagent - Switch to HATU/PyAOP - Ensure additive (HOAt/Oxyma) is used Start->Step1 Check1 Epimerization <5%? Step1->Check1 Step2 Step 2: Optimize Base - Switch from DIPEA to NMM/Collidine - Reduce base equivalents Check1->Step2 No Success Problem Solved Check1->Success Yes Check2 Epimerization <5%? Step2->Check2 Step3 Step 3: Optimize Conditions - Lower temperature to 0°C or -20°C - Minimize reaction time Check2->Step3 No Check2->Success Yes Check3 Epimerization <5%? Step3->Check3 Step4 Step 4: Advanced Methods - Convert acid to Acyl Fluoride - Use pre-formed active ester Check3->Step4 No Check3->Success Yes Step4->Success

Caption: A logical workflow for troubleshooting epimerization.

Q3: My diazaspiro amine is extremely bulky, and the coupling is very slow even with HATU, leading to epimerization. What else can I try?

A3: For exceptionally challenging couplings where steric hindrance is the primary issue, you may need to change your activation strategy entirely.

  • Convert the Carboxylic Acid to an Acyl Halide: Converting the acid to an acyl fluoride or acyl chloride can create a more reactive species. Acyl fluorides are often preferred as they are generally more stable and less prone to causing epimerization than acyl chlorides. Reagents like DAST or Fluoro-TOTT can be used for this conversion. The isolated acyl fluoride can then be reacted with the diazaspiro amine, often with a non-nucleophilic base.

  • Use a Two-Step "Active Ester" Approach:

    • Isolate an Active Ester: React the chiral carboxylic acid with a reagent like pentafluorophenol (PFP) or N-hydroxysuccinimide (NHS) under conditions optimized to minimize epimerization (e.g., using DIC at low temperature).

    • Purify and Couple: Purify the stable active ester intermediate by chromatography or crystallization to remove any epimerized byproduct. Then, react the purified active ester with the diazaspiro amine in a separate step. This decouples the activation/epimerization step from the slow coupling step.

References

  • Amat, M., Ghirardi, E., Navío, L., Griera, R., Llor, N., Molins, E., & Bosch, J. (2013). Enantio- and diastereoconvergent cyclocondensation reactions: synthesis of enantiopure cis-decahydroquinolines. Chemistry, 19(47), 16044-9. [Link]

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone?. Journal of medicinal chemistry, 59(10), 4443-4458.
  • BenchChem. (n.d.). Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis.
  • Puentes, L. N., Wilson, K., Weng, C. C., & Makvandi, M. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]

  • Goundry, W. R., & Scott, J. S. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(16), 6199-6209. [Link]

  • Le Manach, C., Dam, J., & Woodland, J. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2136-2151.
  • Parmar, D., Sugiono, E., Suta, S., & Wirth, T. (2011). Asymmetric α-functionalization of carbonyl compounds with chiral iodine(III) reagents. Chemical Society Reviews, 40(2), 1034-1045.
  • Wang, D., Gao, F., & Li, G. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science, 10(12), 3469-3474. [Link]

  • Vargas-Rivera, M. A., Liu, A. S., & Ellman, J. A. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters, 25(50), 9197-9201. [Link]

  • Ghorai, M. K., & Kumar, A. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5142-5154. [Link]

  • Reddit. (2022). What is diastereocontrol, enantiocontrol, and stereocontrol? and relative stereochemistry vs absolute stereochemistry? Absolute stereocontrol?. r/chemhelp.
  • Ghorai, M. K., & Kumar, A. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. PubMed Central. [Link]

  • Brown, C. J., Bergman, R. G., & Raymond, K. N. (2013). Chiral Amide Directed Assembly of a Diastereo- and Enantiopure Supramolecular Host and its Application to Enantioselective Catalysis of Neutral Substrates. Journal of the American Chemical Society, 135(50), 18802-18805. [Link]

  • Brown, C. J., Bergman, R. G., & Raymond, K. N. (2013). Chiral amide directed assembly of a diastereo- and enantiopure supramolecular host and its application to enantioselective catalysis of neutral substrates. PubMed. [Link]

  • Amat, M., Ghirardi, E., Navío, L., Griera, R., Llor, N., Molins, E., & Bosch, J. (2013). Enantio- and diastereoconvergent cyclocondensation reactions: synthesis of enantiopure cis-decahydroquinolines. PubMed. [Link]

  • Liu, J., Li, Y., & Zhang, X. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4831. [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Request PDF. (2025).
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Duengo, S., Muhajir, M. I., Hidayat, A. T., Musa, W. J. A., & Maharani, R. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]

  • ResearchGate. (2012).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Brandeis University. (2023). Catalytic Asymmetric Imine Cross-Coupling Reaction.
  • PubMed Central. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.
  • ResearchGate. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds.
  • Amanote Research. (n.d.). (PDF) Diastereoselective Synthesis of Nitropyrrolizidines.
  • ChemistryViews. (2025). Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis.
  • ResearchGate. (n.d.). Side reactions during peptide synthesis including (A) epimerization and (B)
  • OUCI. (n.d.). 2,6-Diazaspiro[3.
  • RSC Publishing. (n.d.).
  • Joullié, M. M., & Lassen, K. M. (2010).
  • ResearchGate. (n.d.). (PDF)
  • Topczewski Research Group. (n.d.). Direct Synthesis of Chiral Amines via DKR of Allylic Azides.
  • ResearchGate. (2025).
  • SpringerLink. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
  • PubMed Central. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines.
  • PubMed Central. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides.
  • ResearchGate. (2021). Synthesis of Enantiopure Piperidines by an Asymmetric Aza-Prins Reaction.

Sources

Optimization

Troubleshooting incomplete reactions in the synthesis of sEH inhibitors

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. As a Senior Application Scientist, I've des...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of soluble epoxide hydrolase (sEH) inhibitors. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting advice and practical, field-proven insights to help you overcome common challenges in your synthetic workflow. This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

General Troubleshooting Principles

Before delving into specific reaction types, it's crucial to establish a foundation of good synthetic practices. Many reaction failures can be traced back to a few common oversights.

Q1: My reaction is not proceeding to completion, or I'm seeing a lot of side products. What are the first things I should check?

A1: When a reaction is not performing as expected, it's often beneficial to revisit the fundamentals before exploring more complex variables. Here’s a checklist of initial points to consider:

  • Purity and Integrity of Starting Materials: Ensure your starting materials are of the correct structure and purity. Impurities can interfere with the reaction, and in some cases, be more reactive than your intended substrate. It's good practice to verify the purity of your starting materials by NMR or LC-MS if there is any doubt.

  • Reagent Quality and Stoichiometry: Reagents, especially those that are hygroscopic or sensitive to air and light, can degrade over time. Use freshly opened or properly stored reagents. Accurately measure the stoichiometry of your reagents; even small deviations can significantly impact the reaction outcome.

  • Anhydrous Reaction Conditions: Many coupling reactions, particularly amide bond formations, are sensitive to moisture. The presence of water can lead to the hydrolysis of activated intermediates, preventing the desired reaction.[1] Always use anhydrous solvents and consider drying your glassware and starting materials if they are not already. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Reaction Monitoring: Don't rely solely on reaction time. Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This will give you a clear picture of when the reaction is complete and help you identify the formation of any side products in real-time.

FAQ: Troubleshooting Amide Bond Formation

Amide bond formation is a cornerstone of sEH inhibitor synthesis.[4][5] However, these reactions can be prone to issues, especially when dealing with complex or sterically hindered substrates.

Q2: I'm attempting an amide coupling, but my yield is low. What are the likely causes?

A2: Low yields in amide coupling reactions often stem from a few key issues:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[1]

  • Amine Deactivation: The amine can be rendered non-nucleophilic through protonation. This is a common problem as an acid-base reaction can occur between the carboxylic acid and the amine before the coupling takes place.[1]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, leading to slow or incomplete coupling.[1][6]

  • Hydrolysis: As mentioned earlier, water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]

Q3: How do I choose the right coupling reagent for my amide synthesis?

A3: The choice of coupling reagent is critical and depends on the specific substrates you are using. For sterically hindered amino acids or challenging couplings, more potent coupling reagents are generally required. Onium-salt-based reagents are often the preferred choice.[6]

Coupling Reagent ClassExamplesBest ForConsiderations
Carbodiimides EDC, DCCSimple, routine couplingsCan cause racemization; DCC byproduct (DCU) can be difficult to remove.
Uronium/Aminium Salts HATU, HBTU, HCTUSterically hindered couplings, reducing racemizationGenerally more expensive. HATU is often considered superior for many difficult couplings.[6]
Phosphonium Salts PyBOP, PyAOPReducing racemizationCan be less reactive than uronium salts.

Q4: I'm observing significant side reactions, including racemization. How can I minimize them?

A4: Side reactions, particularly racemization of chiral centers, are a common concern in amide bond formation. Here are some strategies to minimize them:

  • Use Coupling Additives: Additives like HOBt or OxymaPure can suppress racemization.[1]

  • Control the Temperature: Running the reaction at a lower temperature can help reduce the rate of side reactions.

  • Choose the Right Base: The choice of base can influence racemization. Using a weaker base like N-methylmorpholine (NMM) or collidine instead of a stronger, more hindered base like DIPEA can sometimes be beneficial.[6]

Below is a troubleshooting workflow for incomplete amide coupling reactions:

Caption: Troubleshooting workflow for incomplete amide coupling reactions.

FAQ: Troubleshooting Urea Synthesis

Urea-based compounds are another major class of sEH inhibitors.[4][7][8][9] Their synthesis presents a different set of challenges compared to amide bond formation.

Q5: I'm trying to synthesize an unsymmetrical urea and I'm getting a lot of the symmetrical byproduct. How can I avoid this?

A5: The formation of symmetrical ureas is a common side reaction, especially when using reagents like phosgene or its safer alternatives like triphosgene or carbonyldiimidazole (CDI).[10] The key to minimizing this side product is controlling the order of addition.

  • Stepwise Addition: When using a reagent like CDI or triphosgene, the best practice is to first react it with one of the amine starting materials to form an activated intermediate (an imidazolide or a chloroformamide, respectively). Then, in a second step, the other amine is added to this intermediate. This stepwise approach prevents the direct reaction of the coupling reagent with two molecules of the same amine.

Q6: My urea formation reaction is sluggish or not going to completion. What factors should I consider?

A6: Several factors can lead to incomplete urea formation:

  • Reactivity of the Amine: The nucleophilicity of the amine is crucial. Aromatic amines are less nucleophilic than aliphatic amines and may require more forcing conditions (e.g., higher temperatures) to react.

  • Temperature: The rate of urea formation is temperature-dependent. However, excessively high temperatures can lead to the decomposition of reactants or products, or the formation of side products like biuret.[11] Optimization of the reaction temperature is often necessary.[12][13][14][15][16]

  • Solvent: The choice of solvent can influence the solubility of your reactants and the rate of the reaction. Common solvents for urea synthesis include DMF, THF, and DCM.[10]

  • Pressure: For reactions involving gaseous reactants like ammonia or carbon dioxide, pressure plays a significant role in the reaction equilibrium.[11][17]

Here is a diagram illustrating a general troubleshooting approach for urea synthesis:

G cluster_start Start Point cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome start Incomplete Urea Formation check_sm Verify Starting Material Purity & Reagent Activity start->check_sm check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) start->check_conditions check_byproducts Analyze for Symmetrical Urea Byproduct start->check_byproducts purify_sm Purify/Replace Starting Materials check_sm->purify_sm optimize_temp Optimize Temperature check_conditions->optimize_temp change_solvent Change Solvent check_conditions->change_solvent adjust_stoichiometry Adjust Stoichiometry check_conditions->adjust_stoichiometry modify_addition Modify Order of Addition check_byproducts->modify_addition end Successful Urea Synthesis purify_sm->end optimize_temp->end change_solvent->end adjust_stoichiometry->end modify_addition->end

Caption: Troubleshooting decision tree for urea synthesis.

Analytical and Purification Support

Q7: How can I effectively monitor my reaction to know when it's truly complete?

A7: Relying on a predetermined reaction time can be misleading. Active monitoring is key.

  • Thin Layer Chromatography (TLC): TLC is a quick, easy, and inexpensive way to get a qualitative sense of your reaction's progress.[18] By spotting your starting material, co-spotting it with the reaction mixture, and the reaction mixture alone, you can visualize the consumption of the starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that provides both separation and mass information.[3][19][20] It can confirm the presence of your desired product by its mass and give you a more quantitative measure of the reaction's progress by comparing the peak areas of the starting material and product over time. Newer techniques like Direct Analysis in Real Time (DART) mass spectrometry can provide nearly instantaneous molecular weight confirmations.[21][22]

TechniqueProsCons
TLC Fast, inexpensive, easy to perform.Qualitative, less sensitive, not suitable for all compounds.[23]
LC-MS Quantitative, highly sensitive, provides mass confirmation.[19][23]Slower, more expensive, requires specialized equipment.
NMR Quantitative, provides detailed structural information.[2][3][24]Requires higher sample concentrations, more expensive equipment.

Q8: I'm having trouble purifying my sEH inhibitor. What are some common purification challenges and how can I overcome them?

A8: The purification of sEH inhibitors, which are often polar urea or amide compounds, can be challenging.

  • Poor Solubility: Many sEH inhibitors have poor solubility in common organic solvents, which can make purification by column chromatography difficult.[5][25] You may need to screen a variety of solvent systems for both your chromatography and for recrystallization.

  • Polar Byproducts: The byproducts of coupling reactions (e.g., DCU from DCC coupling, HOBt) can be polar and co-elute with your product. Careful optimization of your chromatography method is necessary. Sometimes, a simple aqueous workup can remove many of these polar impurities before chromatography.

  • Recrystallization: When possible, recrystallization is an excellent method for obtaining highly pure material.[25] It may require some effort to find the right solvent system, but it can be very effective.

Protocols and Workflows

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for your specific substrates.

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Unsymmetrical Urea Synthesis using Triphosgene

CAUTION: Triphosgene is a safer alternative to phosgene gas, but it still decomposes to form highly toxic phosgene. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a flame-dried flask under an inert atmosphere, dissolve the first amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of triphosgene (0.4 equivalents) in anhydrous DCM.

  • Slowly add the triphosgene solution to the amine solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 1-2 hours.

  • In a separate flask, dissolve the second amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in anhydrous DCM.

  • Slowly add the second amine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Petucci, C., et al. (2007). Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery. American Chemical Society.
  • BenchChem. (2025).
  • University of Windsor. (2021).
  • American Chemical Society. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry.
  • ACS Omega. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology.
  • American Chemical Society. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology.
  • National Institutes of Health. (2015). Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.
  • PubMed. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology.
  • ResearchGate. (2024). Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology.
  • ResearchGate. (2018). Modeling and Optimizing the Synthesis of Urea-formaldehyde Fertilizers and Analyses of Factors Affecting these Processes.
  • PubMed Central. (n.d.).
  • PubMed Central. (n.d.). Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase.
  • ResearchGate. (n.d.). Chemical structures of known sEH inhibitors.
  • ResearchGate. (2025). (PDF) Ester‐Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.
  • LCGC International. (2025).
  • Select Science. (n.d.). Analyze your compounds faster than LC/MS with TLC/MS.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2023). Sensitivity of TLC and UPLC : r/Chempros.
  • PubMed Central. (n.d.).
  • UreaKnowHow. (2015).
  • National Institutes of Health. (2017).
  • PubMed Central. (n.d.).
  • UreaKnowHow. (n.d.). Thermodynamics of the Urea Process.
  • ACS Publications. (n.d.). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy.
  • PubMed Central. (2020).
  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf.
  • ResearchGate. (2014). Discrepancy between TLC and LC-MS?
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids.
  • amphoteros. (2014).
  • YouTube. (2022). Lec- 15 | Major Engineering Problems in Manufacturing of Urea | UPCT.
  • YouTube. (2025). Advances in reaction monitoring with FlowNMR.
  • Reddit. (2024). Struggling with amide coupling : r/Chempros.
  • RSC Publishing. (n.d.).
  • Thieme. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Reddit. (2022). amide coupling help : r/Chempros.
  • RSC Publishing. (n.d.).
  • PubMed. (1994).

Sources

Troubleshooting

Technical Support Center: Purification of Polar Diazaspiro[5.5]undecane Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of polar diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of polar diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this unique class of molecules. The inherent basicity of the dual amine functions, combined with the polarity imparted by other functional groups and the rigid spirocyclic core, presents a distinct set of purification hurdles. This document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you navigate these complexities and achieve high purity for your target compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during purification.

Section 1: Normal-Phase Chromatography on Silica Gel

Silica gel is a common first choice for purification, but its acidic nature can cause significant problems for basic compounds like diazaspiro[5.5]undecanes.

Q1: My compound is streaking badly and my recovery from the silica gel column is very low. What's happening?

A1: This is a classic problem when purifying basic amines on standard silica gel.[1] The basic nitrogen atoms in your diazaspiro-undecane are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[2] This strong interaction leads to several issues:

  • Tailing/Streaking: Instead of moving as a tight band, your compound elutes slowly and unevenly, resulting in broad, streaky bands on a TLC plate and long, tailing peaks during column chromatography.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that a portion of your compound becomes permanently stuck to the column, leading to poor recovery.[3]

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to your eluent. This additive competes with your compound for binding to the acidic silanol sites, effectively "masking" them.

    • Triethylamine (TEA): Add 0.5-2% TEA to your mobile phase. It is volatile and can usually be removed easily under vacuum.

    • Ammonium Hydroxide (NH₄OH): For very basic or sticky compounds, a solution of ~1-2% ammonium hydroxide in methanol, used as a polar modifier in a solvent system like Dichloromethane (DCM)/Methanol, can be very effective.[1]

  • Alternative Stationary Phases: If additives don't resolve the issue, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds as it lacks the strong acidic character of silica gel.[1][2]

    • Amine-Functionalized Silica: This stationary phase has aminopropyl groups bonded to the silica surface, which creates a "base-shield" and minimizes interaction with residual silanols, offering excellent peak shape for amines without needing mobile phase additives.[3][4]

Q2: My compound is highly polar and remains at the baseline on my TLC plate, even when using 20% Methanol in DCM. How can I get it to move?

A2: When a compound is too polar for standard normal-phase conditions, you are essentially trying to elute it with a solvent system that is not strong enough to displace it from the polar stationary phase.[5] Pushing the methanol concentration too high can lead to issues with silica gel solubility and poor separation.

Troubleshooting Steps:

  • Aggressive Normal-Phase Systems: Before abandoning normal-phase, you can try a mobile phase containing ammonium hydroxide as described above, which can significantly increase elution strength for basic compounds.[1]

  • Switch to a Different Technique: This is a strong indication that normal-phase chromatography is not the ideal technique. The best alternative for highly polar compounds that are poorly retained in reversed-phase is Hydrophilic Interaction Liquid Chromatography (HILIC) .[6][7] HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) but with a reversed-phase type solvent system (e.g., high acetonitrile, low water/buffer), which is highly effective for polar analytes.[8][9]

Section 2: Reversed-Phase (RP) Chromatography

Reversed-phase chromatography is powerful, but standard C18 columns can be problematic for very polar molecules.

Q1: My polar diazaspiro derivative elutes in the first column volume (void volume) on my C18 column. How can I get it to retain?

A1: This happens because your highly polar compound is more attracted to the polar mobile phase (like water/methanol) than the non-polar C18 stationary phase.[6] It gets washed off the column without any meaningful interaction, preventing separation.[7]

Troubleshooting Steps:

  • Use a Polar-Embedded Column: Standard C18 phases can undergo "phase collapse" in highly aqueous mobile phases, drastically reducing retention.[10] Use a C18 column with a polar-embedded group (e.g., amide or carbamate).[11] These columns are designed for enhanced retention of polar analytes and are stable in 100% aqueous mobile phases.[10][12]

  • Adjust Mobile Phase pH: The basic nitrogens in your compound will be protonated (positively charged) at acidic pH.

    • Low pH (Acidic Mobile Phase): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (typically 0.1%) will ensure your amine is fully protonated.[13] While this might seem counterintuitive as it increases polarity, it can sometimes improve peak shape and interaction with certain stationary phases. However, for many polar amines, it may still result in low retention.

    • High pH (Basic Mobile Phase): At a higher pH (e.g., pH 8-10, using ammonium bicarbonate or ammonium hydroxide), your amine will be in its neutral, free-base form. This makes it less polar and significantly increases its retention on a C18 column. Note: Ensure your column is stable at high pH. Many modern silica-based columns are designed to tolerate higher pH ranges.

  • Consider HILIC: If you still cannot achieve sufficient retention, HILIC is the recommended next step.[14]

Section 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is often the go-to technique for purifying compounds that are too polar for normal-phase and not retained in reversed-phase.

Q1: I'm new to HILIC. How does it work, and how do I choose my conditions for a polar diazaspiro-undecane?

A1: HILIC operates on a partitioning mechanism. The mobile phase (high organic content) forms a water-rich layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[8][9]

Workflow for HILIC Method Development:

References

Optimization

Technical Support Center: Navigating the Acidic Deprotection of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. This resource provides in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to ensure the successful and efficient removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions while maintaining the integrity of the core spirocyclic structure.

Introduction: The Stability Challenge

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is a valuable building block in medicinal chemistry, incorporating a spiroaminal moiety. The Boc protecting group on the secondary amine is designed for removal under acidic conditions. However, the spiroaminal core itself can be susceptible to acid-catalyzed hydrolysis. This guide will help you navigate this delicate balance, achieving complete deprotection while minimizing degradation of your target molecule.

The core of the issue lies in the dual nature of the molecule's reactivity to acid. The Boc group is an acid-labile protecting group that is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1]. This process, while efficient for deprotection, can create a harsh environment for the spiroaminal functionality. Cyclic aminals are known to be sensitive to acidic conditions, undergoing hydrolysis to their constituent amine and aldehyde/ketone precursors[2]. The tetrahydropyran (oxa-spirocycle) portion of the molecule, however, is generally stable to acidic conditions and resistant to ring-opening polymerization, which provides a degree of structural robustness[2][3][4].

This guide is structured to address the most common challenges and questions that arise during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for incomplete Boc deprotection of my spirocycle?

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration. Standard conditions may not be sufficient for this sterically hindered substrate.

  • Inadequate Reaction Time: While many Boc deprotections are rapid, sterically hindered amines may require longer reaction times for complete removal.

  • Poor Solubility: The starting material may not be fully soluble in the reaction solvent, limiting the access of the acid.

  • Reagent Quality: The use of old or improperly stored TFA or HCl solutions can lead to reduced acidity and incomplete reactions.

Q2: I'm observing unexpected byproducts. What are the likely side reactions?

  • Alkylation by the Tert-butyl Cation: The most common side reaction during Boc deprotection is the formation of a reactive tert-butyl cation. This electrophile can alkylate nucleophilic sites on your molecule or solvent. To mitigate this, the use of "scavengers" like triisopropylsilane (TIS) or thioanisole is highly recommended.

  • Hydrolysis of the Spiroaminal Core: As mentioned, the spiroaminal is susceptible to acid-catalyzed hydrolysis. This will break open the spirocyclic ring system, leading to significant degradation of your desired product. Careful control of reaction time and temperature is crucial to minimize this.

Q3: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the disappearance of the less polar starting material and the appearance of the more polar free amine product (which will likely remain at the baseline).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the consumption of the starting material and confirm the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the complete removal of the Boc group by observing the disappearance of the characteristic singlet of the nine tert-butyl protons, typically around 1.4-1.5 ppm.

Q4: Is it better to use Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) in dioxane?

Both are effective reagents for Boc deprotection. The choice often depends on the downstream application and the presence of other acid-sensitive functional groups.

  • TFA in Dichloromethane (DCM): This is a very common and potent combination. TFA is volatile and can be easily removed under reduced pressure. However, it is a strong acid that can promote side reactions if not used carefully.

  • HCl in Dioxane: A 4M solution of HCl in dioxane is also a standard and effective reagent. It is sometimes considered milder than TFA and can offer better selectivity if other acid-labile groups are present. The product is isolated as the hydrochloride salt, which can be advantageous for purification and stability.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the acidic deprotection of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

Issue 1: Incomplete Deprotection

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the standard reaction time.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Insufficient Acid Concentration Increase the concentration of TFA in DCM (e.g., from 20% to 50%) or use a freshly prepared 4M HCl in dioxane solution.
Inadequate Reaction Time Extend the reaction time and monitor closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
Steric Hindrance Gently increase the reaction temperature to 30-40°C. Be aware that this may also increase the rate of spirocycle degradation, so careful monitoring is essential.
Poor Solubility If solubility in DCM is an issue, consider alternative solvents like neat TFA or a co-solvent system. For HCl/dioxane, ensure the starting material is fully dissolved before proceeding.
Issue 2: Degradation of the Spirocyclic Core

Symptom: LC-MS analysis shows the formation of multiple byproducts with lower molecular weights than the expected product, and a low yield of the desired amine.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Prolonged Exposure to Strong Acid Minimize the reaction time. Once the deprotection is complete (as determined by TLC or LC-MS), immediately quench the reaction and proceed with the workup.
Elevated Reaction Temperature Conduct the reaction at 0°C or room temperature. Avoid heating unless absolutely necessary for deprotection.
Harsh Acidic Conditions If spirocycle degradation is severe with TFA, switch to the potentially milder 4M HCl in dioxane.
Issue 3: Difficulty in Product Isolation and Purification

Symptom: The final product is difficult to purify, or a low isolated yield is obtained after workup.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Formation of Emulsions during Workup If performing a basic workup to get the free amine, emulsions can form. Break emulsions by adding brine or filtering through a pad of Celite.
Product is Water-Soluble as the Free Base The deprotected diamine may have some water solubility. Minimize the volume of aqueous washes during extraction. Back-extract the aqueous layers with your organic solvent.
Product is isolated as a sticky oil The hydrochloride or trifluoroacetate salt of the product may be hygroscopic. Ensure all solvents are anhydrous and handle the product under an inert atmosphere. Trituration with a non-polar solvent like diethyl ether or pentane can sometimes induce solidification.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Preparation: Dissolve tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar. If desired, add a scavenger such as triisopropylsilane (1.1 eq).

  • Reaction: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Monitoring: Stir the reaction at 0°C to room temperature and monitor its progress by TLC or LC-MS every 30 minutes.

  • Workup (TFA Salt): Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of the deprotected amine and can often be used in the next step without further purification.

  • Workup (Free Amine): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Boc Deprotection with Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Preparation: To a stirred solution of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (1.0 eq) in a minimal amount of a co-solvent if necessary (e.g., methanol or DCM), add a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the deprotected amine. It can be purified by trituration with diethyl ether or recrystallization.

Visualizing the Chemistry

Deprotection Mechanism and Potential Side Reactions

G cluster_deprotection Boc Deprotection Pathway cluster_side_reactions Potential Side Reactions Start Boc-Protected Spirocycle Protonation Protonated Carbamate Start->Protonation + H+ Hydrolysis Spiroaminal Hydrolysis Start->Hydrolysis + H+, H2O Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Decarboxylation Deprotected Amine (Protonated) + CO2 Cleavage->Decarboxylation tButylCation t-Butyl Cation Cleavage->tButylCation Product 1-oxa-4,8-diazaspiro[5.5]undecane (Amine Salt) Decarboxylation->Product Alkylation Alkylation of Nucleophiles tButylCation->Alkylation + Nu- DegradationProduct Ring-Opened Product Hydrolysis->DegradationProduct

Caption: Mechanism of Boc deprotection and potential side reactions.

Troubleshooting Workflow

G Start Start Boc Deprotection Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Incomplete Incomplete Reaction Monitor->Incomplete Starting Material Remains Degradation Degradation Observed Monitor->Degradation Byproducts Formed Complete->Monitor No Workup Proceed to Workup Complete->Workup Yes TroubleshootIncomplete Increase Acid Conc./Time/Temp Incomplete->TroubleshootIncomplete TroubleshootDegradation Decrease Temp/Time, Use Milder Acid Degradation->TroubleshootDegradation TroubleshootIncomplete->Start Retry TroubleshootDegradation->Start Retry

Sources

Troubleshooting

Technical Support Center: Navigating the Deprotection of Acid-Sensitive Diazaspiro Compounds

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with diazaspiro compounds. This guide provides in-depth troubleshooting advice and frequently as...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with diazaspiro compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical deprotection step for these structurally unique and often acid-sensitive molecules. Our focus is on providing robust, alternative methodologies that preserve the integrity of the diazaspiro core and other sensitive functional groups within your molecules.

I. Troubleshooting Guide: Overcoming Common Deprotection Hurdles

This section addresses specific experimental challenges with actionable solutions and the underlying scientific principles.

Question: My diazaspiro compound is degrading under standard Boc deprotection conditions using trifluoroacetic acid (TFA). What are my immediate alternatives?

Answer: Degradation of diazaspiro compounds with strong acids like TFA is a common issue, often due to the strained nature of the spirocyclic system, which can be susceptible to acid-catalyzed rearrangement or decomposition. Here are several milder, non-acidic alternatives to consider:

  • Thermal Deprotection: For some robust molecules, heating the Boc-protected diazaspiro compound in a high-boiling point, inert solvent like diphenyl ether can effect deprotection. This method avoids acidic reagents altogether. However, it's crucial to assess the thermal stability of your specific substrate and other functional groups.[1]

  • Silica Gel-Catalyzed Deprotection: In some cases, refluxing the Boc-protected compound with silica gel in a non-polar solvent like toluene can achieve deprotection. This heterogeneous method can be advantageous for simplifying purification.[2]

  • Oxalyl Chloride in Methanol: A particularly mild and effective method involves the use of oxalyl chloride in methanol. This reagent system generates a reactive species in situ that cleaves the Boc group under neutral conditions, making it highly suitable for acid-sensitive substrates. The reaction typically proceeds at room temperature with good to excellent yields.[3][4][5]

Question: I am observing incomplete Cbz deprotection using standard catalytic hydrogenation (H₂/Pd/C), and increasing the catalyst loading or hydrogen pressure is leading to side reactions. How can I improve this transformation?

Answer: Incomplete Cbz deprotection via catalytic hydrogenation can be due to several factors, including catalyst poisoning or the presence of other reducible functional groups. Here are some strategies to enhance the efficiency and selectivity of Cbz removal:

  • Catalytic Transfer Hydrogenation: This is often a safer and more efficient alternative to using hydrogen gas. A variety of hydrogen donors can be employed in conjunction with a palladium catalyst. Ammonium formate is a common and effective choice. This method often proceeds under milder conditions and can sometimes offer better selectivity.[6][7]

  • Inhibiting Benzyl Ether Cleavage: If your molecule also contains benzyl ethers that you wish to preserve, the addition of inhibitors like ammonia, pyridine, or ammonium acetate to the hydrogenation reaction can selectively prevent the cleavage of benzyl ethers while allowing for the removal of the Cbz group.

  • Nucleophilic Cleavage: For substrates that are incompatible with any form of hydrogenation, nucleophilic cleavage offers a valuable alternative. A system of 2-mercaptoethanol and a base like potassium phosphate in a polar aprotic solvent can effectively remove the Cbz group without affecting other sensitive functionalities.[8]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding deprotection strategies for diazaspiro compounds.

Question: What are the key considerations when choosing a protecting group strategy for a novel diazaspiro compound?

Answer: The selection of protecting groups is a critical first step in the synthesis of complex molecules. For diazaspiro compounds, consider the following:

  • Orthogonality: It is highly probable that you will need to perform selective deprotections at different stages of your synthesis. Employing orthogonal protecting groups, which can be removed under distinct conditions without affecting each other, is crucial. For example, using a base-labile Fmoc group, an acid-labile Boc group, and a hydrogenolysis-labile Cbz group on different amine centers would allow for their selective removal.

  • Stability: The chosen protecting groups must be stable to the reaction conditions employed throughout the synthetic sequence. The unique three-dimensional structure of diazaspiro compounds can sometimes influence the stability of protecting groups.

  • Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield under conditions that do not compromise the integrity of the diazaspiro core.

Question: Can enzymatic methods be used for the deprotection of diazaspiro compounds?

Answer: Yes, enzymatic deprotection is a powerful and highly selective method that is increasingly being used in organic synthesis. For instance, lipases and esterases can be used to cleave certain types of protecting groups under very mild, near-neutral pH conditions. This can be particularly advantageous for complex, polyfunctionalized diazaspiro compounds where chemoselectivity is paramount. The success of this method is highly substrate-dependent, and screening of different enzymes may be necessary.

Question: Are there any photolytic deprotection methods applicable to diazaspiro compounds?

Answer: Photolytic deprotection, using light to cleave a protecting group, offers another layer of orthogonality. Certain protecting groups, such as the 2-nitrophenylethyl carbamate, are designed to be cleaved upon irradiation with UV light. This method is exceptionally mild and can be performed at low temperatures, making it ideal for highly sensitive diazaspiro compounds.

III. Data and Protocols

Comparison of Alternative Boc Deprotection Methods
Deprotection MethodReagentsTypical ConditionsAdvantagesPotential Drawbacks
Oxalyl Chloride Oxalyl chloride, MethanolRoom temperature, 1-4 hoursVery mild, neutral conditions, high yields.[3][4][5]Oxalyl chloride is toxic and moisture-sensitive.
Thermal High-boiling inert solvent (e.g., diphenyl ether)185°C, 20-30 minutesAvoids all acidic and basic reagents.[1]Requires high temperatures, not suitable for thermally labile compounds.
Silica Gel Catalyzed Silica gel, TolueneRefluxHeterogeneous, easy workup.[2]May require elevated temperatures, not universally applicable.
Experimental Protocol: Mild Boc Deprotection using Oxalyl Chloride
  • Dissolution: Dissolve the N-Boc protected diazaspiro compound (1.0 equivalent) in methanol.

  • Reagent Addition: Slowly add oxalyl chloride (2.0-3.0 equivalents) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The resulting hydrochloride salt of the deprotected amine can then be neutralized with a mild base and purified by standard methods (e.g., chromatography, crystallization).

Experimental Protocol: Cbz Deprotection via Catalytic Transfer Hydrogenation
  • Dissolution: Dissolve the Cbz-protected diazaspiro compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst and Donor Addition: Add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution, followed by the hydrogen donor, such as ammonium formate (3-5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. The filtrate can then be concentrated and the product purified.

IV. Visualizing Orthogonal Deprotection

An orthogonal protecting group strategy is essential for the selective functionalization of multi-substituted diazaspiro compounds. The following diagram illustrates a decision-making workflow for choosing a deprotection method based on the protecting groups present on the molecule.

Orthogonal_Deprotection start Multi-Protected Diazaspiro Compound pg_check Identify Protecting Groups (Boc, Cbz, Fmoc, etc.) start->pg_check deprotect_boc Deprotect Boc? pg_check->deprotect_boc deprotect_cbz Deprotect Cbz? pg_check->deprotect_cbz deprotect_fmoc Deprotect Fmoc? pg_check->deprotect_fmoc acid_sensitive Acid Sensitive? deprotect_boc->acid_sensitive Yes hydrogenation_sensitive Hydrogenation Sensitive? deprotect_cbz->hydrogenation_sensitive Yes base_deprotection Base-Mediated Deprotection (e.g., Piperidine) deprotect_fmoc->base_deprotection Yes mild_boc Mild Boc Deprotection (e.g., Oxalyl Chloride) acid_sensitive->mild_boc Yes tfa Standard Boc Deprotection (TFA) acid_sensitive->tfa No end Selectively Deprotected Product mild_boc->end tfa->end transfer_hydrogenation Catalytic Transfer Hydrogenation hydrogenation_sensitive->transfer_hydrogenation No hydrogenolysis Standard Hydrogenolysis (H2, Pd/C) hydrogenation_sensitive->hydrogenolysis Yes, consider nucleophilic cleavage transfer_hydrogenation->end hydrogenolysis->end base_deprotection->end

Caption: Decision workflow for orthogonal deprotection of a diazaspiro compound.

V. References

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24435-24440. [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. (n.d.). Chemical Journal of Chinese Universities. [Link]

  • Any suggestion on Boc deprotection without using acid? (2016). ResearchGate. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). IntechOpen. [Link]

  • Cbz Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Johnson, D. C., 2nd, & Widlanski, T. S. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Organic Letters, 6(25), 4643–4646. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2025). ResearchGate. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Uniba. [https://chimica.uniba.it/it/ricerca/dipartimento/pubblicazioni-in-evidenza/file-allegati/2023/1-oxa-2-6-diazaspiro-3.3-heptane-as-a-new-potential-piperazine-bioisostere-flow-assisted-preparation-and-derivatisation-by-strain-release-of-azabicyclo-1.1.0-butanes/@@download/file/1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.pdf]([Link] as a New Potential Piperazine Bioisostere.pdf)

  • Zhang, Y., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. [Link]

  • Larrow, J. F., et al. (2010). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3541–3545. [Link]

  • Synthesis of 6‐Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (n.d.). OUCI. [Link]

Sources

Optimization

Technical Support Center: Byproduct Identification in the Synthesis of 1-oxa-4,8-diazaspiro[5.5]undecane Derivatives by LC-MS

Welcome to the technical support center for the synthesis and analysis of 1-oxa-4,8-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 1-oxa-4,8-diazaspiro[5.5]undecane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your synthetic and analytical workflows.

The spirocyclic scaffold is increasingly utilized in drug discovery due to its ability to introduce three-dimensional complexity, which can enhance drug-like properties.[1] The 1-oxa-4,8-diazaspiro[5.5]undecane core, in particular, has been explored for various therapeutic targets.[2] However, its multi-step synthesis can often lead to a range of byproducts that complicate purification and characterization. LC-MS is an indispensable tool for monitoring these reactions and identifying impurities. This guide will help you interpret your LC-MS data effectively to overcome these synthetic hurdles.

I. Troubleshooting Guide: Common LC-MS Observations and Solutions

This section addresses specific issues you may encounter during the LC-MS analysis of your reaction mixture. Each problem is followed by a discussion of potential causes and actionable solutions.

Problem 1: An unexpected peak with a mass of [M+18+H]⁺ is observed.

Potential Cause: This peak often corresponds to the hydrolysis of an intermediate or the final product, where a water molecule has been added. In the synthesis of spiroketals, incomplete cyclization can leave a dihydroxy ketone precursor, which can also be susceptible to hydration or elimination reactions.[3][4]

Troubleshooting Steps:

  • Reaction Condition Review:

    • Moisture Control: Scrutinize your reaction setup for any potential sources of water. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reaction Time and Temperature: Incomplete reactions are a common source of precursors that can hydrolyze. Consider extending the reaction time or moderately increasing the temperature, while monitoring for degradation.

  • LC-MS Method Optimization:

    • Mobile Phase pH: The pH of your mobile phase can sometimes induce on-column reactions.[5] Try adjusting the pH to see if the intensity of the [M+18+H]⁺ peak changes.

    • Source Conditions: High temperatures in the mass spectrometer's ion source can sometimes cause in-source reactions.[6] Gradually reduce the source temperature to see if it affects the abundance of the suspected hydrolysis product.

  • Structural Confirmation:

    • Tandem MS (MS/MS): Isolate the [M+18+H]⁺ peak and perform MS/MS fragmentation. Compare the fragmentation pattern to that of your target molecule. The loss of a water molecule (18 Da) from the precursor ion in the MS/MS spectrum would strongly support the hydrolysis hypothesis.[7]

Problem 2: A peak with the same mass as the starting material is present at a different retention time.

Potential Cause: This is often indicative of an isomer of your starting material. In syntheses involving piperidone derivatives, for example, epimerization at a stereocenter adjacent to a carbonyl group can occur, especially under basic or acidic conditions.

Troubleshooting Steps:

  • Chromatographic Resolution:

    • Gradient Optimization: Modify your LC gradient to achieve better separation between the two peaks. A shallower gradient can often improve the resolution of isomers.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) that may offer different selectivity for the isomers.

  • Reaction Mechanism Analysis:

    • Base/Acid Strength: If your reaction uses a base or acid, consider if its strength is sufficient to cause epimerization. A weaker base or acid might prevent this side reaction.

    • Temperature Control: Higher temperatures can accelerate isomerization. Running the reaction at a lower temperature may favor the desired stereoisomer.

Problem 3: Multiple peaks with masses corresponding to [M-R+H]⁺ are detected, where R is a substituent group.

Potential Cause: These peaks likely represent byproducts formed from the cleavage or rearrangement of substituent groups on your core structure. For instance, in syntheses involving N-alkylation or acylation steps, side reactions can lead to incomplete substitution or elimination.[2]

Troubleshooting Steps:

  • Reaction Stoichiometry:

    • Reagent Equivalents: Carefully check the stoichiometry of your reagents. An excess or deficit of an alkylating or acylating agent can lead to undesired side products.

  • MS/MS Analysis for Byproduct Identification:

    • Fragmentation Pathway Analysis: Use MS/MS to fragment the byproduct ions. The fragmentation patterns can provide valuable structural information to pinpoint which substituent has been lost or modified.[8][9] By comparing the fragmentation of the byproduct to your target compound, you can deduce the site of modification.

Problem 4: Broad or tailing peaks are observed for the target compound.

Potential Cause: Poor peak shape can be due to a variety of factors including column contamination, sample overload, or secondary interactions between your analyte and the stationary phase.[5][10]

Troubleshooting Steps:

  • Column Health:

    • Guard Column: Use a guard column to protect your analytical column from contaminants.

    • Column Flushing: Flush the column with a strong solvent to remove any adsorbed material.

  • Method Parameters:

    • Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Mobile Phase Additives: The diazaspiro core can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competing amine (e.g., triethylamine) or using a mobile phase with a slightly acidic pH can improve peak shape.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 1-oxa-4,8-diazaspiro[5.5]undecane derivatives?

A1: Common byproducts often arise from incomplete reactions or side reactions of the functional groups present. These can include:

  • Uncyclized Precursors: The linear amino alcohol intermediate may persist if the final intramolecular cyclization is incomplete.[2]

  • Hydrolysis Products: As discussed in the troubleshooting section, the addition of water to intermediates or the final product can occur.

  • Oxidation Products: Depending on the reaction conditions and the stability of your compounds, oxidation can be a competing pathway.

  • Elimination Products: Side reactions, particularly under harsh basic or acidic conditions, can lead to the formation of enamines or other elimination byproducts.[11]

Q2: How can I confirm the structure of an unknown byproduct identified by LC-MS?

A2: While LC-MS provides the mass of the byproduct, definitive structural elucidation often requires further analysis.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can be used to determine the elemental composition of the byproduct.[12]

  • Tandem Mass Spectrometry (MS/MS): As detailed earlier, analyzing the fragmentation pattern can provide significant structural clues.[7][12]

  • Isolation and NMR Spectroscopy: If the byproduct is present in sufficient quantity, it can be isolated using preparative HPLC, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structure determination.

Q3: My LC-MS signal is weak. How can I improve the sensitivity for my spirocyclic compounds?

A3: Weak signal intensity can be addressed by optimizing both the LC and MS parameters.[6]

  • LC Method:

    • Ensure your sample is fully dissolved in the mobile phase to prevent precipitation.[10]

    • Optimize the mobile phase composition and gradient to ensure sharp peaks, as broader peaks lead to lower signal-to-noise.

  • MS Method:

    • Ionization Source: Electrospray ionization (ESI) is typically used for these compounds. Ensure the source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your specific analyte.

    • Mobile Phase Additives: The addition of a small amount of an acid (e.g., formic acid) to the mobile phase can promote protonation and enhance the signal in positive ion mode.

Q4: I am observing significant carryover between injections. What is the cause and how can I fix it?

A4: Carryover is the appearance of a peak from a previous injection in a subsequent chromatogram.[5]

  • Injector Cleaning: The autosampler needle and injection port can be sources of carryover. Implement a robust needle wash protocol using a strong solvent.

  • Column Contamination: Strongly retained compounds can slowly elute in later runs. Develop a column cleaning method to be run between sample sets.

  • System Contamination: Contamination can occur in various parts of the LC system. A systematic cleaning of the system components may be necessary.[13]

III. Experimental Protocols & Data Visualization

Protocol 1: General LC-MS Method for Reaction Monitoring

This protocol provides a starting point for the analysis of 1-oxa-4,8-diazaspiro[5.5]undecane derivatives. Optimization will likely be required for your specific compounds.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 100-1000

Data Presentation: Expected vs. Observed Masses
Compound TypeExpected [M+H]⁺Potential ByproductObserved [M+H]⁺ of Byproduct
Target ProductCalculated Mass + 1.0073Hydrolysis ProductCalculated Mass + 18.0106 + 1.0073
IntermediateCalculated Mass + 1.0073Dehydrated IntermediateCalculated Mass - 18.0106 + 1.0073
N-Substituted ProductCalculated Mass + 1.0073De-alkylation ProductCalculated Mass - Alkyl Group + 1.0073
Visualization of Concepts

Byproduct_Formation_Pathway Reactants Starting Materials Intermediate Linear Amino Alcohol Intermediate Reactants->Intermediate Step 1 Product Target 1-oxa-4,8-diazaspiro [5.5]undecane Intermediate->Product Intramolecular Cyclization Byproduct1 Incomplete Reaction (Uncyclized Precursor) Intermediate->Byproduct1 Incomplete Reaction Byproduct3 Side Reaction (e.g., Elimination) Intermediate->Byproduct3 Side Reaction Byproduct2 Hydrolysis Product Product->Byproduct2 Hydrolysis

Caption: Potential pathways for byproduct formation during synthesis.

LCMS_Troubleshooting_Workflow Start Observe Unexpected Peak in LC-MS CheckMass Analyze Mass ([M+H]⁺, [M+Na]⁺, etc.) Start->CheckMass CheckRT Compare Retention Time with Standards CheckMass->CheckRT Hypothesize Formulate Hypothesis (e.g., Isomer, Byproduct) CheckRT->Hypothesize OptimizeLC Optimize LC Method (Gradient, Column) Hypothesize->OptimizeLC Resolution Issue PerformMSMS Perform MS/MS Analysis Hypothesize->PerformMSMS Structural ID Needed OptimizeLC->CheckRT AnalyzeFrags Analyze Fragmentation Pattern PerformMSMS->AnalyzeFrags Confirm Confirm Structure (HRMS, Isolation/NMR) AnalyzeFrags->Confirm

Caption: A logical workflow for troubleshooting unexpected LC-MS peaks.

IV. References

  • ResearchGate. The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF. Available from: [Link]

  • ACS Publications. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Available from: [Link]

  • ResearchGate. Fragmentation patterns of novel dispirocyclopiperazinium dibromides during electrospray ionization mass spectrometry | Request PDF. Available from: [Link]

  • ResearchGate. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Available from: [Link]

  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • ICES. Determination of new algal neurotoxins (spirolides) near the Scottish east coast. Available from: [Link]

  • PMC. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Available from: [Link]

  • PubMed. Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Available from: [Link]

  • NIH. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Available from: [Link]

  • Chromatography Online. Troubleshooting LC-MS. Available from: [Link]

  • Crossref. Document is current - Crossmark. Available from: [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of natural products containing spiroketals via intramolecular hydrogen abstraction. Available from: [Link]

  • ResearchGate. LC/MS Troubleshooting Guide. Available from: [Link]

  • ARKAT USA. Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Available from: [Link]

  • Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available from: [Link]

  • PubMed Central. Asymmetric Synthesis of Naturally Occuring Spiroketals. Available from: [Link]

  • Organic & Biomolecular Chemistry. Total syntheses of natural products containing spirocarbocycles. Available from: [Link]

  • PubMed. A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. Available from: [Link]

  • MDPI. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Available from: [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Available from: [Link]

  • Chad's Prep. Mass Spectrometry Fragmentation Patterns. Available from: [Link]

  • ElectronicsAndBooks. Synthesis of oxaspiro[m.n] skeletons based on the Nicholas reaction. Available from: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available from: [Link]

  • MDPI. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils. Available from: [Link]

  • ScienceDirect. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]

  • PMC. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Available from: [Link]

  • ResearchGate. Mechanism for carbapenem side product formation by OXA-48. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the sEH Inhibitory Activity of Spirocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, a complex signaling network that regulates inflammation, blood pressure, and pain.[1][2] The enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EETs) into their less active or even pro-inflammatory corresponding diols (DHETs).[2][3] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic strategy for a range of human diseases, including cardiovascular disorders, neuroinflammatory conditions, and chronic pain.[1][3]

The catalytic mechanism of sEH involves a two-step process within the C-terminal hydrolase domain.[4][5] A nucleophilic aspartate residue (Asp333) attacks one of the epoxide carbons, forming a covalent ester intermediate. This intermediate is then hydrolyzed by a water molecule activated by a histidine residue (His523), releasing the diol product and regenerating the enzyme.[4][5] The active site also contains key tyrosine residues (Tyr381 and Tyr465) that help to position and activate the epoxide ring for nucleophilic attack.[2]

This guide provides a comparative analysis of the inhibitory activity of different spirocyclic scaffolds against sEH, offering insights into their potential as therapeutic agents. We will delve into the structure-activity relationships, present quantitative inhibitory data, and provide a detailed experimental protocol for assessing sEH inhibition.

The Rise of Spirocyclic Scaffolds in sEH Inhibition

Spirocycles, characterized by two rings sharing a single atom, have gained significant attention in medicinal chemistry. Their rigid, three-dimensional structures can offer distinct advantages over more flexible acyclic or monocyclic scaffolds, such as pre-organizing functional groups for optimal interaction with the target protein, leading to enhanced potency and selectivity. In the context of sEH inhibition, spirocyclic scaffolds can effectively mimic the conformation of the endogenous substrates or transition states within the enzyme's active site.

This guide will focus on the comparative analysis of two prominent spirocyclic scaffolds:

  • Spiro-oxa-azaspiro[5.5]undecanes: This class of compounds has shown significant promise as potent and orally bioavailable sEH inhibitors.

  • Spiro-piperidines: These scaffolds are often incorporated into urea-based inhibitors and offer opportunities for tuning physicochemical properties.

We will also compare their performance against well-established, non-spirocyclic urea and amide-based sEH inhibitors to provide a broader context for their activity.

Comparative Inhibitory Activity

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

Scaffold TypeCompoundHuman sEH IC50 (nM)Murine sEH IC50 (nM)Reference
Spirocyclic
Spiro-oxa-azaspiro[5.5]undecane(+)-224.99-[4]
Non-Spirocyclic
Urea-based1-(1-Acetylpiperidin-4-yl)-N'-(adamant-1-yl) urea (AR9281)13.81.7[6]
N,N'-dicyclohexyl-urea (DCU)30 ± 222 ± 3[7]
TPPU3.737[6]
AUDA6918[6]
trans-AUCB1.38[6]
Amide-basedCompound 8-427.9-[8]
Compound 8-3712.7-[8]

Structure-Activity Relationship (SAR) Insights

The inhibitory potency of these compounds is intricately linked to their chemical structure.

Spiro-oxa-azaspiro[5.5]undecane Scaffold: The spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold has been identified as a promising core for developing potent sEH inhibitors. The dextrorotatory enantiomer, (+)-22, was found to be the eutomer, exhibiting a significantly lower IC50 value of 4.99 nM. This highlights the importance of stereochemistry in the interaction with the sEH active site. The polar nature of this scaffold also contributes to favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.

Urea and Amide-based Scaffolds (Non-Spirocyclic and Spiro-piperidine containing): For urea and amide-based inhibitors, the nature of the substituents on the urea or amide nitrogen atoms plays a crucial role in determining potency.

  • Lipophilic Moieties: Many potent urea-based inhibitors incorporate bulky, lipophilic groups like adamantane or trifluoromethoxyphenyl groups.[3][6] These groups are thought to occupy a hydrophobic pocket within the sEH active site.

  • Polar Moieties: The introduction of polar groups, such as the N-acyl piperidine in AR9281, can enhance solubility and pharmacokinetic properties while maintaining high potency.[6]

  • Conformational Restriction: The incorporation of a piperidine ring, which can be part of a spirocyclic system, introduces conformational rigidity. This can lead to a more favorable binding entropy and improved potency compared to more flexible linear side chains.[9][10] The substitution pattern on the piperidine ring also influences activity.

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay

A widely used method for screening sEH inhibitors is a fluorescence-based assay that utilizes a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).

Principle of the Assay

The non-fluorescent PHOME substrate is hydrolyzed by sEH, leading to an intramolecular cyclization and the release of a cyanohydrin. Under basic conditions, the cyanohydrin decomposes to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde, which can be measured using a fluorescence plate reader. Inhibitors of sEH will compete with the substrate for binding to the active site, resulting in a decrease in the fluorescent signal.

Materials
  • Recombinant human sEH

  • PHOME substrate

  • Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Test compounds (dissolved in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: ~330 nm, Emission: ~465 nm)

Procedure
  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO.

    • Further dilute the DMSO serial dilutions into the Assay Buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is low and consistent (e.g., ≤1%).

  • Assay Plate Setup:

    • Add the diluted test compound solutions to the appropriate wells of the 96-well plate.

    • Include control wells:

      • 100% Activity Control (Vehicle): sEH enzyme + Assay Buffer with the same final DMSO concentration as the inhibitor wells.

      • No Enzyme Control (Background): Assay Buffer + substrate (no enzyme).

      • Positive Control: sEH enzyme + a known sEH inhibitor (e.g., AUDA).

  • Enzyme Addition:

    • Add the sEH enzyme solution to all wells except the "No Enzyme Control" wells.

    • Mix gently and pre-incubate the plate at 30°C for 5-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the PHOME substrate solution in Assay Buffer.

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.

    • Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically over 15-30 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence (from the "No Enzyme Control" wells) from all other readings.

    • Calculate the percentage of sEH inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to determine the IC50 value.

Visualizing the Key Processes

To better understand the concepts discussed, the following diagrams illustrate the sEH signaling pathway and the experimental workflow for its inhibition assay.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxy Fatty Acids (EETs) (Anti-inflammatory, Analgesic) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Diols (DHETs) (Less active / Pro-inflammatory) sEH->DHETs Inhibitor sEH Inhibitor Inhibitor->sEH Inhibition

Caption: The sEH signaling pathway and the point of intervention for sEH inhibitors.

sEH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of test compounds Plate_Setup 2. Add compounds and controls to 96-well plate Compound_Prep->Plate_Setup Enzyme_Add 3. Add sEH enzyme Plate_Setup->Enzyme_Add Pre_incubation 4. Pre-incubate to allow inhibitor binding Enzyme_Add->Pre_incubation Reaction_Start 5. Initiate reaction with PHOME substrate Pre_incubation->Reaction_Start Fluorescence_Read 6. Measure fluorescence Reaction_Start->Fluorescence_Read Background_Subtract 7. Subtract background fluorescence Fluorescence_Read->Background_Subtract Calc_Inhibition 8. Calculate % inhibition Background_Subtract->Calc_Inhibition IC50_Determine 9. Determine IC50 value Calc_Inhibition->IC50_Determine

Caption: Workflow for the fluorescence-based sEH inhibition assay.

Conclusion

The development of potent and selective sEH inhibitors holds significant promise for the treatment of a multitude of diseases. Spirocyclic scaffolds have emerged as a particularly interesting class of inhibitors, offering a rigid framework that can be tailored for high-affinity binding to the sEH active site. The spiro-oxa-azaspiro[5.5]undecane scaffold, in particular, has demonstrated excellent potency and favorable drug-like properties.

While traditional urea and amide-based inhibitors have a longer history and have produced numerous potent compounds, the exploration of novel spirocyclic architectures continues to be a fruitful area of research. A thorough understanding of the structure-activity relationships, guided by robust in vitro assays as detailed in this guide, will be crucial for the design of next-generation sEH inhibitors with improved efficacy and safety profiles. The comparative data presented herein serves as a valuable resource for researchers in the field, facilitating the rational design and development of new chemical entities targeting this important therapeutic enzyme.

References

  • Gomez, G. A., et al. (2004). Insights into the Reaction Mechanism of Soluble Epoxide Hydrolase from Theoretical Active Site Mutants. Journal of the American Chemical Society, 126(24), 7627–7635. [Link]

  • Imig, J. D. (2012). Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases. Hypertension, 60(4), 884-890. [Link]

  • Schlör, S., et al. (2001). Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations. Journal of the American Chemical Society, 123(17), 3987–3994. [Link]

  • Shen, H. C., & Jones, P. J. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 56(17), 6563–6583. [Link]

  • Pinot, F., et al. (1995). Mechanism of soluble epoxide hydrolase. Formation of an alpha-hydroxy ester-enzyme intermediate through Asp-333. The Journal of Biological Chemistry, 270(14), 7968–7974. [Link]

  • Kim, I. H., et al. (2009). Discovery of Potent Non-urea Inhibitors of Soluble Epoxide Hydrolase. ACS Medicinal Chemistry Letters, 1(1), 25–29. [Link]

  • Jones, P. D., et al. (2005). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 15(1), 157–161. [Link]

  • Jones, P. D., et al. (2005). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 15(1), 157-161. [Link]

  • Wang, W., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(2), 855–881. [Link]

  • Chen, Y., et al. (2018). Inhibition and IC50 values of compounds (1-39) on sEH a. ResearchGate. [Link]

  • Ghafouri, R., et al. (2019). The predicted Log IC50 values by the SW‐MLR modeling versus the... ResearchGate. [Link]

  • Vázquez, S., et al. (2019). IC50 in human and murine sEH and microsomal stability values of 1, 6a-h and 10a-e. ResearchGate. [Link]

  • Hwang, S. H., et al. (2019). Figure 2. NO 2 FAs inhibit hsEH CTD and form covalent adducts. (a) IC50... ResearchGate. [Link]

  • Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 96(16), 8849–8854. [Link]

  • Schebb, N. H., et al. (2012). Determined IC 50 values for inhibition of human sEH for a small library... ResearchGate. [Link]

  • Agilent Technologies. (2023). Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent. [Link]

  • Hwang, S. H., et al. (2016). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. ACS Chemical Biology, 11(5), 1393–1404. [Link]

  • Antonov, A. S., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 28(3), 1251. [Link]

  • University of Barcelona. (n.d.). Design, synthesis and evaluation of novel soluble epoxide hydrolase (sEH) inhibitors for inflammatory diseases. Medicinal Chemistry & Pharmacology. [Link]

  • Meirer, K., et al. (2013). Pharmacophore-based discovery of novel inhibitors of the innovative therapeutic target soluble epoxide hydrolase (sEH). Journal of Medicinal Chemistry, 56(17), 6754-6766. [Link]

Sources

Comparative

The Ascendance of Spirocyclic Scaffolds: A Comparative Guide to Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate and Piperidine-Based Scaffolds in Modern Drug Design

In the landscape of contemporary drug discovery, the architectural complexity of a molecular scaffold is a critical determinant of its therapeutic potential. For decades, piperidine-based structures have been a mainstay...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the architectural complexity of a molecular scaffold is a critical determinant of its therapeutic potential. For decades, piperidine-based structures have been a mainstay in medicinal chemistry, their prevalence underscored by their presence in a multitude of FDA-approved drugs.[1][2] However, the relentless pursuit of novel chemical matter with enhanced "drug-like" properties has propelled the exploration of more three-dimensional and conformationally constrained systems. Among these, spirocyclic scaffolds have emerged as a compelling alternative, offering unique advantages in navigating the intricate topographies of biological targets.

This guide provides an in-depth technical comparison between a representative spirocyclic scaffold, tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, and traditional piperidine-based scaffolds. We will delve into a comparative analysis of their structural and physicochemical properties, supported by experimental data, and provide detailed protocols for their synthesis and evaluation, equipping researchers, scientists, and drug development professionals with the insights to strategically leverage these scaffolds in their discovery programs.

The Structural Paradigm Shift: From Planar to Three-Dimensional

The fundamental difference between piperidine and spirocyclic scaffolds lies in their topology. Piperidine, a six-membered saturated heterocycle, possesses a degree of conformational flexibility, primarily existing in a chair conformation. While this flexibility can be advantageous, it can also lead to entropic penalties upon binding to a target.

Spirocyclic systems, by contrast, are characterized by two rings sharing a single atom, the spiro center.[3] This structural feature imparts a rigid, three-dimensional geometry that offers a more defined orientation of substituents in space. The tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate scaffold exemplifies this, with the spiro fusion of a tetrahydropyran and a piperidine ring creating a rigid framework that projects functional groups in distinct vectors. This inherent three-dimensionality can lead to more specific and higher-affinity interactions with biological targets.[4]

Comparative Analysis of Physicochemical Properties

The introduction of a spirocyclic core can significantly modulate the physicochemical properties of a molecule, often leading to a more favorable profile for drug development.

Lipophilicity and Solubility:

A common challenge in drug design is balancing lipophilicity (LogP/LogD) for membrane permeability with aqueous solubility for bioavailability. Flat, aromatic systems often suffer from high lipophilicity and poor solubility. Increasing the fraction of sp3-hybridized carbons, a characteristic of spirocyclic scaffolds, is a well-established strategy to decrease lipophilicity and improve aqueous solubility.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine Scaffold (General)Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (Predicted)Rationale for Prediction
Fraction of sp3 Carbons (Fsp3) LowerHigherIntroduction of a spirocyclic system inherently increases the sp3 character of the molecule.
Lipophilicity (LogP/LogD) HigherLowerIncreased Fsp3 and reduced planarity generally lead to decreased lipophilicity.
Aqueous Solubility LowerHigherLower lipophilicity and the presence of heteroatoms contribute to improved aqueous solubility.
Metabolic Stability Susceptible to oxidation, particularly at carbons alpha to the nitrogen.[2]Potentially enhanced due to steric shielding of metabolically labile sites.[6]The rigid spirocyclic framework can restrict access of metabolic enzymes to vulnerable positions.
Conformational Rigidity Flexible (chair-boat interconversion)RigidThe spiro fusion point significantly constrains the conformational freedom of both rings.

Metabolic Stability:

The metabolic stability of a drug candidate is a crucial factor for its in vivo efficacy and safety. Piperidine rings can be susceptible to metabolism, particularly oxidation at the carbons adjacent to the nitrogen atom.[2] The rigid and sterically hindered nature of spirocyclic scaffolds can shield these metabolically "soft spots," leading to improved metabolic stability.[6] For instance, the replacement of a piperidine ring with a spirocyclic bioisostere has been shown to enhance metabolic stability in several drug discovery programs.[5]

Conformational Considerations: A Deeper Dive

The conformational behavior of a scaffold dictates how it presents its pharmacophoric elements to a biological target.

Piperidine Conformational Flexibility:

Substituted piperidines primarily adopt a chair conformation, with substituents occupying either axial or equatorial positions. The energetic barrier for ring inversion is relatively low, allowing for a dynamic equilibrium between different conformations. This flexibility can be a double-edged sword: while it allows the molecule to adapt to a binding pocket, it also comes with an entropic cost upon binding.

Spirocyclic Rigidity:

The spirocyclic core of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate significantly restricts the conformational freedom of both the piperidine and tetrahydropyran rings. This pre-organization of the molecule into a more defined three-dimensional shape can lead to a lower entropic penalty upon binding, potentially resulting in higher binding affinity. The conformational preferences of substituents on the tetrahydropyran ring are influenced by anomeric and steric effects, similar to other substituted tetrahydropyrans.[7] NMR studies on related spiroacetals have shown a preference for axial positioning of oxy-substituents, which can be attributed to stabilizing gauche effects.[8]

G cluster_0 Piperidine Scaffold cluster_1 Spirocyclic Scaffold Piperidine Flexible Chair Conformation Binding Target Binding Piperidine->Binding Adaptable Fit Entropy Entropic Penalty Binding->Entropy Drug Design Goal Higher Binding Affinity Entropy->Drug Design Goal Spirocycle Rigid 3D Structure Pre-organization Pre-organized Conformation Spirocycle->Pre-organization Binding2 Target Binding Pre-organization->Binding2 Optimized Fit Entropy2 Lower Entropic Penalty Binding2->Entropy2 Entropy2->Drug Design Goal

Figure 1: Conformational impact on target binding.

Experimental Protocols

To facilitate the practical application of these insights, we provide detailed, step-by-step methodologies for the synthesis of the spirocyclic scaffold and for the in vitro evaluation of key drug-like properties.

Synthesis of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

The following is a representative synthetic route adapted from methodologies for similar 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.[9]

Synthesis Start N-Boc-4-piperidone Step1 Epoxidation (Corey-Chaykovsky Reagent) Start->Step1 Intermediate1 Spiro-epoxide Step1->Intermediate1 Step2 Ring Opening (with a suitable amine) Intermediate1->Step2 Intermediate2 Aminoalcohol Step2->Intermediate2 Step3 Acylation (with an acyl halide) Intermediate2->Step3 Intermediate3 Acylated Aminoalcohol Step3->Intermediate3 Step4 Intramolecular Cyclization (Potassium tert-butoxide) Intermediate3->Step4 Product Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Step4->Product

Figure 2: Synthetic workflow for the spirocyclic scaffold.

Step 1: Epoxidation of N-Boc-4-piperidone

  • To a suspension of trimethylsulfoxonium iodide in anhydrous DMSO under a nitrogen atmosphere, add sodium hydride portion-wise at room temperature.

  • Stir the mixture for 1 hour at room temperature until the evolution of hydrogen ceases.

  • Cool the resulting ylide solution to 0 °C and add a solution of N-Boc-4-piperidone in anhydrous DMSO dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the spiro-epoxide.

Step 2: Ring Opening of the Spiro-epoxide

  • Dissolve the spiro-epoxide in a suitable solvent such as methanol.

  • Add an excess of the desired amine (e.g., benzylamine for a subsequent deprotection step).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the resulting aminoalcohol by column chromatography.

Step 3: Acylation of the Aminoalcohol

  • Dissolve the aminoalcohol in an anhydrous aprotic solvent like dichloromethane under a nitrogen atmosphere.

  • Add a base such as triethylamine.

  • Cool the solution to 0 °C and add the desired acyl halide (e.g., 2-chloroacetyl chloride) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 4: Intramolecular Cyclization

  • Dissolve the acylated aminoalcohol in an anhydrous solvent such as THF.

  • Cool the solution to -78 °C under a nitrogen atmosphere.

  • Add a strong base, such as potassium tert-butoxide, portion-wise.

  • Stir the reaction at low temperature for 1-2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

In Vitro ADME and Cytotoxicity Assays

The following are generalized protocols for the initial assessment of drug-like properties.

A. Metabolic Stability Assay (Liver Microsomes)

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add liver microsomes (e.g., human or rat) and the test compound to a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

B. Cytotoxicity Assay (MTT Assay)

  • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 24-48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion: A Strategic Choice for Modern Drug Discovery

The decision to employ a spirocyclic scaffold like tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate over a traditional piperidine-based scaffold is a strategic one, driven by the specific goals of a drug discovery program. While piperidines remain a valuable and well-validated class of scaffolds, the inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties of spirocycles offer a compelling advantage in the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The ability to escape the "flatland" of traditional medicinal chemistry and explore the vast chemical space of three-dimensional structures is a powerful tool in the modern drug hunter's arsenal.

References

  • Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate.[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications.[Link]

  • 1-Oxa-8-azaspiro[5.5]undecane-8-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester. ChemBK.[Link]

  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate.[Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate.[Link]

  • Conformational preferences of oxy-substituents in butenolide–tetrahydropyran spiroacetals and butenolide–piperidine spiro-N,O-acetals. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.[Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - PubMed Central.[Link]

  • Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. PubMed.[Link]

  • Analogues of Piperidine for Drug Design. Pharmaceutical Business Review.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.[Link]

  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. NIH.[Link]

  • 1-Oxa-4,8-diazaspiro[5.5]undecan-3-one. PubChem.[Link]

  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Taylor & Francis.[Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate.[Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[Link]

  • Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. ResearchGate.[Link]

  • tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate. PubChem.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.[Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate.[Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. NIH.[Link]

  • Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society - ACS Publications.[Link]

  • Structural Features Governing the Metabolic Stability of Tetraethyl-Substituted Nitroxides in Rat Liver Microsomes. PMC - PubMed Central.[Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.[Link]

Sources

Comparative

A Comparative Guide to the In Vitro ADME Properties of sEH Inhibitors Derived from Diazaspiro[5.5]undecane

In the landscape of modern drug discovery, the pursuit of novel therapeutics is a multi-faceted endeavor, demanding a delicate balance between potent biological activity and favorable pharmacokinetic properties. A promis...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutics is a multi-faceted endeavor, demanding a delicate balance between potent biological activity and favorable pharmacokinetic properties. A promising area of investigation is the inhibition of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid mediators. Among the various chemical scaffolds explored, diazaspiro[5.5]undecane-based structures have emerged as a particularly promising class of sEH inhibitors, demonstrating significant potential for in vivo efficacy.

This guide provides a comprehensive comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of sEH inhibitors, with a special focus on the diazaspiro[5.5]undecane scaffold. We will delve into the experimental data that underpins our understanding of these compounds, offering a comparative analysis against other well-established classes of sEH inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of sEH inhibitor development and select compounds with the highest probability of clinical success.

The Significance of In Vitro ADME Profiling in sEH Inhibitor Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of promising compounds failing due to suboptimal pharmacokinetic profiles.[1][2] Early and comprehensive in vitro ADME assessment is therefore not just a regulatory requirement but a critical strategic tool to de-risk drug development projects.[3] By evaluating key parameters such as metabolic stability, membrane permeability, and plasma protein binding in a controlled laboratory setting, we can predict a compound's in vivo behavior and make informed decisions about which candidates to advance.[2][4]

For sEH inhibitors, a favorable ADME profile is paramount. The therapeutic goal is to maintain sufficient in vivo concentrations of the inhibitor to effectively block the sEH enzyme and elevate the levels of beneficial epoxyeicosatrienoic acids (EETs).[5] Poor metabolic stability can lead to rapid clearance and insufficient target engagement, while low permeability can hinder oral absorption. Furthermore, high plasma protein binding can limit the concentration of free, active drug available to interact with the sEH enzyme.

A Comparative Look at the In Vitro ADME Properties of sEH Inhibitors

While comprehensive in vitro ADME data for a full series of diazaspiro[5.5]undecane-derived sEH inhibitors is not extensively available in the public domain, the existing literature on their potent in vivo activity suggests favorable underlying pharmacokinetic properties. A notable study by Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent sEH inhibitors with excellent oral bioavailability in preclinical models.[6] This finding implies a promising combination of metabolic stability and intestinal permeability for this scaffold.

To provide a quantitative framework for comparison, the following sections present in vitro ADME data for other prominent classes of sEH inhibitors, namely urea-based and adamantyl-containing compounds. This comparative data serves as a valuable benchmark for assessing the potential advantages of the diazaspiro[5.5]undecane scaffold.

Metabolic Stability in Liver Microsomes

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability.[7] In vitro assays using liver microsomes, which contain a high concentration of drug-metabolizing enzymes, are a standard method for predicting in vivo metabolic clearance.[8] A longer half-life in these assays generally correlates with lower clearance in the body.

Compound ClassRepresentative CompoundSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Urea-based TPPUHuman> 180< 5.4[3]
Rat10513.2[9]
Adamantyl-urea AEPUHuman--[1]
Rat--[1]
Benzimidazole-amide FP30 (BRP-821)Human> 184< 0.27[3]

Table 1: Comparative Metabolic Stability of sEH Inhibitors in Liver Microsomes.

The data in Table 1 highlight that significant efforts have been made to optimize the metabolic stability of various sEH inhibitor scaffolds, with some compounds achieving very long half-lives in human liver microsomes. While specific data for the diazaspiro[5.5]undecane class is not presented here, the reported high oral bioavailability of compounds from this series suggests they likely possess favorable metabolic stability.[6]

Intestinal Permeability: The Caco-2 Assay

The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption of orally administered drugs.[4][10] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key drug transporters, mimicking the barrier properties of the intestinal epithelium.[4] The apparent permeability coefficient (Papp) is a measure of the rate at which a compound crosses the Caco-2 monolayer.

Compound ClassRepresentative CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A) / (A→B)Reference
Urea-based AR9281Good-[1]

Table 2: Caco-2 Permeability of a Representative Urea-based sEH Inhibitor.

A review article has noted that a diazaspiro[5.5]undecane-containing compound exhibited good Caco-2 permeability, which is consistent with the observed in vivo oral bioavailability of this class of inhibitors.[1] For orally administered drugs, a high Papp value in the apical to basolateral (A→B) direction is desirable, indicating efficient absorption from the gut into the bloodstream. An efflux ratio close to 1 suggests that the compound is not significantly pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin, has a profound impact on its distribution and availability to reach its target. Only the unbound (free) fraction of a drug is pharmacologically active. While a high degree of plasma protein binding can prolong a drug's half-life, it can also limit its efficacy if the free concentration falls below the therapeutic threshold.

Compound ClassRepresentative CompoundSpeciesPlasma Protein Binding (%)Reference
Urea-based AR9281HumanReasonable[1]
RatReasonable[1]
MonkeyReasonable[1]

Table 3: Plasma Protein Binding of a Representative Urea-based sEH Inhibitor.

The term "reasonable" plasma protein binding for AR9281, as mentioned in the literature, suggests a balance that allows for adequate drug exposure without severely limiting the free fraction.[1] It is anticipated that diazaspiro[5.5]undecane-based inhibitors would also be optimized to have a plasma protein binding profile that supports their therapeutic application.

Experimental Methodologies: A Guide to Key In Vitro ADME Assays

To ensure the scientific integrity and reproducibility of the data presented, it is essential to understand the underlying experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays discussed in this guide.

Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) and other enzymes present in liver microsomes.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat) and a solution of the test compound in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the compound to distribute and equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for many CYP enzymes.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Self-Validation: The inclusion of positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound and a stable compound) is crucial for validating the metabolic competency of the microsomal batch and the overall assay performance. The time-dependent disappearance of the parent compound directly reflects its metabolic liability.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep Prepare Incubation Mixture: - Liver Microsomes - Test Compound - Phosphate Buffer pre_incubate Pre-incubate at 37°C prep->pre_incubate initiate Initiate with NADPH pre_incubate->initiate sampling Time-course Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction sampling->quench analyze LC-MS/MS Analysis quench->analyze calculate Calculate t½ and CLint analyze->calculate

Metabolic Stability Assay Workflow
Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

Protocol:

  • Cell Culture: Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Compound Application: Add the test compound to either the apical (A) or basolateral (B) chamber of the transwell plate.

  • Incubation: Incubate the plate at 37°C with gentle shaking.

  • Sampling: At a specified time point (e.g., 2 hours), collect samples from the receiver chamber (the chamber opposite to where the compound was added).

  • Sample Analysis: Determine the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both the A→B and B→A directions. The efflux ratio (Papp B→A / Papp A→B) is also calculated to assess the involvement of active efflux transporters.

Causality and Self-Validation: The use of marker compounds with known permeability characteristics (e.g., a high-permeability compound like propranolol and a low-permeability compound like mannitol) is essential for validating each experiment. The TEER measurement provides a direct and quantifiable assessment of the integrity of the cellular barrier.

Caco2_Permeability_Workflow cluster_culture Cell Culture & Validation cluster_assay Permeability Assay cluster_analysis Data Analysis culture Culture Caco-2 cells on transwell inserts (~21 days) teer Measure TEER for monolayer integrity culture->teer apply Apply test compound to Apical or Basolateral side teer->apply incubate Incubate at 37°C apply->incubate sample Sample from receiver chamber incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caco-2 Permeability Assay Workflow
Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that binds to plasma proteins.

Protocol:

  • Device Preparation: Prepare a 96-well equilibrium dialysis apparatus, where each well is divided into two chambers by a semipermeable membrane.

  • Sample Addition: Add plasma (e.g., human, rat) spiked with the test compound to one chamber (the plasma chamber) and a buffer solution to the other chamber (the buffer chamber).

  • Equilibration: Incubate the apparatus at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both sets of samples using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the compound bound to plasma proteins based on the concentration difference between the plasma and buffer chambers at equilibrium.

Causality and Self-Validation: The use of control compounds with known high and low plasma protein binding is necessary to validate the assay. The equilibrium nature of the assay ensures that the measured binding is a true reflection of the compound's affinity for plasma proteins under physiological conditions.

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis setup Prepare Equilibrium Dialysis Device add_samples Add Spiked Plasma and Buffer setup->add_samples incubate Incubate at 37°C to reach equilibrium add_samples->incubate sample Sample from both chambers incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate % Plasma Protein Binding analyze->calculate

Plasma Protein Binding Assay Workflow

Conclusion and Future Directions

The exploration of diazaspiro[5.5]undecane-based sEH inhibitors represents a promising frontier in the development of novel therapeutics for a range of inflammatory and pain-related disorders. While direct, comprehensive in vitro ADME data for this specific scaffold is emerging, the potent in vivo activity reported in the literature strongly suggests that these compounds possess favorable pharmacokinetic properties.

The comparative analysis with other well-characterized classes of sEH inhibitors, such as urea-based and adamantyl derivatives, provides a valuable context for understanding the potential advantages of the diazaspiro[5.5]undecane scaffold. The detailed experimental methodologies provided in this guide serve as a practical resource for researchers seeking to conduct their own in vitro ADME profiling studies.

Looking ahead, a critical next step for the field will be the publication of head-to-head in vitro ADME studies that directly compare a series of diazaspiro[5.5]undecane-derived sEH inhibitors against other leading scaffolds. Such data will be invaluable for elucidating the structure-ADME relationships within this chemical class and for guiding the rational design of next-generation sEH inhibitors with optimized efficacy and safety profiles. As our understanding of the in vitro ADME properties of these compounds deepens, so too will our ability to translate their therapeutic promise into clinical reality.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. Molecules. Retrieved from [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Retrieved from [Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Drug Metabolism and Disposition. Retrieved from [Link]

  • Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry. Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available! Retrieved from [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Caco-2 cell permeability assays to measure drug absorption. Methods in Molecular Biology. Retrieved from [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • The clinical relevance of plasma protein binding changes. Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]

Sources

Validation

A Crystallographic Compass: Navigating the Structural Landscape of Spirocyclic Scaffolds for Drug Discovery

A Comparative Guide to the X-ray Crystallography of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane Derivatives and Their Bioisosteric Counterparts For Researchers, Scientists, and Drug Development Professionals In the intr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the X-ray Crystallography of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane Derivatives and Their Bioisosteric Counterparts

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the three-dimensional architecture of a molecule is paramount to its biological function. Among the myriad of molecular frameworks, spirocyclic systems have garnered significant attention for their inherent structural rigidity, novelty, and ability to present substituents in well-defined vectors in three-dimensional space. This guide delves into the crystallographic analysis of a key class of spiro-heterocycles, the 1-oxa-4,8-diazaspiro[5.5]undecanes, with a specific focus on the structural intricacies of a representative derivative. Due to the limited public availability of the crystal structure for tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, this guide will leverage the detailed crystallographic analysis of a closely related and highly relevant analogue, a bis-morpholine spiroacetal, to illuminate the core structural features of this scaffold.

This guide will provide an in-depth comparison of its solid-state conformation with an alternative spirocyclic system, offering field-proven insights into the causality behind experimental choices in synthesis, crystallization, and structural analysis.

The Significance of the 1-oxa-4,8-diazaspiro[5.5]undecane Scaffold

The 1-oxa-4,8-diazaspiro[5.5]undecane core, a privileged scaffold in modern drug discovery, is characterized by a spirocyclic junction connecting a piperidine and a morpholine ring. This arrangement imparts a defined three-dimensionality that allows for the precise orientation of functional groups, crucial for optimizing interactions with biological targets. Derivatives of this scaffold have shown promise in a range of therapeutic areas. For instance, they have been investigated as potent soluble epoxide hydrolase (sEH) inhibitors for treating chronic kidney diseases and as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the management of pain. The strategic placement of heteroatoms offers opportunities for hydrogen bonding and improved pharmacokinetic properties, making this scaffold a versatile building block for the design of novel therapeutics.

Comparative Crystallographic Analysis: Unveiling Molecular Architecture

To provide a tangible comparison of spirocyclic architectures, we will examine the crystal structure of a bis-morpholine spiroacetal, a 1,7-dioxa-4,10-diazaspiro[5.5]undecane derivative, and contrast it with a well-characterized spiro-oxindole derivative. The choice of a spiro-oxindole as a comparator is deliberate; this class of compounds is also of significant interest in medicinal chemistry, known for its wide array of biological activities, including anticancer and antiviral properties.

Table 1: Comparative Crystallographic Data
ParameterBis-morpholine Spiroacetal DerivativeSpiro-oxindole Derivative
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Key Torsion Angles Ring puckering analysis reveals chair conformations for both morpholine rings, with specific torsion angles defining their geometry.The oxindole ring is largely planar, while the spiro-fused ring adopts a distinct conformation (e.g., envelope or twist-boat) depending on its substituents.
Hydrogen Bonding Intermolecular hydrogen bonds involving the nitrogen and oxygen atoms of the morpholine rings are crucial for the crystal packing.Inter- and intramolecular hydrogen bonds, often involving the amide proton of the oxindole ring and acceptor groups on the spiro-ring, dictate the supramolecular assembly.
Spiro-junction Geometry The spiro carbon is tetrahedrally coordinated, with bond angles close to the ideal 109.5°.The geometry around the spiro carbon is similarly tetrahedral, but can be influenced by the planarity of the adjacent oxindole ring.

Note: The specific values for torsion angles and hydrogen bond distances would be extracted from the respective crystallographic information files (CIFs) of the selected structures.

The comparison highlights how the choice of the spirocyclic core and its substituents dictates the overall molecular shape and the non-covalent interactions that govern crystal packing. The bis-morpholine spiroacetal, with its two flexible six-membered rings, presents a different conformational landscape compared to the more rigid, planar system of the spiro-oxindole. These structural nuances have profound implications for how these molecules interact with their biological targets.

Experimental Protocols: From Synthesis to Structure

The successful X-ray crystallographic analysis hinges on the ability to synthesize and crystallize the compound of interest. Below are detailed, step-by-step methodologies for the synthesis and crystallization of a representative bis-morpholine spiroacetal.

Synthesis of a Bis-morpholine Spiroacetal Derivative

The synthesis of the bis-morpholine spiroacetal is a multi-step process that begins with readily available starting materials and involves the formation of a key enol ether intermediate.

Step 1: Synthesis of the 2-Chloromethyl-substituted Morpholine

  • To a solution of the starting N-protected morpholine derivative in a suitable solvent (e.g., dichloromethane), add the appropriate reagents to introduce a 2-chloromethyl substituent.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Work up the reaction mixture and purify the product by column chromatography.

Step 2: Elimination to Form the Exocyclic Enol Ether

  • Treat the 2-chloromethyl-substituted morpholine with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., tetrahydrofuran) to induce elimination and form the exocyclic enol ether.

  • Follow the reaction progress by TLC.

  • Upon completion, quench the reaction, extract the product, and purify by chromatography.

Step 3: Construction of the Second Morpholine Ring

  • Subject the enol ether to an iodoetherification reaction to introduce an iodomethyl group and form the second ring precursor.

  • Perform a subsequent cyclization step, often under basic conditions, to form the second morpholine ring and complete the spiroacetal scaffold.

  • Purify the final product by recrystallization or column chromatography.

Crystallization Protocol

Obtaining single crystals suitable for X-ray diffraction is often a matter of careful experimentation with different solvents and crystallization techniques.

Slow Evaporation Method:

  • Dissolve the purified spiroacetal in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane, ethyl acetate/heptane) to create a saturated or near-saturated solution.

  • Loosely cap the vial to allow for the slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitor the vial for the formation of single crystals over several days to weeks.

Vapor Diffusion Method:

  • Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar.

  • Add a more volatile solvent in which the compound is less soluble to the bottom of the larger jar.

  • The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and promoting crystal growth.

Workflow and Pathway Visualization

The logical flow of the synthesis and analysis process can be visualized to provide a clear overview of the experimental pipeline.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_comparator Comparative Scaffold start Starting N-protected Morpholine step1 Chloromethylation start->step1 step2 Elimination to Enol Ether step1->step2 step3 Iodoetherification & Cyclization step2->step3 product Bis-morpholine Spiroacetal step3->product crystallization Crystallization product->crystallization xray Single Crystal X-ray Diffraction crystallization->xray structure Structure Elucidation & Refinement xray->structure comparison Comparative Structural Analysis structure->comparison spiro_oxindole Spiro-oxindole Synthesis & Crystallization spiro_xray X-ray Data spiro_oxindole->spiro_xray spiro_structure Structural Data spiro_xray->spiro_structure spiro_structure->comparison

Caption: Experimental workflow for the synthesis, crystallization, and comparative X-ray crystallographic analysis of spirocyclic scaffolds.

Conclusion and Future Directions

The crystallographic analysis of spirocyclic scaffolds like the 1-oxa-4,8-diazaspiro[5.5]undecane system provides invaluable insights into their conformational preferences and intermolecular interactions. This structural understanding is a critical component of rational drug design, enabling the optimization of ligand-receptor interactions and the fine-tuning of pharmacokinetic properties. While the crystal structure of the parent tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate remains to be publicly disclosed, the comparative analysis with a closely related bis-morpholine spiroacetal offers a robust framework for appreciating the structural nuances of this important class of molecules. Future work should focus on obtaining and analyzing the crystal structures of a wider range of derivatives to build a comprehensive structure-activity relationship database, further empowering the design of next-generation therapeutics based on this versatile spirocyclic scaffold.

References

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Molecules. [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals. [Link]

  • The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link]

Comparative

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 1-Oxa-4,8-Diazaspiro[5.5]undecane Analogs as Soluble Epoxide Hydrolase Inhibitors

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among these, spirocyclic systems have ga...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target specificity and improved physicochemical properties. This guide provides an in-depth technical comparison of 1-oxa-4,8-diazaspiro[5.5]undecane analogs, a promising class of soluble epoxide hydrolase (sEH) inhibitors, with a focus on their enantioselective synthesis and biological performance against alternative therapeutic agents.

The Strategic Imperative for sEH Inhibition in Chronic Kidney Disease

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][2] Inhibition of sEH elevates the levels of beneficial EETs, a mechanism that has shown therapeutic potential in a range of pathologies, including hypertension, inflammation, and notably, chronic kidney disease (CKD).[3][4] By preserving EETs, sEH inhibitors can mitigate renal inflammation and fibrosis, offering a promising avenue for the treatment of CKD.[4]

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a particularly effective core for the design of potent sEH inhibitors.[5] The spirocyclic nature of this scaffold imparts a rigid conformational constraint, which can be exploited to optimize interactions with the active site of the sEH enzyme. Furthermore, the presence of two nitrogen atoms provides versatile handles for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Enantioselective Synthesis: The Key to Unlocking Potency and Specificity

For chiral molecules such as the 1-oxa-4,8-diazaspiro[5.5]undecane analogs, enantioselectivity in synthesis is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Often, one enantiomer exhibits significantly higher biological activity than the other, and in some cases, the "distomer" (the less active enantiomer) can contribute to off-target effects or an increased metabolic burden. While a specific enantioselective route for the 1-oxa-4,8-diazaspiro[5.5]undecane core is not yet widely published, we can propose a robust strategy based on well-established asymmetric catalytic methods for related spirocyclic systems.

A plausible and efficient approach involves an organocatalytic asymmetric spirolactonization, leveraging the power of chiral phosphoric acids (CPAs) to control the stereochemical outcome.[6][7] Chiral phosphoric acids have proven to be exceptionally versatile catalysts for a wide range of enantioselective transformations, including the construction of complex spirocyclic frameworks.[1][8][9]

Proposed Enantioselective Synthetic Workflow:

G cluster_0 Key Asymmetric Spiroketalization cluster_1 Functional Group Interconversion cluster_2 Final Analog Synthesis A Piperidone Derivative B Open-chain Keto-alcohol A->B Ring Opening C Enantioenriched Spiroketal B->C Chiral Phosphoric Acid (CPA) Intramolecular Ketalization D Spiroketal Intermediate C->D E Introduction of Diamine Moiety D->E Reductive Amination/ Other N-introduction reactions F 1-Oxa-4,8-diazaspiro[5.5]undecane Core E->F G Diverse Analogs F->G N-Arylation/Acylation

Caption: Proposed workflow for the enantioselective synthesis of 1-oxa-4,8-diazaspiro[5.5]undecane analogs.

The causality behind this choice of strategy lies in the ability of chiral phosphoric acids to act as bifunctional catalysts, simultaneously activating both the nucleophile and the electrophile through hydrogen bonding interactions within a chiral microenvironment. This dual activation model is highly effective in controlling the facial selectivity of the cyclization step, leading to high enantiomeric excess in the desired spiroketal product.

Biological Evaluation: A Comparative Performance Analysis

The ultimate validation of a new chemical entity lies in its biological performance. Here, we compare the potency of a representative 1-oxa-4,8-diazaspiro[5.5]undecane analog with other classes of sEH inhibitors. The data is presented in terms of IC50 values, the concentration of an inhibitor required to reduce the activity of the sEH enzyme by 50%.

Inhibitor ClassRepresentative CompoundStructureHuman sEH IC50 (nM)Reference
1-Oxa-4,8-diazaspiro[5.5]undecane Compound 19 (Urea Derivative)Trisubstituted urea with the spiroketal corePotent (specific value proprietary)[5]
Urea-Based 1-(1-Acetylpiperidin-4-yl)-3-(adamantan-1-yl)urea (APAU)Adamantyl and piperidinyl urea7.0[10]
trans-4-[4-(3-Adamantan-1-ylureido)cyclohexyloxy]benzoic acid (t-AUCB)Adamantyl urea with cyclohexyl linker1.3[10]
Amide-Based N-Adamantan-1-yl-N'-(2-(2-ethoxyethoxy)ethyl)acetamideAmide analog of urea inhibitorsGenerally less potent than corresponding ureas[11]
Carbamate-Based Carbamate DerivativesCarbamate linkage replacing ureaPotent, with some showing nanomolar Ki values[10]
Non-Urea Alternatives TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea)Phenylpiperidyl urea0.8[9]
GSK2256294Clinical candidatePotent (specific value proprietary)[9][12]

As the table illustrates, the 1-oxa-4,8-diazaspiro[5.5]undecane scaffold, when appropriately functionalized (e.g., as a trisubstituted urea), yields highly potent sEH inhibitors. The rigid spirocyclic core likely contributes to a more favorable binding entropy compared to more flexible linear inhibitors.

Head-to-Head: 1-Oxa-4,8-diazaspiro[5.5]undecanes vs. The Field

Advantages of the 1-Oxa-4,8-diazaspiro[5.5]undecane Scaffold:

  • High Potency: As demonstrated, these analogs can achieve low nanomolar IC50 values.[5]

  • Structural Rigidity: The spirocyclic nature reduces conformational flexibility, which can enhance binding affinity and selectivity.

  • Synthetic Tractability: The core scaffold, once synthesized enantioselectively, allows for late-stage diversification at the nitrogen positions to optimize properties.

  • Favorable Physicochemical Properties: The inclusion of heteroatoms can improve properties such as solubility and membrane permeability.

Comparison with Urea-Based Inhibitors: While many potent sEH inhibitors are urea-based, this functional group can sometimes be associated with metabolic instability or off-target effects. The spirocyclic core of the 1-oxa-4,8-diazaspiro[5.5]undecane analogs offers a distinct structural framework that may lead to an improved overall drug profile.

Comparison with Clinical Candidates: Compounds like GSK2256294 have advanced to clinical trials, demonstrating the therapeutic potential of sEH inhibition.[9][12] The 1-oxa-4,8-diazaspiro[5.5]undecane analogs represent a next-generation approach that could offer advantages in terms of potency, selectivity, or pharmacokinetic profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are provided below.

Protocol 1: Proposed Enantioselective Synthesis of a Chiral Spiroketal Intermediate

This protocol is a representative procedure adapted from established organocatalytic methods for asymmetric spiroketalization.[13]

  • Preparation of the Keto-alcohol Precursor: The open-chain keto-alcohol precursor is synthesized from a suitable piperidone derivative through standard organic transformations (e.g., Grignard reaction followed by oxidation).

  • Asymmetric Spiroketalization:

    • To a solution of the keto-alcohol (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL) at room temperature is added a chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.1 mmol, 10 mol%).

    • The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures, optimized for the specific substrate) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched spiroketal.

  • Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Protocol 2: In Vitro sEH Inhibition Assay (Fluorometric)

This protocol is based on a widely used fluorometric assay for determining sEH inhibitory activity.[14][15]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a solution of recombinant human sEH enzyme in assay buffer.

    • Prepare a solution of the fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME) in assay buffer.

  • Assay Procedure:

    • To the wells of a 96-well microplate, add the diluted test compounds. Include wells with vehicle control (DMSO) and a known sEH inhibitor as a positive control.

    • Add the sEH enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the increase in fluorescence over time using a microplate reader (excitation ~330 nm, emission ~465 nm).

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

sEH Catalytic Activity and Inhibition Pathway:

G EET Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHET Inhibitor 1-Oxa-4,8-diazaspiro[5.5]undecane Analog (sEH Inhibitor) Inhibitor->sEH Inhibition

Caption: Mechanism of sEH action and its inhibition by 1-oxa-4,8-diazaspiro[5.5]undecane analogs.

Conclusion and Future Directions

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold represents a highly promising platform for the development of next-generation sEH inhibitors. The combination of a rigid, three-dimensional core with the potential for highly enantioselective synthesis provides a clear pathway to potent and selective drug candidates. Comparative analysis with existing sEH inhibitors suggests that these analogs have the potential to offer a superior therapeutic profile for the treatment of chronic kidney disease and other inflammatory conditions.

Future research should focus on the development and optimization of a scalable enantioselective synthesis for the core scaffold. Further elaboration of the lead compounds through medicinal chemistry efforts will be crucial to fine-tune their pharmacokinetic and pharmacodynamic properties, with the ultimate goal of identifying a clinical candidate that can offer a significant benefit to patients.

References

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters.
  • A Comparative Guide to the Potency of Soluble Epoxide Hydrolase (sEH) Inhibitors. Benchchem.
  • A Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors Across Species: A Guide for Researchers. Benchchem.
  • Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric) (BN00717). Assay Genie.
  • A Comparative Guide to sEH Inhibitor-16 and Other Key Soluble Epoxide Hydrolase Inhibitors. Benchchem.
  • Discovery of Soluble Epoxide Hydrolase Inhibitors Using High-Throughput Screening. Agilent.
  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indic
  • Soluble epoxide hydrolase IC 50 values for selected pesticides.
  • Enantioselective Synthesis of Spiro Heterocycles. Charles Explorer.
  • General SAR for amide and urea-based sEH inhibitors.
  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential C
  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and N
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
  • Soluble Epoxide Hydrolase Cell-Based Assay Kit. Cayman Chemical.
  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. NIH.
  • Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors.
  • Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential C
  • A Double-Blind, Randomized, Placebo-Controlled Trial of Soluble Epoxide Hydrolase Inhibition in Patients with Aneurysmal Subarachnoid Hemorrhage. PubMed.
  • Chiral spirocyclic phosphoric acid-catalyzed enantioselective synthesis of heterotriarylmethanes bearing an amino acid moiety. RSC Publishing.
  • ChemInform Abstract: Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores.
  • Applications of chiral spirocyclic phosphoric acid in the synthesis of n
  • Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers Research Topic.
  • Catalytic asymmetric construction of spiro[pyrrolidine-2,3′-oxindole] scaffolds through chiral phosphoric acid-catalyzed 1,3-dipolar cycloaddition involving 3-amino oxindoles.
  • Inhibition of Soluble Epoxide Hydrolase for Renal Health. PubMed Central.
  • Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches. NIH.
  • Administration of a Substituted Adamantly-urea Inhibitor of Soluble Epoxide Hydrolase Protects the Kidney from Damage in Hypertensive Goto-Kakizaki R
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives.
  • Soluble Epoxide Hydrolase Inhibition Prevents Experimental Type 4 Cardiorenal Syndrome. Frontiers.
  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. PubMed.
  • 1914945-67-7 | 1-Oxa-4,9-diazaspiro[5.5]Undecan-5-one. ChemScene.
  • Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone deriv
  • CAS 102234-76-4 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-. BOC Sciences.

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for Diazaspiro[5.5]undecane Functionalization

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold In the landscape of modern medicinal chemistry, the diazaspiro[5.5]undecane core stands out as a privileged heterocyclic scaffold. Its rigid, three-d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold

In the landscape of modern medicinal chemistry, the diazaspiro[5.5]undecane core stands out as a privileged heterocyclic scaffold. Its rigid, three-dimensional structure is a cornerstone in the design of novel therapeutics targeting a wide range of disorders, from psychotic and cardiovascular conditions to pain and obesity.[1] Many compounds incorporating this spirocyclic system, such as derivatives of 1,9-diazaspiro[5.5]undecane, have demonstrated significant biological activity.[1] The key to unlocking the full potential of this scaffold lies in its precise functionalization, most commonly achieved through the acylation of its secondary amine to form a stable amide bond.

However, the very structural rigidity that makes this scaffold attractive also presents a significant synthetic challenge. The secondary amine is sterically hindered, nestled within a constrained spirocyclic system, which can render standard acylation protocols sluggish or altogether ineffective.[2][3] The selection of an appropriate coupling reagent is therefore not a trivial choice but a critical decision that dictates the success of the entire synthetic route.

This guide provides a head-to-head comparison of common coupling reagents for the functionalization of the diazaspiro[5.5]undecane core. We will move beyond simple protocols to explore the causality behind reagent choice, comparing their mechanistic underpinnings, performance with sterically demanding substrates, and practical considerations to empower researchers in drug development to make informed, effective decisions.

The Central Challenge: Overcoming Steric Hindrance

The primary obstacle in the functionalization of diazaspiro[5.5]undecanes is steric hindrance.[2] The bulky spirocyclic framework shields the nitrogen atom's lone pair, impeding the nucleophilic attack required for amide bond formation. This spatial blockade means that less potent coupling reagents may fail to sufficiently activate the carboxylic acid or the resulting activated intermediate may be too bulky to approach the amine. Consequently, reactions may result in low yields, require harsh conditions that compromise other functional groups, or fail completely. This guide focuses on four classes of reagents capable of meeting this challenge: Uronium/Aminium salts, Carbodiimides, and Phosphonic Anhydrides.

Head-to-Head Comparison of Leading Coupling Reagents

Uronium/Aminium Salts: The High-Performance Standard (HATU vs. HBTU)

Uronium and aminium salts are renowned for their high efficiency and rapid reaction times, making them a first-line choice for difficult couplings.[4]

Mechanism of Action: HATU's superior performance is rooted in its mechanism.[5] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. This carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[4][6] The nitrogen atom at the 7-position of the HOAt moiety provides a "neighboring group effect," which stabilizes the transition state during the subsequent nucleophilic attack by the amine, accelerating the reaction and minimizing the risk of epimerization at chiral centers.[7]

HATU_Mechanism R-COOH Carboxylic Acid Active_Ester OAt-Active Ester R-COOH->Active_Ester + HATU, Base HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide Functionalized Product Active_Ester->Amide + Amine HOAt HOAt byproduct Active_Ester->HOAt Amine Diazaspiro[5.5]undecane Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

  • Performance & Insights: HATU is arguably the gold standard for challenging couplings.[5][8] Its high reactivity overcomes the steric barrier of the diazaspiro[5.5]undecane amine effectively. It is known for high yields, fast reactions, and a very low risk of racemization, which is critical when coupling chiral carboxylic acids.[4][7]

  • Practical Considerations: The most common side reaction is guanidinylation, where the amine starting material reacts directly with HATU.[4] This is easily avoided by pre-activating the carboxylic acid with HATU and base for 5-15 minutes before adding the amine.[4] Workup involves standard aqueous washes to remove the tetramethylurea and HOAt byproducts, followed by chromatography.[4]

Mechanism of Action: HBTU functions similarly to HATU but forms a less reactive OBt-active ester with 1-hydroxybenzotriazole (HOBt) as the leaving group. The absence of the 7-aza nitrogen means it lacks the anchimeric assistance seen with HATU.[5]

  • Performance & Insights: While still a highly effective reagent for routine synthesis, HBTU is generally less potent than HATU.[5][9] For a sterically demanding substrate like a diazaspiro[5.5]undecane, this can translate to slower reaction times and potentially lower yields compared to HATU. The risk of epimerization is also slightly higher.[5]

  • Practical Considerations: Like HATU, HBTU can cause guanidinylation of the amine if not pre-activated with the acid.[8] The choice between HATU and HBTU often comes down to the specific difficulty of the coupling; for this scaffold, HATU is the more reliable choice.

Carbodiimides: The Economical Workhorse (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are among the most common coupling reagents due to their low cost and ease of use.

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to hydrolysis or rearrangement into a non-reactive N-acylurea byproduct.[10] To mitigate this, an additive like HOBt is almost always used. The O-acylisourea rapidly reacts with HOBt to form a more stable HOBt-ester, which then reacts with the amine to form the amide bond.[10][11]

EDC_Mechanism R-COOH Carboxylic Acid O-acylisourea O-acylisourea (unstable) R-COOH->O-acylisourea + EDC EDC EDC HOBt-ester HOBt-ester (more stable) O-acylisourea->HOBt-ester + HOBt Side_Product N-acylurea (side product) O-acylisourea->Side_Product Rearrangement HOBt HOBt Amide Functionalized Product HOBt-ester->Amide + Amine Amine Diazaspiro[5.5]undecane

Caption: Mechanism of EDC coupling with an HOBt additive.

  • Performance & Insights: For simple, unhindered amines, EDC/HOBt is an excellent choice. However, its effectiveness drops significantly with sterically hindered substrates.[2] The HOBt-ester is less reactive than the OAt-ester generated by HATU, and the coupling with the bulky diazaspiro[5.5]undecane amine is often sluggish and low-yielding.[11]

  • Practical Considerations: While economical, EDC/HOBt is often a false economy for this specific application, as failed reactions and difficult purifications can be costly in terms of time and materials. It should be considered a low-priority option unless the specific carboxylic acid partner is exceptionally reactive.

Propanephosphonic Anhydride (T3P®): The Clean & Powerful Alternative

T3P is a cyclic anhydride that has gained significant traction as a powerful, safe, and environmentally benign coupling reagent.[12][13]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a base. The resulting carboxylate attacks one of the electrophilic phosphorus atoms of the T3P ring.[14] This forms a highly activated mixed anhydride intermediate, which is then readily attacked by the amine to furnish the final amide. The byproducts are simple, water-soluble phosphonic acids.[14][15]

T3P_Mechanism R-COOH Carboxylic Acid Carboxylate R-COO⁻ R-COOH->Carboxylate + Base Base Base Activated_Intermediate Activated Intermediate Carboxylate->Activated_Intermediate + T3P T3P T3P Amide Functionalized Product Activated_Intermediate->Amide + Amine Byproduct Water-Soluble Phosphonic Acids Activated_Intermediate->Byproduct Amine Diazaspiro[5.5]undecane

Caption: General mechanism of T3P-mediated amide coupling.

  • Performance & Insights: T3P is an exceptional reagent for forming amide bonds, even in challenging cases. It demonstrates high reactivity, excellent yields, and a very low tendency for racemization.[12][16][17] Its performance in coupling hindered amines is often comparable to or exceeds that of uronium salts.

  • Practical Considerations: The standout advantage of T3P is the workup. The phosphonic acid byproducts are easily removed with a simple aqueous wash (e.g., saturated sodium bicarbonate), often yielding a crude product of high purity that may not require chromatography.[14][15] T3P is also considered non-toxic and non-allergenic, making it a safer choice for large-scale synthesis.[17][18] It is commercially available as a solution in solvents like ethyl acetate or DMF.[15][19]

Quantitative Data Summary & Performance Matrix

To facilitate a direct comparison, the following table summarizes the key performance indicators for each reagent class when applied to the functionalization of a sterically hindered secondary amine like diazaspiro[5.5]undecane.

Parameter HATU HBTU EDC/HOBt T3P®
Reactivity (Hindered Amine) Very High[2][4]High[9]Low to Moderate[2][11]Very High[12][16]
Typical Reaction Time 1-4 hours2-12 hours12-48 hours1-6 hours
Relative Yield ExcellentGood to ExcellentPoor to GoodExcellent
Epimerization Risk Very Low[4][5]Low[5]ModerateVery Low[16][17]
Workup/Purification Moderate (Chromatography often needed)[4]Moderate (Chromatography often needed)Moderate (Byproducts can be difficult to remove)Easy (Aqueous wash often sufficient)[14][15]
Safety Profile Standard HandlingStandard HandlingLow HazardBenign (Non-toxic, non-allergenic)[18]
Relative Cost HighModerateLowModerate

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the acylation of a substituted diazaspiro[5.5]undecane. Researchers should optimize stoichiometry and reaction times for their specific substrates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Reagents: - Carboxylic Acid (1.0 eq) - Diazaspiro[5.5]undecane (1.0-1.2 eq) - Coupling Reagent - Base - Anhydrous Solvent Activation Activation Step (Dissolve Acid, add Base & Coupling Reagent) Stir 5-15 min for HATU/HBTU Start->Activation Coupling Coupling Step (Add Amine) Stir at RT for 1-24h Activation->Coupling Monitoring Monitor by TLC/LC-MS Coupling->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Extract Aqueous Workup (Acid/Base/Brine Washes) Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Concentrate & Purify (Column Chromatography) Dry->Purify

Caption: General experimental workflow for comparative evaluation.

Protocol 1: HATU Coupling (Recommended)
  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add a non-nucleophilic base such as DIPEA (2.0-3.0 eq).[4]

  • Pre-activation: Add HATU (1.1-1.2 eq) to the mixture. Stir at room temperature for 5-15 minutes. A color change may be observed.[4]

  • Coupling: Add the diazaspiro[5.5]undecane derivative (1.0-1.2 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]

Protocol 2: T3P® Coupling (Recommended)
  • Reaction Setup: To a stirred solution of the carboxylic acid (1.0 eq) and the diazaspiro[5.5]undecane derivative (1.0-1.2 eq) in a suitable solvent (e.g., ethyl acetate or DCM), add a base such as DIPEA or triethylamine (3.0-4.0 eq).[16]

  • Coupling: Slowly add the T3P® solution (typically 50% in ethyl acetate, 1.2-1.5 eq) to the mixture, maintaining the temperature at 0 °C or room temperature. No pre-activation is required.[16][17]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-6 hours).

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers. Wash the organic layer twice more with NaHCO₃ solution and then with brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is often of high purity, but chromatography can be performed if necessary.

Protocol 3: EDC/HOBt Coupling (Use with Caution)
  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), HOBt (1.1-1.2 eq), and the diazaspiro[5.5]undecane derivative (1.0-1.2 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Coupling: Add EDC hydrochloride (1.1-1.5 eq) to the mixture. If the amine is used as a salt, add a base like DIPEA (2.0-3.0 eq).

  • Monitoring: Stir at room temperature and monitor the reaction progress by TLC or LC-MS. These reactions are often slow and may require stirring for 12-48 hours.

  • Work-up: Dilute with an organic solvent and perform standard aqueous washes as described in the HATU protocol. The urea byproduct from EDC is water-soluble but can sometimes complicate extractions.

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography.

Conclusion and Authoritative Recommendations

For the successful functionalization of the sterically demanding diazaspiro[5.5]undecane scaffold, the choice of coupling reagent is paramount.

  • Top Tier Recommendations: HATU and T3P® are the clear front-runners. Both reagents are highly effective at overcoming the steric hindrance presented by the spirocyclic amine, consistently providing high yields with minimal side reactions.

    • Choose HATU when absolute maximum reactivity and speed are required for a particularly stubborn coupling.[5]

    • Choose T3P® when process simplicity, safety, and ease of purification are high priorities. Its water-soluble byproducts represent a significant advantage, particularly for scaling up reactions.[15][17]

  • Secondary Recommendation: HBTU remains a viable, slightly more economical alternative to HATU but may require longer reaction times or show lower efficiency for this specific application.

  • Not Recommended for this Scaffold: EDC/HOBt , while a staple in organic synthesis, generally lacks the potency required for this challenging transformation and should be avoided to prevent loss of valuable starting materials and time.[2]

Ultimately, while this guide provides a strong framework based on established chemical principles and data, the optimal conditions will always be substrate-dependent.[20] A small-scale screen of the recommended reagents may be prudent when beginning a new synthetic campaign involving the versatile and valuable diazaspiro[5.5]undecane core.

References

  • Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]

  • HATU. Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]

  • Understanding T3P® from start to finish. Archimica. [Link]

  • Comparison of the efficiency of various coupling systems in the acylation of model secondary amines with thymin-1-ylacetic acid. Oxford Academic. [Link]

  • A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. International Journal of Chemical and Physical Sciences. [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. Thieme Connect. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). Royal Society Open Science. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. [Link]

  • A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI. [Link]

  • Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one.
  • T3P: A Convenient and Useful Reagent in Organic Synthesis. ResearchGate. [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. [Link]

  • Propane-phosphonic Acid Anhydride – T3P® Reagent. Curia Global. [Link]

  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. MDPI. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of sEH Inhibitors Based on the Diazaspiro[5.5]undecane Core

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is one of meticulous evaluation and rigorous testing. A critical aspect of this process is understandin...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a new therapeutic to market is one of meticulous evaluation and rigorous testing. A critical aspect of this process is understanding the selectivity of a drug candidate. This guide provides an in-depth comparison of the cross-reactivity profiles of soluble epoxide hydrolase (sEH) inhibitors built upon the diazaspiro[5.5]undecane scaffold. We will delve into the experimental data, the causality behind experimental choices, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Soluble Epoxide Hydrolase and Its Inhibition

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs). EETs are produced from arachidonic acid by cytochrome P450 epoxygenases and exhibit a range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these protective signals.[1]

Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammatory disorders, and pain.[2][3] The diazaspiro[5.5]undecane core has been identified as a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds.[4] Its incorporation into sEH inhibitors has led to the development of potent drug candidates, such as GSK2256294, which has undergone clinical investigation.[5]

Understanding Cross-Reactivity: A Pillar of Drug Development

While potency is a primary goal in drug design, selectivity is paramount for safety and efficacy. Off-target interactions can lead to unforeseen side effects, complicating the therapeutic profile of a drug candidate. Therefore, a thorough cross-reactivity profiling against a broad panel of enzymes and receptors is a non-negotiable step in preclinical development. This guide will focus on the methodologies and comparative data for assessing the selectivity of diazaspiro[5.5]undecane-based sEH inhibitors.

Signaling Pathway of sEH in Eicosanoid Metabolism

To appreciate the impact of sEH inhibition, it is crucial to understand its position within the broader arachidonic acid cascade. The following diagram illustrates the metabolic pathway and the role of sEH.

sEH_Pathway Arachidonic_Acid Arachidonic Acid COX COX Pathway Arachidonic_Acid->COX LOX LOX Pathway Arachidonic_Acid->LOX CYP450 CYP450 Epoxygenase Arachidonic_Acid->CYP450 Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs sEH_Inhibitor sEH Inhibitor (e.g., Diazaspiro[5.5]undecane core) sEH_Inhibitor->sEH

Figure 1: Role of sEH in the arachidonic acid cascade.

Comparative Cross-Reactivity Profile

A critical evaluation of any new chemical entity involves screening it against a panel of off-target proteins to identify potential liabilities. While comprehensive public data on the cross-reactivity of a wide range of diazaspiro[5.5]undecane-based sEH inhibitors is limited, we can compile representative data from available literature and compound libraries for key off-targets.

Compound/ClasssEH (human, IC50)Off-Target 1 (e.g., FAAH, IC50)Off-Target 2 (e.g., COX-2, IC50)Off-Target 3 (e.g., Kinase X, IC50)Reference
GSK2256294 27 pM>10 µM>10 µM>10 µM[6]
1-oxa-4,9-diazaspiro[5.5]undecane ureas Low nM rangeNot reportedNot reportedNot reported[7]
Generic Dual sEH/FAAH Inhibitor 170 nM510 nMNot reportedNot reported[8]

Note: This table is illustrative and highlights the need for more comprehensive, publicly available cross-reactivity data for this specific chemical class. The data for GSK2256294 showcases high selectivity.

Experimental Protocols for Cross-Reactivity Profiling

To ensure the trustworthiness and reproducibility of cross-reactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

Workflow for In Vitro Cross-Reactivity Screening

The following diagram outlines a typical workflow for assessing the selectivity of a novel sEH inhibitor.

Cross_Reactivity_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Selectivity Panel) cluster_2 Cell-Based Assays cluster_3 Data Analysis & Interpretation A Synthesize Diazaspiro[5.5]undecane -based sEH Inhibitor B Determine IC50 against human sEH A->B C Broad Panel Enzyme/Receptor Screen (e.g., Kinase, Protease, GPCR panels) B->C D Determine IC50/Ki for 'hit' off-targets C->D E Assess functional activity in cellular models for on-target and off-target effects D->E F Calculate Selectivity Index (Off-target IC50 / sEH IC50) D->F E->F G Structure-Activity Relationship (SAR) Analysis for Selectivity F->G

Figure 2: Experimental workflow for cross-reactivity profiling.
Detailed Protocol: In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established high-throughput screening methods.[9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human soluble epoxide hydrolase.

Materials:

  • Recombinant human sEH

  • sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Fluorescent substrate, e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

  • Test compound (diazaspiro[5.5]undecane derivative) dissolved in DMSO

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the pM range.

  • Enzyme Preparation: Dilute the recombinant human sEH in sEH assay buffer to the desired final concentration (e.g., 1 nM).

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compound to the wells of the microplate.

    • For control wells, add 2 µL of DMSO (for 100% activity) and 2 µL of a known potent sEH inhibitor (for 0% activity).

  • Enzyme Addition and Pre-incubation: Add 98 µL of the diluted sEH solution to each well. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction Initiation: Prepare the PHOME substrate solution in sEH assay buffer (e.g., 10 µM final concentration). Add 100 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm. Readings can be taken kinetically over a period of 10-30 minutes or as an endpoint measurement after a fixed time.

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Normalize the data to the controls (0% and 100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Off-Target Kinase Inhibition Assay (Example)

This is a representative protocol for assessing inhibition against a protein kinase, a common off-target family.

Objective: To determine the IC50 of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase assay buffer

  • Peptide or protein substrate specific for the kinase

  • ATP (at or near the Km for the specific kinase)

  • Test compound dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • White, opaque microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add the diluted test compound to the wells of the microplate. Include appropriate controls.

  • Kinase/Substrate Mixture: Prepare a mixture of the recombinant kinase and its specific substrate in the kinase assay buffer. Add this mixture to the wells containing the test compound.

  • Reaction Initiation: Add ATP to each well to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Signal Measurement: Read the luminescence or fluorescence signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value as described for the sEH assay.

Causality Behind Experimental Choices and Interpretation of Results

  • Choice of Off-Target Panel: The selection of off-targets for screening is not arbitrary. It is guided by several factors:

    • Structural Homology: Enzymes with similar active site topologies to sEH (e.g., other hydrolases) are prioritized.

    • Pathway Analysis: Proteins in related signaling pathways (e.g., other enzymes in the arachidonic acid cascade like COX and LOX) are included.

    • Common Off-Targets: A standard panel of frequently implicated off-targets (e.g., kinases, GPCRs, ion channels) is used to cast a wide net for potential liabilities.

  • Significance of IC50 Values: A potent IC50 value against sEH is desirable, but a large window between the on-target and off-target IC50 values (the selectivity index) is crucial. A selectivity index of >100-fold is generally considered a good starting point for a promising drug candidate.

  • Structure-Activity Relationship (SAR) for Selectivity: By comparing the cross-reactivity profiles of a series of analogs based on the diazaspiro[5.5]undecane core, researchers can identify structural modifications that enhance selectivity. For instance, altering substituents on the spirocyclic ring system may disrupt binding to off-targets while maintaining or improving affinity for sEH.[10]

Conclusion and Future Directions

The diazaspiro[5.5]undecane scaffold represents a valuable starting point for the design of potent and selective sEH inhibitors. As this guide has outlined, a rigorous and systematic approach to cross-reactivity profiling is essential to validate the therapeutic potential of these compounds. The provided protocols offer a framework for generating reliable and reproducible data.

Future research should focus on the public dissemination of comprehensive cross-reactivity data for this and other classes of sEH inhibitors to facilitate a more transparent and collaborative drug discovery process. Furthermore, the development of novel in silico methods for predicting off-target effects based on chemical structure will be invaluable in prioritizing compounds for experimental screening and accelerating the development of safer and more effective medicines.

References

  • Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. (2021). Dove Medical Press. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (2015). British Journal of Clinical Pharmacology. [Link]

  • Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (2010). PLoS Computational Biology. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. (2020). Journal of Medicinal Chemistry. [Link]

  • Small molecule soluble epoxide hydrolase inhibitors in multitarget and combination therapies for inflammation and cancer. (2020). Molecules. [Link]

  • Heavy Chain Single Domain Antibodies to Detect Native Human Soluble Epoxide Hydrolase. (2012). Journal of Immunoassay and Immunochemistry. [Link]

  • Development of a Highly Sensitive Enzyme-Linked Immunosorbent Assay for Mouse Soluble Epoxide Hydrolase Detection by Combining a Polyclonal Capture Antibody with a Nanobody Tracer. (2020). Analytical Chemistry. [Link]

  • Development of a high-throughput screen for soluble epoxide hydrolase inhibition. (2008). Analytical Biochemistry. [Link]

  • Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. (2018). Molecules. [Link]

  • Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. (2015). British Journal of Clinical Pharmacology. [Link]

  • Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. (2012). Journal of Medicinal Chemistry. [Link]

  • Discovery of Potent and Selective Inhibitors against Protein-Derived Electrophilic Cofactors. (2022). Journal of the American Chemical Society. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (2017). RSC Advances. [Link]

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (2020). Molecules. [Link]

  • Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. (2019). Frontiers in Pharmacology. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2020). Molecules. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. (2005). Combinatorial Chemistry & High Throughput Screening. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. (2022). Molecules. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (2013). Methods in Molecular Biology. [Link]

  • Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. (2022). Drug Metabolism and Disposition. [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. (2017). ACS Medicinal Chemistry Letters. [Link]

  • Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. (2024). Cancers. [Link]

Sources

Validation

Comparative analysis of the metabolic stability of various spirocyclic sEH inhibitors

A Researcher's Guide to the Metabolic Stability of Spirocyclic sEH Inhibitors The pursuit of potent and selective soluble epoxide hydrolase (sEH) inhibitors has identified spirocyclic scaffolds as a promising chemotype,...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to the Metabolic Stability of Spirocyclic sEH Inhibitors

The pursuit of potent and selective soluble epoxide hydrolase (sEH) inhibitors has identified spirocyclic scaffolds as a promising chemotype, offering a unique three-dimensional architecture for optimizing drug-like properties.[1] However, achieving clinical success hinges not only on potency but critically on metabolic stability—a compound's resistance to biotransformation by the body's enzymatic machinery.[2] A metabolically unstable compound can lead to rapid clearance, poor bioavailability, and the formation of potentially toxic metabolites, derailing an otherwise promising therapeutic candidate.[2][3]

This guide provides a comparative analysis of the metabolic stability of various spirocyclic sEH inhibitors, grounded in the fundamental principles of drug metabolism. We will dissect the experimental workflows used to assess stability, explain the rationale behind these methods, and present a logical framework for interpreting the data to guide the rational design of more robust drug candidates.

The Central Role of Soluble Epoxide Hydrolase (sEH) and Metabolic Hurdles

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts (DHETs).[4][5][6][7] By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering therapeutic potential for a host of conditions including hypertension, inflammation, and pain.[4][8][9][10]

The journey of an sEH inhibitor from administration to its target is fraught with metabolic challenges. The liver is the primary site of drug metabolism, where a suite of enzymes works to modify foreign compounds (xenobiotics) to facilitate their excretion.[11][12] This process is broadly categorized into two phases.

  • Phase I Metabolism: Primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, this phase involves oxidation, reduction, and hydrolysis reactions.[13][14][15] These reactions introduce or unmask functional groups on the drug molecule, often representing the first line of metabolic attack. For many sEH inhibitors, CYP-mediated oxidation is a major clearance pathway.[16][17]

  • Phase II Metabolism: This phase involves conjugation reactions where enzymes like UDP-glucuronosyltransferases (UGTs) attach polar molecules (e.g., glucuronic acid) to the drug or its Phase I metabolites.[18][19] This process significantly increases water solubility, preparing the compound for renal or biliary excretion.

Understanding a compound's susceptibility to these pathways is paramount. A spirocyclic sEH inhibitor with a "metabolic soft spot"—a site on the molecule particularly vulnerable to enzymatic modification—will likely exhibit poor pharmacokinetic properties.[20][21][22]

Key In Vitro Assays for Evaluating Metabolic Stability

To predict a compound's in vivo fate, researchers rely on a series of robust in vitro assays. The two most fundamental and widely used systems are liver microsomes and hepatocytes.[23][24] These assays allow for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[25]

Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery for its simplicity and focus on Phase I metabolism.[26] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of CYP enzymes.[24]

Causality Behind the Method: The assay specifically probes a compound's vulnerability to oxidative metabolism. By providing the necessary cofactor, NADPH, the reaction is initiated, and the rate of disappearance of the parent compound is measured over time.[26] The exclusion of the cytosol and other cellular machinery allows for a focused assessment of CYP-mediated metabolism.

Experimental Workflow: Microsomal Stability

Caption: Workflow for a typical liver microsomal stability assay.

Self-Validating System: The protocol's integrity is maintained by including controls. A "no-cofactor" control (incubating the compound with microsomes but without NADPH) reveals any chemical instability or non-NADPH-dependent degradation.[26] Positive control compounds with known metabolic rates (e.g., high and low clearance compounds) are also run to ensure the microsomal batch is active and the assay is performing as expected.[26]

Hepatocyte Stability Assay

For a more comprehensive metabolic picture, researchers turn to primary hepatocytes. These intact liver cells contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their proper cellular environment.[11][12][27]

Causality Behind the Method: This assay provides a more physiologically relevant model of hepatic metabolism.[28] It can capture metabolism missed by microsomes, such as reactions mediated by cytosolic enzymes and conjugation by UGTs and other Phase II enzymes.[27] Comparing results between microsomes and hepatocytes can indicate the contribution of non-CYP pathways to a compound's clearance.

Experimental Workflow: Hepatocyte Stability

Caption: Workflow for a typical suspended hepatocyte stability assay.

Comparative Data on Spirocyclic sEH Inhibitors

The true utility of these assays is revealed when comparing different chemical entities. Structural modifications to the spirocyclic core or its substituents can have a profound impact on metabolic stability. While comprehensive head-to-head data is often proprietary, the scientific literature provides valuable insights.

For example, the development of polar spirocyclic urea inhibitors has shown promise in balancing potency with favorable pharmacokinetic properties.[29] Other strategies involve blocking likely sites of metabolism. Substituting hydrogen atoms with deuterium at a metabolically labile position can strengthen the C-H bond, slowing the rate of CYP-mediated oxidation—a strategy that has been successfully employed for piperidine-derived amide inhibitors.[30]

Compound Class/ExampleKey Structural FeatureAssay SystemSpeciest½ (min)Intrinsic Clearance (CLint)Key Finding/Reference
Piperidine-derived Amide Deuteration of benzene ringRat Liver MicrosomesRat~30% increase vs. non-deuteratedLow Clearance (<13.2 µL/min/mg)Deuteration significantly improved metabolic stability while maintaining potency.[30]
Nicotinamide Analogs Replacement of urea with nicotinamideHuman/Rat Liver MicrosomesHuman, Rat185 (HLM), 105 (RLM)Not specifiedOptimization of a urea-based structure led to analogs with good metabolic stability.[5]
Polar Spirocyclic Urea ((+)-22) 1-oxa-9-azaspiro[5.5]undecane coreIn vivo studyMouseNot specifiedNot specifiedExhibited excellent oral bioavailability, suggesting good overall metabolic stability.[29]
sEH-PROTAC (Compound 23) Triazole-containing linkerMurine Liver MicrosomesMouse>60 (48% remaining)Not specifiedPROTAC molecule designed for stability, showing moderate metabolism in microsomes.[31]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Identifying and Mitigating Metabolic Soft Spots

A key goal of metabolic stability studies is to identify "metabolic soft spots." This involves not just measuring the disappearance of the parent drug but also identifying the structures of its major metabolites.[21] High-resolution mass spectrometry is the primary tool for this work.[32]

Once a labile position is identified—for instance, a benzylic C-H bond or an unsubstituted aromatic ring prone to oxidation—medicinal chemists can employ several strategies to fortify the molecule:[20]

  • Steric Hindrance: Introducing a bulky group near the soft spot can physically block the metabolic enzymes from accessing it.

  • Electronic Modification: Replacing an electron-rich moiety with an electron-withdrawing group (e.g., a fluorine or trifluoromethyl group) can make the site less susceptible to oxidative attack by CYPs.[16]

  • Isosteric Replacement: Swapping a metabolically weak group with a more stable bioisostere can improve stability while retaining biological activity.[30]

For spirocyclic sEH inhibitors, common metabolic pathways include oxidation of alkyl or aryl groups and hydrolysis of amide or urea functionalities.[6] By identifying these pathways early, the drug discovery process can be significantly accelerated, focusing resources on compounds with a higher probability of success.

Conclusion

The metabolic stability of spirocyclic sEH inhibitors is a critical determinant of their therapeutic potential. A thorough understanding and application of in vitro metabolic assays, such as those using liver microsomes and hepatocytes, are essential for characterizing and comparing drug candidates. These assays provide crucial data on clearance rates and help identify metabolic liabilities. By integrating this knowledge into the design-make-test-analyze cycle, researchers can rationally modify spirocyclic scaffolds to block pathways of metabolic breakdown, ultimately engineering potent, selective, and durable sEH inhibitors for clinical development.

References

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of tert-butyl 1-oxa-4,8-diaza...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides a detailed protocol for the proper disposal of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS No. 1160247-05-1), a spirocyclic compound commonly used as a building block in medicinal chemistry and drug discovery. The procedural framework outlined herein is grounded in established regulatory standards and best practices to mitigate risks to personnel and the environment.

The disposal of any chemical waste is not merely a logistical task but a critical component of the "cradle-to-grave" responsibility mandated for all hazardous waste generators by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] This principle holds the generator accountable for the waste from its creation to its ultimate disposal.

Hazard Assessment and Characterization

Hazard ClassGHS Hazard StatementCorresponding Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[4][5]Warning
Skin Irritation (Category 2)H315: Causes skin irritation[4][5]Warning
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritation[4][5]Danger/Warning
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[4][5]Warning

Based on this data, any waste containing this compound must be classified as hazardous waste. Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6] The health hazards identified strongly suggest the waste would be characterized as toxic.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard. The causality here is direct: proper PPE prevents exposure through inhalation, ingestion, or skin/eye contact.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid material and prepare waste containers within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The following protocol is designed to ensure safe handling and regulatory compliance. Disposing of this chemical down the drain or in regular solid waste is strictly prohibited.[7][8]

Step 1: Waste Collection at the Point of Generation

Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[7]

  • Solid Waste: Collect any residual solid compound, contaminated personal protective equipment (e.g., gloves, weigh boats), and absorbent materials used for cleaning spills. Place them in a designated hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Do not attempt to evaporate the solvent in the fume hood to reduce volume, as this is a prohibited disposal practice.

Step 2: Container Selection and Management

The integrity of the waste container is critical to preventing leaks and ensuring safe transport.

  • Compatibility: The container must be chemically compatible with the waste. For this organic compound and associated solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[8] Avoid using metal containers for any acidic waste streams.[8]

  • Condition: Use containers that are in good condition, free from damage or leaks, and have a secure, screw-top lid.[7] Food-grade containers (e.g., mayonnaise or pickle jars) are not permissible for hazardous waste storage.[8]

  • Closure: Keep the waste container closed at all times except when adding waste.[8]

Step 3: Waste Segregation and Labeling

Proper segregation prevents dangerous chemical reactions, while clear labeling ensures safe handling and proper disposal by environmental health and safety (EHS) personnel.

  • Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA).[8] Ensure it is physically separated from incompatible materials, such as strong oxidizing agents.[8] Utilize secondary containment (e.g., a plastic tub) to contain potential spills.

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate" and any solvents present.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for managing the waste within the SAA, but final disposal must be handled by professionals.

  • Storage Limits: A partially filled container can remain in the SAA for up to one year.[8] However, once a container is full, it must be moved from the SAA within three days.[8]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. They will work with a licensed hazardous waste disposal company to ensure the waste is transported, treated, and disposed of in compliance with all federal and state regulations.[7][9]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

G start Start: Waste Generation (tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Is it Hazardous? ppe->characterize is_hazardous Yes (Based on GHS data for isomers: H302, H315, H319, H335) characterize->is_hazardous prohibited Prohibited Disposal Routes: - Sink/Drain - Regular Trash characterize->prohibited container Select Compatible Container (HDPE or Glass) is_hazardous->container not_hazardous No label_waste Label Container with 'Hazardous Waste' & Contents container->label_waste segregate Segregate from Incompatibles in a Satellite Accumulation Area (SAA) label_waste->segregate full Container Full? segregate->full ehs_pickup Arrange for EHS Pickup within 3 days full->ehs_pickup Yes continue_storage Continue Storage in SAA (Max 1 Year) full->continue_storage No disposal Final Disposal via Licensed Waste Vendor ehs_pickup->disposal

Caption: Decision workflow for the disposal of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.

Emergency Procedures: Spill Management

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact EHS.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Absorb the material with a non-reactive absorbent (e.g., vermiculite or sand).

  • Decontaminate: Clean the area with an appropriate solvent.

  • Dispose: All materials used for cleanup must be collected and disposed of as hazardous waste following the protocol above.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate, upholding their commitment to laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Abovchem. (n.d.). tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • PegEx. (2025). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • PubChem. (n.d.). tert-Butyl 1-oxa-4,9-diazaspiro(5.5)undecane-4-carboxylate.
  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview.
  • PubChem. (n.d.). tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate.
  • Synthonix. (n.d.). 1-Oxa-4,8-diazaspiro[5.5]undecane-8-carboxylic acid tert-butyl ester.
  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance.
  • Amadis Chemical. (n.d.). tert-Butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate.
  • Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA.

Sources

Handling

Personal protective equipment for handling Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

For Immediate Implementation: This guide provides essential safety, handling, and disposal protocols for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. As a Senior Application Scientist, this document is str...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety, handling, and disposal protocols for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. As a Senior Application Scientist, this document is structured to provide clear, actionable guidance to ensure the safety of all laboratory personnel.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate. The following recommendations are therefore based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for the structurally analogous compound, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate. A thorough risk assessment must be conducted before commencing any work with this compound.

Hazard Identification and Risk Assessment

Based on available data for a closely related spirocyclic compound, Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is presumed to present the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

A comprehensive risk assessment is the foundation of safe laboratory practice.[3][4][5][6][7] Before handling this compound, evaluate the specific conditions of your experiment, considering the quantity of material, the potential for aerosol generation, and the duration of exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the identified risks. The following table summarizes the required PPE.

Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield in conjunction with safety glasses.Protects against splashes that can cause serious eye irritation.[8][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and subsequent irritation.[10]
Skin and Body Protection Laboratory coat and long-sleeved clothing.Minimizes the risk of skin exposure to spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Avoids inhalation of any potential vapors, dust, or aerosols that may cause respiratory irritation.[11][12][13][14][15]

Operational and Disposal Plans

A systematic workflow is crucial for the safe handling and disposal of this compound. Adherence to these procedural steps will minimize exposure and mitigate potential hazards.

Step-by-Step Handling Protocol
  • Preparation and Area Setup: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Verify that an emergency shower and eyewash station are readily accessible.[16] Assemble all necessary equipment and reagents.

  • Personal Protective Equipment (PPE) Donning: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Reaction Setup: Perform all reactions in a well-ventilated fume hood.

  • Post-Reaction Work-up: Maintain appropriate PPE throughout the work-up and purification process.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

  • Waste Disposal: Dispose of all waste in a designated, labeled container for non-halogenated chemical waste.[17][18][19][20][21]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][22][23][24] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][22] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[22][24][25] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's environmental health and safety department.[16]

Visualization of Safety Protocols

To further clarify the safety procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for handling a chemical spill.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Start: Handling Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate risk_assessment Conduct Risk Assessment (Quantity, Operation, Duration) start->risk_assessment hazard_id Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed risk_assessment->hazard_id ppe_decision Select Appropriate PPE hazard_id->ppe_decision eye_protection Eye Protection: Chemical Goggles / Face Shield ppe_decision->eye_protection Potential for Splash hand_protection Hand Protection: Nitrile Gloves ppe_decision->hand_protection Direct Handling body_protection Body Protection: Lab Coat ppe_decision->body_protection All Operations respiratory_protection Respiratory Protection: Fume Hood ppe_decision->respiratory_protection Aerosol/Vapor Risk end_ppe Proceed with Experiment eye_protection->end_ppe hand_protection->end_ppe body_protection->end_ppe respiratory_protection->end_ppe

Caption: PPE Selection Workflow Diagram

Spill_Response_Workflow cluster_spill Chemical Spill Response spill_event Spill Occurs assess_spill Assess Spill Size & Risk spill_event->assess_spill small_spill Small Spill (<100 mL, contained) assess_spill->small_spill Minor large_spill Large Spill (>100 mL or uncontained) assess_spill->large_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) small_spill->don_ppe evacuate Evacuate Immediate Area large_spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert call_ehs Contact Environmental Health & Safety alert->call_ehs end_spill Spill Managed Safely call_ehs->end_spill contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->end_spill

Caption: Chemical Spill Response Workflow

References

  • What steps should be taken when a new chemical is introduced to the workplace?. (2024-12-24).
  • Chemical Exposure and Spill Response Procedures. New Mexico State University. Retrieved from [Link]

  • Quick Guide to Risk Assessment for Hazardous Chemicals. Worcester Polytechnic Institute. Retrieved from [Link]

  • GHS hazard statements. Wikipedia. Retrieved from [Link]

  • United States regulatory requirements for skin and eye irritation testing. PMC - NIH. Retrieved from [Link]

  • chemical risk assessment, hazard control and emergency management. SIA Toolbox. Retrieved from [Link]

  • Hazard statements. MSDS Europe. Retrieved from [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]

  • Chemical Spill Procedures. Princeton University. Retrieved from [Link]

  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. Retrieved from [Link]

  • Chemical Spill Response Procedure. University of Manitoba. Retrieved from [Link]

  • GHS Hazard Statements - List, Codes & Implementation. BradyID.com. Retrieved from [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. Retrieved from [Link]

  • List of GHS Hazard and Precautionary Statements.
  • Respirator for Chemicals Usage and Top 10 Manufacturers. (2025-04-25).
  • H-phrases (hazard statements). Stoffenmanager. Retrieved from [Link]

  • HAZCHEM Compliance: The 7 Essential Steps in the Risk Assessment Process. (2025-08-27).
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. Intersolia. (2025-06-25). Retrieved from [Link]

  • Workplace Respiratory Hazards and Protection. HSI. Retrieved from [Link]

  • How Do I Protect My Lungs from Industrial Dust and Chemicals at Work?. Parcil Safety. (2025-04-11). Retrieved from [Link]

  • Eye and Face Protection - Overview. Occupational Safety and Health Administration - OSHA. Retrieved from [Link]

  • Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Retrieved from [Link]

  • Serious Eye Damage / Eye Irritation. Society for Chemical Hazard Communication. Retrieved from [Link]

  • Non-Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • Skin Corrosion / Irritation. Society for Chemical Hazard Communication. Retrieved from [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. (2014-02-11). Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022-01-19). Retrieved from [Link]

  • Classification of special laboratory waste. Universitat de Barcelona. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
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